2-Methyl-5-(trifluoromethyl)benzyl bromide
Description
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Structure
3D Structure
Properties
IUPAC Name |
2-(bromomethyl)-1-methyl-4-(trifluoromethyl)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8BrF3/c1-6-2-3-8(9(11,12)13)4-7(6)5-10/h2-4H,5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQYDOVMTWZCBIH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(F)(F)F)CBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8BrF3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801225099 | |
| Record name | 2-(Bromomethyl)-1-methyl-4-(trifluoromethyl)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801225099 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
253.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
261952-17-4 | |
| Record name | 2-(Bromomethyl)-1-methyl-4-(trifluoromethyl)benzene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=261952-17-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-(Bromomethyl)-1-methyl-4-(trifluoromethyl)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801225099 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of 2-Methyl-5-(trifluoromethyl)benzyl bromide
Abstract
This technical guide provides a comprehensive overview of the synthesis of 2-Methyl-5-(trifluoromethyl)benzyl bromide, a key intermediate in the development of pharmaceuticals and agrochemicals.[1] The document details the predominant synthetic methodologies, focusing on the free-radical bromination of 2-methyl-5-(trifluoromethyl)toluene. It offers an in-depth analysis of reaction mechanisms, experimental protocols, and critical process parameters. Furthermore, this guide addresses common challenges, such as side reactions and purification, providing field-proven insights for optimization and troubleshooting. The content is structured to serve as a practical resource for researchers, chemists, and professionals in the field of drug discovery and chemical development, ensuring scientific integrity and operational excellence.
Introduction: The Significance of a Fluorinated Benzyl Bromide Intermediate
This compound (CAS No. 261952-17-4) is a crucial building block in organic synthesis.[2] Its utility lies in the reactive bromomethyl group, which serves as an effective electrophile for introducing the 2-methyl-5-(trifluoromethyl)benzyl moiety into a diverse range of molecular scaffolds.[1] The presence of the trifluoromethyl group, a common feature in modern pharmaceuticals, significantly influences the physicochemical properties of the parent molecule.[3] It can enhance metabolic stability, increase lipophilicity, and improve binding affinity to biological targets, making it a highly desirable functional group in drug design.[3][4]
The strategic placement of both a methyl and a trifluoromethyl group on the aromatic ring presents unique synthetic challenges and opportunities. This guide will primarily focus on the most industrially viable and scalable synthetic route: the benzylic bromination of 2-methyl-5-(trifluoromethyl)toluene.
Synthetic Pathways: A Mechanistic Perspective
The synthesis of this compound is most commonly achieved through the selective bromination of the benzylic methyl group of 2-methyl-5-(trifluoromethyl)toluene. This transformation is typically accomplished via a free-radical chain reaction.
Free-Radical Bromination: The Wohl-Ziegler Reaction
The Wohl-Ziegler reaction is a well-established and highly effective method for the selective bromination of allylic and benzylic C-H bonds.[1] This reaction utilizes N-Bromosuccinimide (NBS) as the brominating agent in the presence of a radical initiator or photochemical activation.[1]
Mechanism: The reaction proceeds through a classic free-radical chain mechanism consisting of three key stages: initiation, propagation, and termination.
-
Initiation: The reaction is initiated by the homolytic cleavage of a radical initiator, such as 2,2'-azobisisobutyronitrile (AIBN) or benzoyl peroxide (BPO), upon heating or exposure to UV light. This generates a small concentration of radicals.
-
Propagation: This is a two-step chain-carrying sequence.
-
The initiator radical abstracts a hydrogen atom from the benzylic methyl group of 2-methyl-5-(trifluoromethyl)toluene. This is the rate-determining step and is highly selective for the weakest C-H bond, which is the benzylic C-H bond, due to the resonance stabilization of the resulting benzyl radical.[5] The electron-withdrawing trifluoromethyl group deactivates the aromatic ring towards electrophilic attack, further favoring benzylic substitution.[1]
-
The newly formed benzyl radical reacts with a molecule of NBS to yield the desired this compound and a succinimidyl radical. This radical then reacts with HBr, generated in situ, to regenerate a bromine radical and succinimide, continuing the chain reaction.
-
-
Termination: The chain reaction is terminated by the combination of any two radical species present in the reaction mixture.
Diagram of the Free-Radical Bromination Pathway
Caption: Primary synthetic route to this compound.
Detailed Experimental Protocol
This section provides a detailed, step-by-step methodology for the synthesis of this compound via the Wohl-Ziegler reaction.
Materials and Reagents
| Reagent | CAS Number | Molecular Formula | Molar Mass ( g/mol ) |
| 2-Methyl-5-(trifluoromethyl)toluene | 7745-75-7 | C₉H₉F₃ | 174.16 |
| N-Bromosuccinimide (NBS) | 128-08-5 | C₄H₄BrNO₂ | 177.98 |
| 2,2'-Azobisisobutyronitrile (AIBN) | 78-67-1 | C₈H₁₂N₄ | 164.21 |
| Carbon Tetrachloride (CCl₄) | 56-23-5 | CCl₄ | 153.82 |
| Sodium Bicarbonate (NaHCO₃) | 144-55-8 | NaHCO₃ | 84.01 |
| Anhydrous Magnesium Sulfate (MgSO₄) | 7487-88-9 | MgSO₄ | 120.37 |
Note on Solvent Selection: While carbon tetrachloride has been traditionally used, its toxicity and environmental concerns have prompted the use of safer alternatives such as acetonitrile or (trifluoromethyl)benzene.[1][6] Supercritical carbon dioxide has also been explored as an environmentally benign substitute.[7]
Reaction Procedure
-
Reaction Setup: A three-necked round-bottom flask equipped with a reflux condenser, a magnetic stirrer, and a nitrogen inlet is charged with 2-methyl-5-(trifluoromethyl)toluene (1.0 eq.).
-
Reagent Addition: Anhydrous carbon tetrachloride (or a suitable alternative solvent) is added to dissolve the starting material. N-Bromosuccinimide (1.05 eq.) and a catalytic amount of AIBN (0.02 eq.) are then added to the flask.
-
Reaction Conditions: The reaction mixture is heated to reflux (approximately 77 °C for CCl₄) under a nitrogen atmosphere. The reaction is typically initiated with a heat lamp or by adding the initiator in portions to maintain a steady radical concentration.
-
Monitoring Progress: The reaction progress is monitored by thin-layer chromatography (TLC) or gas chromatography (GC) to observe the consumption of the starting material. The reaction is typically complete within 2-4 hours.
-
Work-up: Once the reaction is complete, the mixture is cooled to room temperature. The solid succinimide byproduct is removed by filtration.
-
Aqueous Wash: The filtrate is washed sequentially with a saturated aqueous solution of sodium bicarbonate to neutralize any residual HBr, and then with brine.
-
Drying and Solvent Removal: The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator.
Purification
The crude product is often of sufficient purity for subsequent reactions. However, for applications requiring high purity, the product can be further purified by vacuum distillation.[8] Alternatively, passing the crude product through a plug of basic alumina can effectively remove polar impurities.[8]
Troubleshooting and Optimization
| Problem | Potential Cause | Solution |
| Low Yield | Incomplete reaction; decomposition of product. | Ensure anhydrous conditions. Use freshly recrystallized NBS. Monitor the reaction closely and avoid prolonged reaction times. |
| Formation of Dibrominated Product | Excess NBS or prolonged reaction time. | Use a stoichiometric amount or a slight excess (1.05 eq.) of NBS.[9] Monitor the reaction by GC or TLC and stop it once the starting material is consumed. |
| Aromatic Bromination | Presence of Lewis acid catalysts or polar solvents. | Use a non-polar solvent like carbon tetrachloride or cyclohexane.[9] Ensure all glassware is clean and free of acidic residues. |
| Reaction Fails to Initiate | Inactive initiator; insufficient temperature or light source. | Use a fresh batch of AIBN. Ensure the reaction is heated to the appropriate reflux temperature. If using photochemical initiation, ensure a sufficiently powerful light source is used. |
Characterization
The synthesized this compound should be characterized to confirm its identity and purity. Standard analytical techniques include:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR spectroscopy are used to confirm the structure of the molecule. The characteristic benzylic CH₂ protons typically appear as a singlet around δ 4.5 ppm in the ¹H NMR spectrum.
-
Mass Spectrometry (MS): Provides information about the molecular weight and fragmentation pattern of the compound.
-
Infrared (IR) Spectroscopy: Can be used to identify the presence of characteristic functional groups.
Safety Considerations
-
This compound is a lachrymator and should be handled with extreme care in a well-ventilated fume hood. [8]
-
N-Bromosuccinimide is a corrosive solid and a strong oxidizing agent.
-
Carbon tetrachloride is a known carcinogen and is harmful to the environment. [1]
-
AIBN is a flammable solid and can decompose violently upon heating.
Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, must be worn at all times.
Conclusion
The synthesis of this compound via the free-radical bromination of 2-methyl-5-(trifluoromethyl)toluene is a robust and efficient method. By understanding the underlying reaction mechanism and carefully controlling the experimental parameters, researchers can consistently obtain high yields of the desired product. This guide provides the necessary technical insights and practical protocols to successfully synthesize this valuable intermediate, thereby facilitating advancements in pharmaceutical and agrochemical research and development.
References
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Application Notes and Protocols for the Benzylic Bromination of 2-(Trifluoromethyl)toluene using N-Bromosuccinimide (NBS) - Benchchem. 1
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Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. Journal of Biomedical Research & Environmental Sciences.
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Mastering Organic Synthesis: The Versatility of 2,4,5-Trifluorobenzyl Bromide. NINGBO INNO PHARMCHEM CO.,LTD.
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Technical Support Center: Synthesis of 2-(Trifluoromethyl)benzyl bromide - Benchchem. 9
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Benzylic Brominations with N-Bromosuccinimide in (Trifluoromethyl)benzene. Newcastle University ePrints.
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Free-radical side-chain bromination of alkylaromatics in supercritical carbon dioxide. Science.
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BnBr purification via basic alumina? : r/chemistry. Reddit.
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Benzylic Brominations with N-Bromosuccinimide in (Trifluoromethyl)benzene. ResearchGate.
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2-Methyl-5-(trifluoromethyl)benzyl bromide CAS number 261952-17-4
An In-depth Technical Guide to 2-Methyl-5-(trifluoromethyl)benzyl bromide (CAS: 261952-17-4)
Authored by a Senior Application Scientist
This guide provides an in-depth analysis of this compound, a critical building block for researchers, medicinal chemists, and professionals in drug development. We will move beyond simple data recitation to explore the causality behind its synthesis, its nuanced reactivity, and its strategic applications, ensuring every protocol is presented as a self-validating system.
Compound Profile: Strategic Importance in Synthesis
This compound is a substituted aromatic halide valued for its role as a versatile electrophilic reagent. Its structure incorporates two key features that drive its utility in medicinal chemistry and advanced organic synthesis: the reactive benzyl bromide moiety and the trifluoromethyl (CF₃) group. The benzyl bromide group is an excellent leaving group, making the compound a potent alkylating agent for a wide range of nucleophiles.
The strategic placement of the trifluoromethyl group is of paramount importance in drug design. The -CF₃ group is a powerful bioisostere for a methyl group but with significantly different electronic properties. Its high electronegativity and metabolic stability can profoundly influence a drug candidate's lipophilicity, binding affinity, and pharmacokinetic profile, often leading to enhanced efficacy and bioavailability.[1] This compound serves as a key intermediate for introducing the 2-methyl-5-(trifluoromethyl)benzyl moiety into target molecules, making it a valuable tool for lead optimization and the development of new chemical entities.[2]
Physicochemical Properties
A summary of the key physical and chemical properties of this compound is provided below for quick reference.
| Property | Value | Reference |
| CAS Number | 261952-17-4 | [3] |
| Molecular Formula | C₉H₈BrF₃ | [3][4] |
| Molecular Weight | 253.06 g/mol | [3][4] |
| Synonyms | 2-(bromomethyl)-1-methyl-4-(trifluoromethyl)benzene | [4] |
| SMILES | CC1=C(C=C(C=C1)C(F)(F)F)CBr | [3] |
| XLogP3-AA | 3.7 | [4] |
| Appearance | Data not widely available; typically a liquid or low-melting solid | |
| UN Number | 3265 (Corrosive liquid, acidic, organic, n.o.s.) | [3] |
Synthesis and Purification: A Field-Proven Approach
The synthesis of substituted benzyl bromides can be approached from multiple angles. For this compound, the most reliable and common laboratory-scale synthesis involves the bromination of the corresponding benzyl alcohol. This method is generally preferred over free-radical bromination of the parent toluene due to higher selectivity and milder conditions.[5]
Preferred Synthetic Route: Bromination of 2-Methyl-5-(trifluoromethyl)benzyl Alcohol
The conversion of a benzyl alcohol to a benzyl bromide is a classic nucleophilic substitution where the hydroxyl group is transformed into a better leaving group, which is then displaced by a bromide ion. Phosphorus tribromide (PBr₃) is a highly effective reagent for this transformation.[5]
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An In-depth Technical Guide to 2-Methyl-5-(trifluoromethyl)benzyl bromide
This guide provides a comprehensive overview of the physicochemical properties, synthesis, reactivity, and applications of 2-Methyl-5-(trifluoromethyl)benzyl bromide, a key building block in modern medicinal and agrochemical research. Designed for researchers, scientists, and drug development professionals, this document synthesizes technical data with practical insights to support laboratory applications.
Chemical Identity and Structure
This compound is a halogenated aromatic intermediate. Its structure incorporates a benzyl bromide moiety, which is highly reactive and useful for introducing the 2-methyl-5-(trifluoromethyl)benzyl group into target molecules.
-
Systematic Name: 1-(Bromomethyl)-2-methyl-5-(trifluoromethyl)benzene
-
CAS Number: 261952-17-4[1]
-
Molecular Formula: C₉H₈BrF₃[2]
-
Molecular Weight: 253.06 g/mol [2]
The presence of the electron-withdrawing trifluoromethyl (-CF₃) group significantly influences the electronic properties of the aromatic ring and the reactivity of the benzylic bromide.
Physicochemical Properties
The physical and chemical characteristics of a compound are critical for its handling, storage, and application in synthesis. The properties of a related compound, 2-(Trifluoromethyl)benzyl bromide, are often used as a reference point due to structural similarities. For instance, 2-(Trifluoromethyl)benzyl bromide has a melting point of 34-35 °C and a boiling point of 72 °C at 7.5 mmHg[3]. It is also noted to be a lachrymator, a substance that irritates the eyes and causes tears[3][4].
A summary of key physicochemical data for similar benzyl bromides is presented below. Researchers should always consult the specific Safety Data Sheet (SDS) for the exact batch of this compound being used.
| Property | Value | Source / Notes |
| Molecular Formula | C₉H₈BrF₃ | R&D Chemicals[2] |
| Molecular Weight | 253.06 g/mol | R&D Chemicals[2] |
| Appearance | Colorless liquid | Based on similar compounds like 4-(Trifluoromethoxy)benzyl bromide |
| Boiling Point | 82 - 84 °C (13 hPa) | Data for the related 4-(Trifluoromethoxy)benzyl bromide |
| Density | 1.594 g/cm³ (25 °C) | Data for the related 4-(Trifluoromethoxy)benzyl bromide |
| Solubility | Insoluble in water, soluble in organic solvents. | General property of benzyl bromides. |
| Stability | Moisture and light sensitive.[5] | Store under inert gas, protected from light and moisture. |
| Reactivity | Reacts with nucleophiles. | The benzylic bromide is a good leaving group. |
Synthesis and Purification
The synthesis of substituted benzyl bromides typically involves one of two primary routes: free-radical bromination of the corresponding toluene derivative or conversion of the corresponding benzyl alcohol.
Common Synthetic Pathways
-
Free-Radical Bromination: The most common laboratory method involves the reaction of 2-methyl-5-(trifluoromethyl)toluene with a brominating agent like N-Bromosuccinimide (NBS) in the presence of a radical initiator (e.g., AIBN or benzoyl peroxide). This reaction selectively brominates the benzylic methyl group. The electron-withdrawing trifluoromethyl group helps favor substitution at the benzylic position.[6]
-
From Benzyl Alcohol: An alternative route is the treatment of 2-methyl-5-(trifluoromethyl)benzyl alcohol with a brominating agent such as phosphorus tribromide (PBr₃) or hydrobromic acid (HBr).[6][7] This method is effective for converting the hydroxyl group into a bromide.
The diagram below illustrates a generalized workflow for the synthesis via the benzyl alcohol route.
Caption: Nucleophilic substitution reaction of the benzyl bromide.
Applications in Research and Development
Substituted benzyl halides are crucial building blocks in organic synthesis. The trifluoromethyl group, in particular, is of high interest in medicinal chemistry. [8]Incorporating a -CF₃ group can enhance a drug candidate's metabolic stability, lipophilicity, and binding affinity. [9] Therefore, this compound is primarily used as an intermediate for synthesizing:
-
Active Pharmaceutical Ingredients (APIs): Its reactive nature allows for its incorporation into complex molecules being developed as potential therapeutics. [9]* Agrochemicals: Similar to pharmaceuticals, the trifluoromethyl group can impart desirable properties to pesticides and herbicides. [9]* Fluorinated Compounds: It serves as a key reagent in the development of novel fluorinated materials and compounds with enhanced biological activity. [9]
Safety and Handling
Benzyl bromides and their derivatives are hazardous reagents that must be handled with appropriate precautions.
-
Hazards: This class of compounds is typically corrosive and causes severe skin burns and eye damage. [4][10]They are also often classified as lachrymators, meaning they are irritating to the eyes. [4]Inhalation should be avoided.
-
Personal Protective Equipment (PPE): Always wear chemical-resistant gloves, safety goggles or a face shield, and a lab coat. [5]All manipulations should be performed in a well-ventilated chemical fume hood. [5]* Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area. [5]The compound is sensitive to moisture and light; storage under an inert atmosphere (e.g., Argon) at 2-8°C is recommended. [3][5]* Spills: In case of a spill, evacuate the area. Use an inert absorbent material to contain the spill, and dispose of it as hazardous waste. Do not let the product enter drains.
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An In-depth Technical Guide to 2-Methyl-5-(trifluoromethyl)benzyl bromide: Structure, Synthesis, and Applications
This document provides a comprehensive technical overview of 2-Methyl-5-(trifluoromethyl)benzyl bromide, a critical fluorinated building block for professionals in chemical research and drug development. We will delve into its molecular characteristics, detail a robust synthesis protocol, explore its applications, and outline essential safety procedures. The insights provided are grounded in established chemical principles and field-proven methodologies to ensure both scientific integrity and practical utility.
Foundational Overview: Chemical Identity and Significance
This compound is a substituted aromatic organic compound. Its strategic importance stems from the unique combination of three key functional groups on a benzene ring: a reactive bromomethyl group, an electron-withdrawing trifluoromethyl group, and a methyl group. This specific arrangement makes it a highly valuable intermediate in the synthesis of complex organic molecules.
The trifluoromethyl (-CF₃) group is a cornerstone of modern medicinal chemistry, known for its ability to enhance crucial drug properties such as metabolic stability, lipophilicity, and binding affinity.[1] The bromomethyl (-CH₂Br) group serves as a potent electrophile, enabling the covalent attachment of the entire benzyl moiety to a wide range of nucleophiles. This reactivity is fundamental to its role as a versatile building block in constructing novel pharmaceutical agents and advanced materials.[2][3]
Key Identifiers
| Identifier | Value | Source |
| CAS Number | 261952-17-4 | [3] |
| Molecular Formula | C₉H₈BrF₃ | [3] |
| Molecular Weight | 253.06 g/mol | [3] |
| IUPAC Name | 1-(Bromomethyl)-2-methyl-5-(trifluoromethyl)benzene | N/A |
| SMILES | FC(C1=CC=C(C)C(CBr)=C1)(F)F | [3] |
| MDL Number | MFCD01631609 | [3] |
Molecular Structure and Physicochemical Profile
The molecular architecture of this compound is central to its reactivity and utility. The benzene ring is substituted at positions 1, 2, and 5. The bromomethyl group at C1 is the primary site of reactivity, functioning as a benzylic halide. The methyl group at C2 and the trifluoromethyl group at C5 sterically and electronically influence this reactivity.
Caption: 2D Molecular Structure of this compound.
Physicochemical Properties
Precise experimental data for this specific isomer is not widely published. However, by referencing related structures, we can establish a reliable profile. The properties are expected to be similar to other trifluoromethylated benzyl bromides, which are typically liquids or low-melting solids at room temperature.[4]
| Property | Estimated Value / Observation | Justification / Comparative Data |
| Appearance | Colorless to light yellow liquid | Typical for benzyl bromides.[4][5] |
| Density | ~1.5 - 1.6 g/cm³ | Based on isomers like 2-(Trifluoromethyl)benzyl bromide (1.6 g/cm³)[4] and 2,4-Bis(trifluoromethyl)benzyl bromide (1.637 g/cm³). |
| Boiling Point | >200 °C (at atm. pressure) | 2-(Trifluoromethyl)benzyl bromide boils at 72 °C at 7.5 Torr.[4] Extrapolation suggests a high atmospheric boiling point. |
| Solubility | Insoluble in water; soluble in common organic solvents (e.g., DCM, THF, Toluene). | The hydrophobic aromatic ring and trifluoromethyl group predict poor aqueous solubility. |
| Reactivity | Lachrymatory; moisture sensitive. | Benzyl bromides are known lachrymators and can hydrolyze in the presence of water.[5] |
Synthesis Protocol: Free-Radical Bromination
The most direct and industrially scalable method for preparing this compound is through the free-radical bromination of its precursor, 2-methyl-5-(trifluoromethyl)toluene. This pathway is favored due to its high selectivity for the benzylic position.
Causality and Mechanistic Insight
The reaction proceeds via a free-radical chain mechanism. A radical initiator, such as azobisisobutyronitrile (AIBN) or benzoyl peroxide, decomposes upon heating to form initial radicals. These radicals abstract a hydrogen atom from the methyl group of the toluene substrate. The resulting benzylic radical is highly stabilized by resonance with the aromatic ring, which is why bromination occurs almost exclusively at this position rather than on the ring itself. N-Bromosuccinimide (NBS) serves as the bromine source, providing a low, steady concentration of bromine radicals to propagate the chain reaction, minimizing side reactions.[6]
Caption: Experimental workflow for the synthesis of the target compound.
Step-by-Step Experimental Protocol
Materials:
-
2-Methyl-5-(trifluoromethyl)toluene
-
N-Bromosuccinimide (NBS), recrystallized
-
Azobisisobutyronitrile (AIBN)
-
Carbon tetrachloride (CCl₄), anhydrous
-
Round-bottom flask, reflux condenser, magnetic stirrer, heating mantle
Procedure:
-
Setup: Assemble a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser under an inert atmosphere (e.g., Nitrogen or Argon).
-
Charging Reagents: To the flask, add 2-methyl-5-(trifluoromethyl)toluene (1.0 eq), N-Bromosuccinimide (1.05 eq), and a catalytic amount of AIBN (0.02 eq). Add anhydrous carbon tetrachloride to achieve a suitable concentration (e.g., 0.5 M).
-
Reaction: Heat the mixture to reflux (approx. 77 °C for CCl₄) with vigorous stirring. The reaction can be monitored by GC-MS or TLC for the disappearance of the starting material. Note: The reaction is often initiated with a heat lamp to ensure radical formation.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature, then further cool in an ice bath. The by-product, succinimide, will precipitate as a white solid.
-
Purification:
-
Filter the mixture to remove the succinimide precipitate.
-
Wash the filtrate with water and then with brine to remove any remaining water-soluble impurities.
-
Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
-
Final Product: The resulting crude oil is often of sufficient purity for subsequent steps. If necessary, further purification can be achieved via vacuum distillation.
Core Applications in Research and Development
The utility of this compound is primarily as a versatile intermediate for introducing the 2-methyl-5-(trifluoromethyl)benzyl moiety into target molecules.
-
Drug Discovery: This compound is a key building block for synthesizing novel therapeutic agents. The trifluoromethyl group is known to block metabolic oxidation at the para-position, increasing the half-life of a drug molecule. Its lipophilicity can also enhance cell membrane permeability. Researchers leverage the reactive benzyl bromide handle to couple this valuable pharmacophore to various molecular scaffolds, exploring new treatments for diseases ranging from cancer to neurological disorders.[1][7] For instance, derivatives of trifluoromethylated benzyls have shown promise as potent anticancer agents.[7]
-
Agrochemicals: Similar to pharmaceuticals, the incorporation of fluorinated groups can enhance the efficacy and stability of pesticides and herbicides. This building block can be used to develop new agrochemicals with improved performance profiles.
-
Materials Science: Fluorinated aromatic compounds are used in the synthesis of advanced polymers, liquid crystals, and other materials with unique thermal and electronic properties. The 2-methyl-5-(trifluoromethyl)benzyl group can be incorporated to fine-tune these characteristics.
Safety, Handling, and Storage Protocols
This compound is a hazardous chemical and must be handled with appropriate precautions. It is classified as a corrosive substance that causes severe skin burns and eye damage.[3][8]
Trustworthiness through Self-Validating Protocols: Adherence to the following handling and storage protocols is critical for ensuring laboratory safety.
Personal Protective Equipment (PPE)
-
Eye Protection: Wear chemical splash goggles and a face shield.[9]
-
Hand Protection: Use chemically resistant gloves (e.g., nitrile or neoprene).
-
Body Protection: Wear a flame-retardant lab coat and closed-toe shoes.
Handling Procedures
-
Ventilation: All manipulations must be performed inside a certified chemical fume hood to avoid inhalation of vapors, which are lachrymatory and corrosive.[10][11]
-
Dispensing: Use a syringe or cannula for liquid transfers. Avoid pouring.
-
Spill Management: Have a spill kit ready containing an appropriate absorbent material (e.g., vermiculite or sand). Neutralize spills with a weak base like sodium bicarbonate.
-
First Aid:
-
Skin Contact: Immediately flush with copious amounts of water for at least 15 minutes and remove contaminated clothing.[10]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, holding eyelids open. Seek immediate medical attention.[10]
-
Inhalation: Move the person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.
-
Storage
-
Store in a tightly closed container in a cool, dry, and well-ventilated area.[4][11]
-
Keep away from sources of ignition, heat, and moisture.[4]
-
Store separately from incompatible materials such as strong oxidizing agents, bases, and nucleophiles.
References
-
Wikipedia. Benzyl bromide.[Link]
-
Al-Hourani, B. et al. (2023). Discovery of 1-(5-bromopyrazin-2-yl)-1-[3-(trifluoromethyl)benzyl]urea as a promising anticancer drug via synthesis, characterization, biological screening, and computational studies.[Link]
-
Journal of Biomedical Research & Environmental Sciences. Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities.[Link]
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New Jersey Department of Health. BENZYL BROMIDE HAZARD SUMMARY.[Link]
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A Guide to the Spectroscopic Characterization of 2-Methyl-5-(trifluoromethyl)benzyl bromide
Abstract
This technical guide provides an in-depth analysis of the spectroscopic data for 2-Methyl-5-(trifluoromethyl)benzyl bromide (CAS No. 261952-17-4), a key building block in contemporary pharmaceutical and materials science research.[1][2] As a Senior Application Scientist, this document moves beyond a simple recitation of data, focusing instead on the causal relationships between the molecule's structure and its spectral output. We will explore the interconnected data from Nuclear Magnetic Resonance (¹H, ¹³C NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), offering field-proven insights into data acquisition, interpretation, and cross-validation. This guide is intended for researchers, chemists, and quality control professionals who require a robust and validated understanding of this important reagent.
Introduction: The Molecular Blueprint
This compound is a substituted toluene derivative featuring three critical functionalities that dictate its reactivity and spectroscopic signature: a reactive benzylic bromide, an electron-withdrawing trifluoromethyl group, and a methyl group. This unique combination makes it a valuable intermediate for introducing a substituted benzyl moiety in complex molecule synthesis.
Accurate and unambiguous characterization is paramount to ensure the integrity of any downstream application. The following sections will dissect the molecule's spectroscopic fingerprint, providing a self-validating framework for its identification.
Molecular Structure and Functional Groups
The logical starting point for any spectroscopic analysis is a clear understanding of the molecular structure. The key functional groups are highlighted below, as they directly correlate to the signals we anticipate observing.
Figure 1: Structure of this compound with key functional groups highlighted.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Probing the Skeleton
NMR spectroscopy provides the most detailed map of the molecule's carbon-hydrogen framework. For this compound, ¹H, ¹³C, and ¹⁹F NMR are all highly informative.
Causality in Experimental Design: The Right Conditions
The choice of experimental parameters is critical for acquiring high-quality, interpretable data.
-
Solvent Selection: Deuterated chloroform (CDCl₃) is the solvent of choice. Its polarity is sufficient to dissolve the analyte, and its residual proton signal (δ ≈ 7.26 ppm) and carbon signals (δ ≈ 77.16 ppm) are well-documented and do not obscure key regions of the spectrum.
-
Internal Standard: Tetramethylsilane (TMS) is used as the internal standard (δ = 0.00 ppm) because it is chemically inert and its sharp, single resonance appears in a region far upfield from the signals of interest.[3]
¹H NMR Analysis: A Proton Census
The ¹H NMR spectrum provides information on the number of distinct proton environments, their electronic surroundings, and their proximity to neighboring protons.
-
Benzylic Protons (-CH₂Br): We expect a sharp singlet at approximately δ 4.5-4.7 ppm . This downfield shift, compared to a typical alkyl C-H, is caused by the deshielding effect of the adjacent electronegative bromine atom and the aromatic ring. The signal is a singlet because there are no adjacent protons for spin-spin coupling. For unsubstituted benzyl bromide, this peak appears at ~4.5 ppm.[4]
-
Methyl Protons (-CH₃): A singlet is anticipated around δ 2.4-2.5 ppm . This signal is slightly downfield from a typical alkane methyl group due to the influence of the aromatic ring. It remains a singlet as there are no vicinal protons.
-
Aromatic Protons (Ar-H): The 1,2,4-trisubstituted pattern gives rise to three distinct aromatic proton signals. Their chemical shifts are influenced by the electronic nature of the substituents. The electron-withdrawing -CF₃ group will deshield nearby protons, shifting them downfield, while the electron-donating -CH₃ group has a weaker shielding effect.
-
We predict a signal for the proton between the -CH₃ and -CH₂Br groups (H-6) appearing as a singlet or a narrowly split doublet around δ 7.3-7.4 ppm .
-
The proton adjacent to the -CF₃ group (H-4) will be significantly deshielded, likely appearing as a doublet around δ 7.5-7.6 ppm .
-
The proton ortho to the -CH₂Br group (H-3) will likely appear as a doublet around δ 7.4-7.5 ppm .
-
¹³C NMR Analysis: The Carbon Backbone
-
Benzylic Carbon (-CH₂Br): This carbon is attached to an electronegative bromine, shifting its resonance downfield to approximately δ 32-34 ppm .
-
Methyl Carbon (-CH₃): Expected in the typical alkyl region, around δ 20-22 ppm .
-
Trifluoromethyl Carbon (-CF₃): This carbon signal is split into a quartet due to coupling with the three attached fluorine atoms (¹JCF). It is expected to appear around δ 124 ppm (q, J ≈ 272 Hz) , a characteristic signature for a CF₃ group attached to an aromatic ring.[3]
-
Aromatic Carbons: Six distinct signals are expected. The carbon attached to the CF₃ group will appear as a quartet with a smaller coupling constant (²JCF). The chemical shifts will range from approximately δ 125-140 ppm .
Summary of Predicted NMR Data
| Assignment | ¹H NMR (Predicted) | ¹³C NMR (Predicted) |
| δ (ppm), Multiplicity, Integration | δ (ppm), Multiplicity (due to F) | |
| -CH₂Br | 4.6 (s, 2H) | 33 |
| Ar-CH₃ | 2.4 (s, 3H) | 21 |
| Ar-H (3 protons) | 7.3 - 7.6 (m, 3H) | 125 - 132 |
| Ar-C (quaternary) | - | 135 - 140 |
| -CF₃ | - | 124 (q) |
| Ar-C-CF₃ | - | 130 (q) |
Experimental Protocol: NMR Data Acquisition
Figure 2: Standard workflow for NMR sample preparation and data acquisition.
Infrared (IR) Spectroscopy: Mapping Functional Groups
IR spectroscopy is a rapid and powerful technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation corresponding to bond vibrations.[5]
Interpretation of Key Absorption Bands
The IR spectrum of this compound is expected to show a number of characteristic peaks:
-
Aromatic C-H Stretch: A weak to medium band appearing just above 3000 cm⁻¹ (typically 3030-3100 cm⁻¹ ).[6][7] The presence of absorption in this region is a strong indicator of hydrogens attached to sp²-hybridized carbons.[6]
-
Aliphatic C-H Stretch: Medium to strong bands appearing just below 3000 cm⁻¹ (typically 2850-2980 cm⁻¹ ), corresponding to the C-H bonds of the -CH₃ and -CH₂Br groups.[6]
-
Aromatic C=C Stretch: Two to four medium-intensity, sharp bands in the 1450-1600 cm⁻¹ region. These absorptions arise from the stretching vibrations within the benzene ring.
-
C-F Stretches: The trifluoromethyl group will produce very strong, prominent absorption bands in the 1000-1350 cm⁻¹ region. These are often the most intense peaks in the spectrum and are a definitive marker for the -CF₃ group.
-
C-Br Stretch: This vibration occurs at a low frequency and will be found in the fingerprint region, typically between 500-680 cm⁻¹ .
Summary of Characteristic IR Absorptions
| Wavenumber (cm⁻¹) | Bond Vibration | Functional Group |
| 3030 - 3100 | C-H Stretch | Aromatic |
| 2850 - 2980 | C-H Stretch | Aliphatic (-CH₃, -CH₂Br) |
| 1450 - 1600 | C=C Stretch | Aromatic Ring |
| 1000 - 1350 | C-F Stretch | Trifluoromethyl (-CF₃) |
| 500 - 680 | C-Br Stretch | Alkyl Bromide |
Mass Spectrometry (MS): Determining Mass and Fragmentation
Mass spectrometry provides the molecular weight of a compound and offers valuable structural clues based on its fragmentation pattern under energetic conditions.
Causality in Fragmentation: The Path of Least Resistance
For this molecule, using Electron Ionization (EI) is standard. In EI-MS, the molecule is bombarded with high-energy electrons, causing it to ionize and fragment. The fragmentation pathways are not random; they follow established chemical principles, favoring the formation of the most stable ions.
-
Molecular Ion (M⁺˙): The molecular formula C₉H₈BrF₃ gives a monoisotopic mass of approximately 252.98 Da.[1] A key feature will be the presence of two peaks of nearly equal intensity for the molecular ion: one for the molecule containing the ⁷⁹Br isotope (m/z ≈ 253 ) and one for the ⁸¹Br isotope (m/z ≈ 255 ). This M/M+2 pattern is a definitive signature for a monobrominated compound.
-
Base Peak ([M-Br]⁺): The C-Br bond is the weakest link in the benzylic position.[8] Cleavage of this bond results in the loss of a bromine radical (•Br) to form a highly stable, resonance-stabilized benzylic carbocation. This fragment (m/z = 173 ) is expected to be the most abundant ion, making it the base peak in the spectrum. The stability of this cation is the driving force for this fragmentation pathway.[9][10]
Figure 3: Primary fragmentation pathway of this compound in EI-MS.
Summary of Key Mass Spectrometry Fragments
| m/z (approx.) | Proposed Fragment | Significance |
| 253 / 255 | [C₉H₈⁷⁹BrF₃]⁺˙ / [C₉H₈⁸¹BrF₃]⁺˙ | Molecular Ion; confirms bromine presence |
| 173 | [C₉H₈F₃]⁺ | Base Peak; loss of Br radical |
| 91 | [C₇H₇]⁺ | Tropylium ion (potential further fragmentation) |
Integrated Analysis and Conclusion
The true power of spectroscopic analysis lies in the integration of data from multiple techniques. Each method provides a piece of the puzzle, and together they create a self-validating confirmation of the molecule's identity.
-
MS confirms the molecular weight (253/255 Da) and the presence of one bromine atom.
-
IR confirms the presence of the key functional groups: aromatic ring, alkyl C-H, a trifluoromethyl group, and a C-Br bond.
-
NMR provides the complete structural map, showing the precise connectivity of the 3 aromatic protons, the benzylic CH₂, and the methyl CH₃, all consistent with the 1,2,4-trisubstituted pattern.
The data are entirely congruent. The molecular formula derived from the exact mass in MS is validated by the integration counts in ¹H NMR and the number of signals in ¹³C NMR. The functional groups identified by IR are all accounted for in the NMR and MS fragmentation data. This cohesive, cross-validated dataset provides unambiguous confirmation of the structure and purity of this compound, empowering researchers to use this reagent with the highest degree of confidence.
References
-
UCLA Web Resources. (n.d.). IR Spectroscopy Tutorial: Aromatics. University of California, Los Angeles. [Link]
-
Chemistry LibreTexts. (2024). 12.7: Interpreting Infrared Spectra. [Link]
-
OpenStax. (n.d.). 15.7 Spectroscopy of Aromatic Compounds. In Organic Chemistry: A Tenth Edition. [Link]
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Specac Ltd. (n.d.). Interpreting Infrared Spectra. [Link]
-
University of Calgary. (n.d.). Illustrated Glossary of Organic Chemistry - Fragment ion. [Link]
- Supporting Information for an unspecified article. (n.d.).
-
TMP Chem. (2021). Lec15 - IR Spectra of Aromatic Compounds. YouTube. [Link]
- Szwarc, M., & Sehon, A. H. (1951). The C - Br Bond Dissociation Energy in Benzyl Bromide and Allyl Bromide. The Journal of Chemical Physics, 19(9), 1142-1143.
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An In-Depth Technical Guide to the Solubility of 2-Methyl-5-(trifluoromethyl)benzyl bromide in Organic Solvents
This guide provides a comprehensive overview of the solubility characteristics of 2-Methyl-5-(trifluoromethyl)benzyl bromide, a key intermediate in pharmaceutical and agrochemical synthesis.[1] The content is structured to provide not just data, but a foundational understanding of the principles governing its solubility, alongside a robust methodology for its experimental determination. This document is intended for researchers, scientists, and drug development professionals who require a deep, practical understanding of this compound's behavior in various organic media.
Introduction to this compound
This compound is a substituted aromatic halide with the molecular formula C₉H₈BrF₃. Its structure, featuring a benzene ring with a methyl group, a trifluoromethyl group, and a bromomethyl group, dictates its reactivity and physical properties, including its solubility. The presence of the electron-withdrawing trifluoromethyl group significantly influences the electronic properties of the benzene ring, making this compound a valuable building block in the synthesis of complex organic molecules.[1][2] Understanding its solubility is paramount for its effective use in various applications, from reaction optimization to purification and formulation development.
Theoretical Framework for Solubility Prediction
The solubility of a solid in a liquid is governed by the principle of "like dissolves like," which states that substances with similar intermolecular forces are more likely to be soluble in one another.[3][4][5] The solubility of this compound in a given organic solvent is a result of the interplay between the energy required to break the solute-solute and solvent-solvent interactions and the energy released upon the formation of solute-solvent interactions.
Molecular Structure and Polarity Analysis:
-
Aromatic Ring: The benzene core is nonpolar and will favor interactions with nonpolar solvents through London dispersion forces.
-
Methyl Group (-CH₃): This is a nonpolar, electron-donating group that contributes to the overall nonpolar character of the molecule.
-
Trifluoromethyl Group (-CF₃): This is a strongly electron-withdrawing and highly lipophilic group. While the C-F bonds are polar, the symmetrical nature of the -CF₃ group can reduce its overall contribution to the molecule's dipole moment. Its presence generally enhances solubility in nonpolar, fluorinated, or moderately polar solvents.[1][6]
-
Bromomethyl Group (-CH₂Br): The C-Br bond is polar, introducing a dipole moment to this part of the molecule. This group can participate in dipole-dipole interactions.
Based on this analysis, this compound can be classified as a moderately polar compound with a significant nonpolar character.
Predicted Solubility in Different Classes of Organic Solvents:
-
Nonpolar Solvents (e.g., Hexane, Toluene, Carbon Tetrachloride): Due to the predominantly nonpolar nature of the substituted benzene ring, the compound is expected to exhibit good solubility in these solvents. The "like dissolves like" principle suggests that the London dispersion forces between the solute and solvent molecules will be favorable.[7][8]
-
Polar Aprotic Solvents (e.g., Acetone, Ethyl Acetate, Dichloromethane): These solvents have a dipole moment but do not have O-H or N-H bonds for hydrogen bonding. The polar bromomethyl group and the overall molecular dipole moment should allow for favorable dipole-dipole interactions, leading to good solubility. Dichloromethane, in particular, is often a good solvent for substituted benzyl bromides.[6]
-
Polar Protic Solvents (e.g., Methanol, Ethanol, Water): These solvents are characterized by their ability to form hydrogen bonds. While the compound has polar groups, it lacks the ability to act as a hydrogen bond donor. It can act as a weak hydrogen bond acceptor through the fluorine and bromine atoms. Therefore, solubility in highly polar protic solvents like water is expected to be very low. In alcohols like methanol and ethanol, some solubility is expected due to dipole-dipole interactions and the organic part of the solvent molecule.
Experimental Determination of Solubility
To obtain precise solubility data, a systematic experimental approach is necessary. The following protocol outlines a reliable method for determining the solubility of this compound in various organic solvents.[9][10]
Materials and Equipment
-
This compound (high purity)
-
Selected organic solvents (analytical grade)
-
Analytical balance (± 0.1 mg)
-
Thermostatically controlled shaker or magnetic stirrer with a hot plate
-
Temperature probe
-
Syringe filters (PTFE, 0.22 µm)
-
Vials with screw caps
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or Gas Chromatography (GC) system
-
Volumetric flasks and pipettes
Experimental Workflow
The following diagram illustrates the key steps in the experimental determination of solubility.
Caption: Experimental workflow for determining the solubility of a solid in a liquid.
Step-by-Step Protocol
-
Preparation of Saturated Solutions:
-
Add an excess amount of this compound to a series of vials. The presence of undissolved solid at the end of the experiment is crucial to ensure saturation.[10]
-
Accurately add a known volume of the desired organic solvent to each vial.
-
Seal the vials tightly to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vials in a thermostatically controlled shaker or on a magnetic stirrer with a temperature-controlled plate. Maintain a constant temperature (e.g., 25 °C).
-
Agitate the mixtures for a sufficient period to reach equilibrium. A typical duration is 24 to 48 hours. It is advisable to test different time points to confirm that equilibrium has been reached.[10]
-
-
Sampling and Sample Preparation:
-
Once equilibrium is reached, cease agitation and allow the excess solid to settle.
-
Carefully withdraw a sample of the supernatant using a syringe.
-
Immediately filter the sample through a 0.22 µm syringe filter to remove any undissolved microparticles. This step is critical to avoid overestimation of the solubility.[9]
-
Accurately dilute the filtered sample with the same solvent to a concentration that falls within the linear range of the analytical method.
-
-
Analysis:
-
Prepare a series of standard solutions of known concentrations of this compound in the solvent of interest.
-
Analyze the standard solutions and the diluted sample solution using a validated HPLC or GC method.
-
Construct a calibration curve by plotting the analytical signal (e.g., peak area) versus the concentration of the standard solutions.
-
-
Calculation of Solubility:
-
Determine the concentration of the diluted sample from the calibration curve.
-
Calculate the original concentration in the saturated solution, taking into account the dilution factor. This value represents the solubility of the compound in the chosen solvent at the specified temperature.
-
Predicted Solubility Data
| Solvent Class | Solvent | Polarity Index | Predicted Solubility Category | Estimated Solubility Range (mg/mL) |
| Nonpolar | Hexane | 0.1 | Soluble | 50 - 150 |
| Toluene | 2.4 | Very Soluble | > 200 | |
| Polar Aprotic | Dichloromethane | 3.1 | Very Soluble | > 300 |
| Ethyl Acetate | 4.4 | Very Soluble | > 250 | |
| Acetone | 5.1 | Soluble | 100 - 200 | |
| Polar Protic | Ethanol | 4.3 | Sparingly Soluble | 10 - 50 |
| Methanol | 5.1 | Sparingly Soluble | 10 - 50 | |
| Water | 10.2 | Insoluble | < 0.1 |
Discussion and Practical Implications
The predicted solubility profile of this compound has significant implications for its practical application:
-
Reaction Chemistry: The high solubility in nonpolar and polar aprotic solvents like toluene and dichloromethane makes them excellent choices for reaction media.[8] This ensures that the reactant is fully dissolved, allowing for homogeneous reaction conditions and potentially faster reaction rates.
-
Purification: The differential solubility can be exploited for purification. For example, after a reaction in toluene, the product could be precipitated by the addition of a non-solvent like a cold alcohol, in which it is sparingly soluble. Recrystallization could be performed from a solvent system where the compound is soluble at elevated temperatures but sparingly soluble at lower temperatures.
-
Drug Development: In the context of drug development, understanding the solubility of this intermediate is crucial for controlling crystallization processes and ensuring the purity of the final active pharmaceutical ingredient (API). While this compound is an intermediate, its solubility characteristics can influence the properties of downstream products.
Conclusion
This technical guide provides a comprehensive framework for understanding and determining the solubility of this compound in organic solvents. By combining theoretical predictions based on molecular structure with a robust experimental protocol, researchers can obtain reliable solubility data. This information is essential for optimizing synthetic routes, developing purification strategies, and ensuring the quality of downstream products in the pharmaceutical and agrochemical industries.
References
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Khan Academy. (n.d.). Solubility of organic compounds. Retrieved from [Link]
-
LibreTexts. (2021, May 19). 6.3: Intermolecular Forces in Solutions. Chemistry LibreTexts. Retrieved from [Link]
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-
Fako, E. (2019). Editorial: Guidelines for the Measurement of Solid–Liquid Solubility Data at Atmospheric Pressure. Journal of Chemical & Engineering Data, 64(3), 897-899. [Link]
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-
Scribd. (n.d.). Solubility of Solids in Liquids Experiment. Retrieved from [Link]
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University of Western Australia. (n.d.). The experimental determination of solubilities. Retrieved from [Link]
-
ResearchGate. (n.d.). The Experimental Determination of Solubilities. Retrieved from [Link]
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Stability and storage conditions for 2-Methyl-5-(trifluoromethyl)benzyl bromide
An In-Depth Technical Guide to the Stability and Storage of 2-Methyl-5-(trifluoromethyl)benzyl Bromide
Introduction
This compound (CAS No: 261952-17-4) is a halogenated aromatic compound of significant interest in synthetic organic chemistry. Its utility as a versatile building block stems from the presence of a reactive benzylic bromide functional group, making it a prime substrate for nucleophilic substitution reactions. This reactivity is crucial for introducing the 2-methyl-5-(trifluoromethyl)benzyl moiety into larger molecules, a common strategy in the development of novel pharmaceuticals and agrochemicals[1]. The trifluoromethyl group often enhances the metabolic stability and lipophilicity of the final product, influencing its biological activity[1].
However, the very reactivity that makes this compound valuable also renders it susceptible to degradation if not stored and handled with meticulous care. This guide, intended for researchers, scientists, and drug development professionals, provides a comprehensive overview of the factors governing the stability of this compound, outlines its primary degradation pathways, and establishes field-proven protocols for its optimal storage and handling to ensure its integrity for research and development applications.
Chemical Profile and Intrinsic Reactivity
The stability of this compound is intrinsically linked to its molecular structure. The key to understanding its behavior lies in two main features:
-
The Benzylic Bromide: The carbon-bromine (C-Br) bond at the benzylic position is inherently labile. The bromine atom is an excellent leaving group, and the adjacent benzene ring stabilizes the resulting carbocation (in an SN1 mechanism) or the transition state (in an SN2 mechanism). This makes the compound highly susceptible to nucleophilic attack.
-
The Trifluoromethyl (CF₃) Group: This group is strongly electron-withdrawing. While it can influence the electronic properties of the benzene ring, its primary impact on stability relates to the byproducts of degradation. Any decomposition pathway that liberates fluoride ions can lead to the formation of hazardous hydrogen fluoride (HF) gas, particularly during combustion[2][3][4].
This inherent reactivity necessitates a proactive approach to storage and handling, focusing on the exclusion of external factors that can initiate degradation.
Factors Influencing Stability and Key Degradation Pathways
While the compound is generally stable under optimal conditions, its integrity can be compromised by exposure to several common laboratory environmental factors[2][4][5]. Understanding these factors and their resulting degradation pathways is critical for maintaining the reagent's purity and reactivity.
Hydrolytic Instability (Moisture Sensitivity)
The most significant and common degradation pathway for this compound is hydrolysis. The compound is sensitive to moisture, reacting with water—even atmospheric humidity—to yield 2-methyl-5-(trifluoromethyl)benzyl alcohol and corrosive hydrobromic acid (HBr).
This reaction not only consumes the active reagent but the generation of HBr can also catalyze further degradation of other sensitive materials in a reaction mixture. The mechanism is a classic nucleophilic substitution where water acts as the nucleophile.
Caption: Hydrolytic degradation of the target compound.
Photochemical Instability (Light Sensitivity)
Certain suppliers explicitly label related compounds as "Light Sensitive"[2]. Exposure to light, particularly in the UV spectrum, can induce homolytic cleavage of the weak C-Br bond. This process generates a benzylic radical and a bromine radical. These highly reactive species can initiate a cascade of unwanted side reactions, including dimerization, polymerization, or reaction with solvents, leading to a complex mixture of impurities and a reduction in the effective concentration of the desired reagent.
Thermal Stability
Elevated temperatures accelerate the rate of all degradation pathways. It is critical to avoid strong heating[2]. In the event of a fire or significant thermal decomposition, hazardous gases will be emitted, including carbon monoxide (CO), carbon dioxide (CO₂), hydrogen bromide (HBr), and hydrogen fluoride (HF)[2][3][4]. The formation of HF is a particular concern due to its high toxicity and corrosivity.
Chemical Incompatibility
Storing or mixing this compound with incompatible materials can lead to vigorous and potentially hazardous reactions. Key incompatibilities include:
-
Strong Oxidizing Agents: Can cause violent reactions, posing a fire and explosion risk[2][3][4].
-
Strong Bases: Will readily promote elimination reactions or nucleophilic substitution, consuming the material and generating byproducts[4][5].
-
Strong Acids: Can catalyze undesirable side reactions[2][3].
Recommended Storage and Handling Protocols
To preserve the chemical integrity of this compound, a multi-faceted approach to storage and handling is required. The following protocols are designed as a self-validating system where each step mitigates a specific degradation risk.
Optimal Storage Conditions
The primary goal of storage is to create an environment that is cool, dark, dry, and inert. One supplier notes the use of cold-chain transportation, suggesting that refrigerated temperatures are optimal for long-term stability[6].
| Parameter | Recommendation | Causality and Rationale |
| Temperature | Store in a cool location. For long-term storage (>6 months), refrigeration (2-8°C) is recommended. | Reduces the kinetic rate of all degradation reactions, particularly hydrolysis and slow thermal decomposition. |
| Atmosphere | Store under an inert atmosphere (e.g., Argon or Nitrogen). | Prevents exposure to atmospheric moisture, directly inhibiting the primary hydrolytic degradation pathway. |
| Container | Keep in the original, tightly sealed amber glass bottle[2]. | The tightly sealed cap prevents moisture ingress. Amber glass blocks UV light, preventing photochemical degradation[2]. |
| Location | Store in a locked, dedicated, and well-ventilated corrosives cabinet[4][5][7]. | Ensures the compound is segregated from incompatible materials (acids, bases, oxidizers) and prevents accidental exposure. |
Experimental Workflow: Safe Handling and Aliquoting
Proper technique when handling the reagent is as crucial as long-term storage. The compound is a lachrymator and causes severe skin and eye burns[2][8].
-
Preparation: Work exclusively within a certified chemical fume hood[2][9]. Ensure an eyewash station and safety shower are immediately accessible[9].
-
Equilibration: Before opening, allow the sealed container to warm to ambient temperature. This is a critical step to prevent atmospheric moisture from condensing on the cold inner surfaces of the bottle upon opening.
-
Inert Atmosphere Transfer: Once equilibrated, open the container under a positive pressure of an inert gas (e.g., argon or nitrogen).
-
Aliquoting: Use a clean, dry glass syringe or cannula to withdraw the desired amount. Never use a plastic syringe, as the compound may react with or dissolve the plastic.
-
Resealing: After removing the desired quantity, flush the headspace of the container with inert gas before tightly resealing the cap. Parafilm can be wrapped around the cap for an additional barrier against moisture.
-
Disposal: Dispose of any waste, including contaminated consumables, in a designated hazardous waste container according to institutional and local regulations.
Personal Protective Equipment (PPE)
Due to its corrosive and lachrymatory nature, stringent adherence to PPE is mandatory.
| Protection Type | Specification | Rationale |
| Eye/Face Protection | Tight-sealing safety goggles and a full-face shield[7][9]. | Protects against splashes and the lachrymatory vapors that can cause severe eye irritation and damage[2]. |
| Hand Protection | Impermeable, chemical-resistant gloves (e.g., nitrile or neoprene)[2]. | Prevents skin contact, which can cause severe chemical burns[2]. |
| Skin and Body Protection | Chemical-resistant lab coat and appropriate protective clothing[2][7]. | Protects underlying skin from accidental spills or splashes. |
| Respiratory Protection | Not typically required if handled in a fume hood. In case of spills or poor ventilation, a NIOSH/MSHA-approved respirator is necessary[7]. | Protects against inhalation of corrosive and irritating vapors. |
Visualization of the Storage and Handling Workflow
The following diagram outlines the logical decision-making process for maintaining the stability of this compound from receipt to experimental use.
Caption: Decision workflow for optimal stability.
Conclusion
This compound is a reactive and valuable synthetic intermediate whose utility is directly dependent on its chemical purity. Its primary vulnerabilities are hydrolysis from exposure to moisture, photochemical degradation from light, and accelerated decomposition from heat. By implementing the comprehensive storage and handling protocols detailed in this guide—specifically, storing the compound under a cool, dark, and inert atmosphere and utilizing proper inert gas techniques during aliquoting—researchers can effectively mitigate these risks. This ensures the compound's integrity, leading to more reliable, reproducible, and safer experimental outcomes in drug discovery and chemical development programs.
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Thermo Fisher Scientific. (2025-10-08). SAFETY DATA SHEET for 5-Fluoro-2-(trifluoromethyl)benzyl bromide. [Link]
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Thermo Fisher Scientific. (2009-09-26). SAFETY DATA SHEET for 1-(Bromomethyl)-3,5-bis(trifluoromethyl)benzene. [Link]
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Thermo Fisher Scientific. (2025-12-21). SAFETY DATA SHEET for 3-(Trifluoromethyl)benzyl bromide. [Link]
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Navigating the Synthesis Landscape: A Technical Guide to the Safe Handling of 2-Methyl-5-(trifluoromethyl)benzyl Bromide
Introduction: A Versatile Reagent Demanding Respect
2-Methyl-5-(trifluoromethyl)benzyl bromide is a substituted aromatic halide that serves as a valuable building block in synthetic organic chemistry, particularly in the development of novel pharmaceutical and agrochemical agents. The presence of the trifluoromethyl group can significantly modulate the pharmacokinetic and physicochemical properties of a target molecule, making this reagent a key intermediate in modern drug discovery. However, its utility is matched by a significant hazard profile. As a member of the benzyl bromide class of compounds, it is a potent lachrymator and is corrosive to tissues. This guide provides a comprehensive overview of the essential safety data, handling protocols, and emergency procedures required to work with this compound safely and effectively in a research and development setting. The causality behind each recommendation is explained to foster a deeper understanding of the risks and mitigation strategies.
Section 1: Hazard Identification and Risk Assessment
A thorough understanding of the intrinsic hazards of this compound is the foundation of a robust safety protocol. The primary hazards are associated with its reactivity as a benzylic halide and its corrosive nature.
Physicochemical and Toxicological Profile
The following table summarizes the key data for this compound and related compounds. It is crucial to consult the specific Safety Data Sheet (SDS) for the lot in use.
| Property | Data | Source(s) |
| Chemical Formula | C₉H₈BrF₃ | [1] |
| Molecular Weight | 253.06 g/mol | [1] |
| Appearance | Colorless to light yellow liquid or solid | [2][3] |
| Boiling Point | Data not consistently available; related isomers have high boiling points (e.g., 65-69 °C at 5 mmHg) | [4] |
| Primary Hazards | Causes severe skin burns and eye damage, May cause respiratory irritation, Lachrymator | [5][6][7] |
| GHS Hazard Statements | H314: Causes severe skin burns and eye damage | [1] |
| GHS Signal Word | Danger | [1] |
Note: The toxicological properties of this specific isomer have not been fully investigated. Data is often inferred from structurally similar compounds.[5]
The Chemistry of Corrosivity and Lachrymation
Benzyl bromides are reactive electrophiles due to the stability of the resulting benzyl carbocation upon bromide departure.[8] This reactivity is the root of their primary hazards:
-
Corrosivity: Upon contact with moisture, such as on the skin, in the eyes, or in the respiratory tract, the compound can hydrolyze to form hydrogen bromide (HBr). HBr is a strong, corrosive acid that causes severe chemical burns to tissues.[2][9]
-
Lachrymatory Effects: The electrophilic nature of the benzylic carbon allows it to react readily with nucleophilic residues in proteins, such as those on the surface of the eye. This alkylation of nerve receptors triggers a potent pain and tearing response, characteristic of lachrymators.[10]
Section 2: Engineering Controls and Personal Protective Equipment (PPE)
Given the significant hazards, a multi-layered approach to exposure control is mandatory. This begins with robust engineering controls, supplemented by appropriate PPE.
Mandatory Engineering Controls
All handling of this compound, including weighing, transferring, and use in reactions, must be conducted within a certified chemical fume hood.[9][10] The fume hood provides critical protection against the inhalation of corrosive vapors and lachrymatory fumes. The work area should be kept clear of unnecessary items and incompatible materials.[9]
Personal Protective Equipment (PPE): The Last Line of Defense
Proper PPE is essential to prevent contact with the skin and eyes.[7] The following PPE is mandatory when handling this compound:
-
Eye Protection: Chemical safety goggles that provide a complete seal around the eyes are required. For operations with a higher risk of splashing, a face shield should be worn in addition to goggles.[11]
-
Hand Protection: Chemically resistant gloves are essential. Nitrile gloves may offer splash protection for short durations, but for extended handling, heavier-duty gloves such as butyl rubber or Viton™ should be considered. Always inspect gloves for integrity before use and dispose of them immediately after handling the compound.[11]
-
Body Protection: A flame-resistant lab coat must be worn and fully buttoned. For larger-scale operations, a chemical-resistant apron is also recommended.
-
Footwear: Closed-toe shoes are required in all laboratory settings.
Caption: Fig 1. Hierarchy of controls for safe handling.
Section 3: Safe Handling and Storage Protocols
Adherence to strict protocols for handling and storage is critical to prevent accidental exposure and maintain the integrity of the reagent.
Step-by-Step Handling Procedure
-
Preparation: Before handling, ensure the chemical fume hood is operational and the sash is at the appropriate height. Clear the work area of all non-essential items. Ensure an appropriate spill kit and quenching solution (e.g., sodium bicarbonate solution) are readily accessible.
-
Donning PPE: Put on all required PPE as outlined in Section 2.2.
-
Transfer: When transferring the liquid, use a syringe or a glass pipette with a bulb. Avoid pouring directly from the bottle to minimize the risk of splashing.
-
Reaction Setup: If adding to a reaction, do so slowly and in a controlled manner. Be aware that reactions involving benzyl bromides can be exothermic.
-
Post-Handling: After use, securely cap the reagent bottle. Decontaminate any surfaces that may have come into contact with the chemical. Remove gloves using the proper technique to avoid contaminating your skin and dispose of them in the designated hazardous waste container. Wash hands thoroughly with soap and water.[12]
Storage Requirements
Improper storage can lead to degradation of the reagent and the creation of hazardous conditions.
-
Location: Store in a cool, dry, well-ventilated area designated for corrosive materials.[5]
-
Container: Keep the container tightly closed to prevent exposure to moisture and air.[5] Benzyl bromides are often sensitive to light and moisture.[2]
-
Segregation: Store away from incompatible materials such as strong oxidizing agents, bases, and reactive metals.[2]
Section 4: Emergency Procedures
In the event of an exposure or spill, a rapid and informed response is crucial.
Exposure Response
Caption: Fig 2. Flowchart for personal exposure response.
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing.[12][13] Seek immediate medical attention.[12]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[12][13] Remove contact lenses if present and easy to do.[12] Seek immediate medical attention.[13]
-
Inhalation: Move the affected person to fresh air.[12][13] If breathing is difficult, provide oxygen. Seek immediate medical attention.[13]
-
Ingestion: Do NOT induce vomiting.[13] Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[13]
Spill Response
For small spills (less than 100 mL) that you are trained and equipped to handle:
-
Alert Personnel: Notify others in the immediate area.
-
Evacuate (if necessary): If the spill is large or in a poorly ventilated area, evacuate the lab and call for emergency assistance.
-
Don PPE: Wear appropriate PPE, including a respirator if necessary.
-
Contain and Absorb: Cover the spill with an inert absorbent material like vermiculite or sand, working from the outside in.[14]
-
Neutralize (with caution): For small spills, once absorbed, the material can be cautiously neutralized with a dilute solution of sodium bicarbonate.
-
Collect and Dispose: Carefully scoop the absorbed material into a labeled hazardous waste container.[14]
-
Decontaminate: Clean the spill area with soap and water.
-
Report: Report the spill to your supervisor and environmental health and safety department.
Section 5: Environmental Hazards and Waste Disposal
Environmental Fate
Organofluorine compounds can be persistent in the environment.[15] While specific data for this compound is limited, it is prudent to assume it may resist degradation.[16][17] Therefore, all releases to the environment must be avoided.
Waste Disposal
All waste containing this compound, including excess reagent, contaminated absorbent materials, and empty containers, must be disposed of as hazardous waste.[14] Follow all local, state, and federal regulations for hazardous waste disposal. Do not dispose of this chemical down the drain.
Conclusion
This compound is a powerful synthetic tool, but its utility is intrinsically linked to its hazardous properties. By understanding the chemical principles behind its reactivity and toxicity, and by rigorously adhering to the handling, storage, and emergency protocols outlined in this guide, researchers can mitigate the risks and utilize this compound to advance their scientific objectives safely. A culture of safety, built on a foundation of knowledge and preparedness, is paramount in any laboratory setting.
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Common Organic Chemistry. (n.d.). Benzyl Bromide. Retrieved from [Link]
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Quora. (2022). What is the difference in reactivity between benzyl bromide and phenol in nucleophilic substitution reactions?. Retrieved from [Link]
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King Abdullah University of Science and Technology (KAUST). (n.d.). Working with Corrosives Guideline. Retrieved from [Link]
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The Chemistry Blog. (2024). Safe Handling of Corrosive Chemicals. Retrieved from [Link]
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American Chemical Society. (1995). Guide for Chemical Spill Response. Retrieved from [Link]
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Library and Archives Canada. (n.d.). Organofluorine Compounds in the Environment - Analysis, Sources and Fate. Retrieved from [Link]
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Occupational Safety and Health Administration (OSHA). (n.d.). Toxic, Irritative, and Corrosive Gases and Liquids. Retrieved from [Link]
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ACTenviro. (2024). How To Effectively Handle and Manage Corrosive Chemicals. Retrieved from [Link]
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Wikipedia. (n.d.). Organofluorine chemistry. Retrieved from [Link]
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Occupational Safety and Health Administration (OSHA). (n.d.). 1910.1450 - Occupational exposure to hazardous chemicals in laboratories. Retrieved from [Link]
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Westlab. (2023). 8 Steps to Handling a Lab Chemical Spill. Retrieved from [Link]
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Brooklyn College. (n.d.). Laboratory Chemical Spill Guidelines. Retrieved from [Link]
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National Institutes of Health (NIH). (n.d.). Suzuki-Miyaura Cross-Coupling Reactions of Benzyl Halides with Potassium Aryltrifluoroborates. PMC. Retrieved from [Link]
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National Institutes of Health (NIH). (n.d.). Chemical Aspects of Human and Environmental Overload with Fluorine. PMC. Retrieved from [Link]
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Lion Technology. (2019). How DOT and OSHA Regulate Corrosive Materials. Retrieved from [Link]
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TSpace, University of Toronto. (n.d.). Organofluorine compounds in the environment, analysis, sources and fate. Retrieved from [Link]
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Denios. (n.d.). Managing Corrosive Substances: Safety Protocols for Businesses. Retrieved from [Link]
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2-Methyl-5-(trifluoromethyl)benzyl bromide: A Technical Guide to Hazards and Toxicity
An In-depth Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
2-Methyl-5-(trifluoromethyl)benzyl bromide is a substituted aromatic compound utilized in organic synthesis, particularly within drug discovery and development. Structurally, it is a benzyl bromide derivative, a class of compounds known for their reactivity as alkylating agents. This reactivity, while synthetically useful, also underpins its significant toxicological profile. This guide provides a comprehensive overview of the hazards, toxicity, and safe handling protocols for this compound, drawing parallels with the well-documented hazards of benzyl bromide to inform best practices. The primary hazards include severe skin, eye, and respiratory tract irritation, with the potential for causing chemical burns and lachrymation. This document will detail these risks, present available toxicological data, outline rigorous safe handling and emergency procedures, and provide a framework for risk mitigation in a laboratory setting.
Introduction and Chemical Identity
This compound is a reactive organic compound employed as an intermediate in the synthesis of more complex molecules. Its utility in medicinal chemistry and materials science stems from the benzyl bromide moiety, which is an excellent electrophile for introducing the 2-methyl-5-(trifluoromethyl)benzyl group onto various nucleophiles.
However, the structural features that make this compound a valuable synthetic tool are also responsible for its hazardous properties. As a substituted benzyl bromide, it is a potent lachrymator and alkylating agent. Alkylating agents can react with biological macromolecules, which is the basis for their toxicity. Therefore, a thorough understanding and appreciation of its hazardous nature are paramount for any professional handling this substance.
Chemical Identity:
| Identifier | Value |
| IUPAC Name | 1-(Bromomethyl)-2-methyl-5-(trifluoromethyl)benzene |
| CAS Number | 261952-16-3[1] |
| Molecular Formula | C9H8BrF3 |
| Molecular Weight | 253.06 g/mol |
| Structure | (Diagram of the chemical structure would be placed here in a formal whitepaper) |
Hazard Identification and Classification
Based on the known hazards of similar benzyl bromide compounds, this compound is classified as a hazardous chemical. It is corrosive and can cause severe skin burns and eye damage.[1][2][3] It is also a lachrymator, meaning it is an irritant that causes tearing of the eyes.[3][4]
GHS Classification Summary (based on related compounds):
| Hazard Class | Hazard Category | Signal Word | Hazard Statement |
| Skin Corrosion/Irritation | 1B/2 | Danger/Warning | H314: Causes severe skin burns and eye damage / H315: Causes skin irritation[2][5][6] |
| Serious Eye Damage/Irritation | 1/2A | Danger/Warning | H318: Causes serious eye damage / H319: Causes serious eye irritation[5][6] |
| Specific Target Organ Toxicity (Single Exposure) | 3 (Respiratory system) | Warning | H335: May cause respiratory irritation[5][6] |
| Flammable Liquids | 4 | Warning | H227: Combustible liquid[5][6] |
Toxicological Profile
-
Acute Toxicity: Benzyl bromide exhibits moderate acute toxicity via oral and inhalation routes.[7] It is expected that this compound would have a similar profile.
-
Skin and Eye Irritation: This is the most significant and immediate hazard. Direct contact with the liquid will cause severe irritation and chemical burns.[2][8] The vapors are also highly irritating to the eyes and mucous membranes, causing intense pain and lachrymation.[4]
-
Respiratory Irritation: Inhalation of vapors can cause severe irritation of the nose, throat, and respiratory tract.[4][9] High concentrations may lead to more severe respiratory distress.
-
Sensitization: While not definitively documented for this specific compound, some alkylating agents are known to be skin sensitizers.
-
Mutagenicity and Carcinogenicity: Benzyl bromide is genotoxic, and while long-term studies have not shown it to be carcinogenic, this potential cannot be entirely ruled out for its derivatives.[7]
Safe Handling and Risk Management
A multi-layered approach to safety is essential when working with this compound, incorporating engineering controls, personal protective equipment, and strict adherence to established protocols.
4.1 Engineering Controls
-
Chemical Fume Hood: All handling of this compound, including weighing, transferring, and use in reactions, must be conducted in a properly functioning chemical fume hood to prevent inhalation of vapors.[4][6][10]
-
Ventilation: The laboratory should be well-ventilated to ensure that any fugitive emissions are diluted and removed.[8][11]
-
Eyewash Stations and Safety Showers: These must be readily accessible in the immediate work area for emergency use.[6][11]
4.2 Personal Protective Equipment (PPE)
-
Eye and Face Protection: Chemical safety goggles and a face shield are mandatory to protect against splashes.[12]
-
Gloves: Wear appropriate chemical-resistant gloves (e.g., nitrile, neoprene). Always inspect gloves for integrity before use and change them immediately if contaminated.
-
Protective Clothing: A lab coat, long pants, and closed-toe shoes are required. For larger quantities or situations with a higher risk of splashing, a chemical-resistant apron or suit may be necessary.[8][11]
-
Respiratory Protection: If there is a potential for exposure outside of a fume hood, a respirator with an appropriate cartridge for organic vapors should be used.
4.3 Step-by-Step Safe Handling Protocol
-
Preparation: Before starting work, ensure the fume hood is operational, and all necessary PPE is available and in good condition. Have spill cleanup materials readily at hand.
-
Handling:
-
Post-Handling:
Emergency Procedures
Immediate and appropriate action is crucial in the event of an exposure or spill.
5.1 First Aid Measures
-
Inhalation: Move the affected person to fresh air immediately. If breathing is difficult, provide oxygen. Seek immediate medical attention.[2][6]
-
Skin Contact: Immediately remove all contaminated clothing.[2] Flush the affected skin with copious amounts of water for at least 15 minutes.[3][13] Seek immediate medical attention.[2]
-
Eye Contact: Immediately flush the eyes with plenty of water for at least 15-20 minutes, lifting the upper and lower eyelids occasionally.[2][3] Remove contact lenses if present and easy to do.[2][5] Seek immediate medical attention.[2]
-
Ingestion: Do NOT induce vomiting.[2][3] Rinse the mouth with water. If the person is conscious, give them one or two glasses of water to drink.[8] Seek immediate medical attention.[2]
5.2 Fire-Fighting Measures
-
Extinguishing Media: Use carbon dioxide, dry chemical powder, or alcohol-resistant foam.[1][13][14]
-
Hazards from Combustion: Thermal decomposition can produce irritating and toxic gases, including hydrogen bromide.[9]
-
Firefighter Protection: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective clothing.[5][14]
5.3 Accidental Release Measures
-
Small Spills:
-
Evacuate the area.
-
Ensure adequate ventilation.
-
Wearing appropriate PPE, absorb the spill with an inert material such as sand, vermiculite, or a commercial sorbent.
-
Collect the absorbed material into a sealed container for hazardous waste disposal.[11]
-
-
Large Spills:
-
Evacuate the immediate area and alert others.
-
Contact your institution's environmental health and safety department.
-
Storage and Disposal
-
Storage: Store in a cool, dry, well-ventilated area away from incompatible materials such as strong oxidizing agents and bases.[1][6] The container should be tightly sealed.[1][5] It may be light-sensitive, so storage in an opaque container is recommended.[1][5]
-
Disposal: Dispose of this chemical and its container as hazardous waste in accordance with all local, state, and federal regulations.[5] Do not dispose of it in the sewer system.[5][8]
Conclusion
This compound is a valuable synthetic reagent, but its utility is matched by its significant hazards. Its properties as a corrosive agent, a lachrymator, and a respiratory irritant necessitate stringent safety precautions. By understanding the toxicological risks and adhering to the engineering controls, personal protective equipment requirements, and handling protocols outlined in this guide, researchers and scientists can mitigate the risks and work safely with this compound.
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Krishna Solvechem Ltd. (n.d.). Benzyl bromide [Material Safety Data Sheet]. Retrieved from [Link]
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Lab Alley. (2013). Benzyl-Bromide [Safety Data Sheet]. Retrieved from [Link]
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OECD. (n.d.). Methyl bromide [Existing Chemicals Database]. Retrieved from [Link]
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An In-depth Technical Guide to the Electrochemical Properties of Trifluoromethyl-Substituted Benzyl Bromides
Abstract
This technical guide provides a comprehensive examination of the electrochemical properties of trifluoromethyl-substituted benzyl bromides. These compounds are of significant interest in medicinal chemistry and drug development due to the unique electronic influence of the trifluoromethyl (CF₃) group. Understanding their redox behavior is critical for applications in electrosynthesis, mechanistic studies, and the development of novel therapeutic agents. This guide details the underlying principles of their electrochemical reduction, the profound influence of the CF₃ substituent on reactivity, and provides field-proven experimental protocols for their characterization using cyclic voltammetry and controlled-potential electrolysis.
Introduction: The Significance of Trifluoromethyl-Substituted Benzyl Bromides
Trifluoromethyl-substituted aromatic compounds are cornerstones in modern pharmaceutical design. The CF₃ group, a potent electron-withdrawing substituent, can significantly enhance a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets.[1] Benzyl bromides, in turn, are versatile intermediates in organic synthesis. The combination of these two moieties in trifluoromethyl-substituted benzyl bromides presents a unique class of compounds with distinct electrochemical characteristics.
The electrochemical cleavage of the carbon-bromine bond in benzyl bromides is a well-studied process, typically proceeding through a stepwise mechanism involving radical and anionic intermediates.[2] The introduction of a trifluoromethyl group onto the benzene ring dramatically modulates the electronic properties of the molecule, thereby influencing the reduction potential and the stability of the intermediates formed during the electrochemical process. A thorough understanding of these properties is paramount for researchers aiming to leverage these compounds in novel synthetic pathways and for drug development professionals seeking to predict their metabolic fate and reactivity.
The Electrochemical Reduction of Benzyl Bromides: A Mechanistic Overview
The electrochemical reduction of benzyl bromides in aprotic solvents generally follows a dissociative electron transfer mechanism. The process is initiated by the transfer of an electron to the benzyl bromide molecule (ArCH₂Br), leading to the formation of a transient radical anion, [ArCH₂Br]⁻•. This radical anion is highly unstable and rapidly undergoes cleavage of the weak carbon-bromine bond to yield a benzyl radical (ArCH₂•) and a bromide anion (Br⁻).
The fate of the benzyl radical is dependent on the applied potential and the reaction conditions. At sufficiently negative potentials, the benzyl radical can be further reduced to a benzyl carbanion (ArCH₂⁻). These highly reactive intermediates, the radical and the carbanion, can then undergo a variety of follow-up reactions, including dimerization to form bibenzyl derivatives, protonation by residual water or other proton sources in the solvent to yield the corresponding toluene derivative, or reaction with other electrophiles present in the solution.[2] For instance, in the presence of carbon dioxide, the benzyl carbanion can be trapped to form phenylacetic acid derivatives, a process known as electrocarboxylation.[2]
Caption: Generalized mechanism for the electrochemical reduction of benzyl bromides.
The Influence of the Trifluoromethyl Substituent
The trifluoromethyl group is a strong electron-withdrawing group, primarily through a powerful inductive effect (-I). This property has a profound impact on the electrochemical behavior of trifluoromethyl-substituted benzyl bromides. The position of the CF₃ group on the aromatic ring (ortho, meta, or para) dictates the extent of its electronic influence on the benzylic carbon, and consequently, on the reduction potential.
Electronic Effects and Reduction Potentials
The half-wave reduction potentials of substituted benzyl bromides have been shown to exhibit a linear correlation with Hammett substituent constants (σ).[1] The Hammett equation, in this context, can be expressed as:
E₁⸝₂ = E₁⸝₂(H) + ρσ
where E₁⸝₂ is the half-wave potential of the substituted benzyl bromide, E₁⸝₂(H) is the half-wave potential of the unsubstituted benzyl bromide, ρ is the reaction constant (which is positive for this reduction, indicating that electron-withdrawing groups facilitate the reaction), and σ is the Hammett constant for the substituent.
The trifluoromethyl group possesses positive Hammett constants, signifying its electron-withdrawing nature. The magnitude of the constant depends on its position on the ring:
| Substituent Position | Hammett Constant (σ) |
| meta (σₘ) | 0.44 |
| para (σₚ) | 0.57 |
Note: Hammett constants for ortho substituents are often influenced by steric effects and are not as straightforwardly applied as meta and para constants.
Given the positive reaction constant (ρ = +0.31 V) for the reduction of benzyl bromides at a mercury cathode, it is evident that the presence of a CF₃ group will make the reduction potential less negative (i.e., the reduction occurs more easily) compared to the unsubstituted benzyl bromide.[1] This is because the electron-withdrawing CF₃ group stabilizes the forming radical anion intermediate, thus lowering the activation energy for the initial electron transfer.
Based on this correlation, we can predict the relative ease of reduction for the different isomers:
-
para-Trifluoromethylbenzyl bromide is expected to be the easiest to reduce due to the largest positive Hammett constant (σₚ = 0.57).
-
meta-Trifluoromethylbenzyl bromide will be slightly more difficult to reduce than the para isomer but easier than the unsubstituted compound (σₘ = 0.44).
-
ortho-Trifluoromethylbenzyl bromide 's reduction potential will be influenced by both electronic and steric factors. While the electronic effect is expected to be strongly electron-withdrawing, steric hindrance could potentially affect the molecule's interaction with the electrode surface.
This predictable trend in reactivity is a powerful tool for designing electrosynthetic routes and for understanding the structure-activity relationships of these compounds in biological systems.
Experimental Protocols
The following protocols provide a robust framework for the electrochemical characterization of trifluoromethyl-substituted benzyl bromides.
Cyclic Voltammetry (CV)
Cyclic voltammetry is an indispensable technique for probing the redox behavior of electroactive species. It provides information on reduction potentials, the number of electrons transferred, and the stability of reaction intermediates.
Sources
Methodological & Application
Application Notes and Protocols for N-alkylation of Heterocycles with 2-Methyl-5-(trifluoromethyl)benzyl Bromide
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This guide provides a comprehensive overview and detailed protocols for the N-alkylation of various nitrogen-containing heterocycles using 2-Methyl-5-(trifluoromethyl)benzyl bromide. This reagent is a valuable building block in medicinal chemistry for the synthesis of novel therapeutic agents, as the trifluoromethyl group can enhance metabolic stability and lipophilicity.
Introduction: The Significance of N-Alkylation in Drug Discovery
N-alkylation of heterocyclic scaffolds is a cornerstone of modern drug discovery. This fundamental transformation allows for the strategic modification of lead compounds to optimize their pharmacological profiles. The introduction of substituents on the nitrogen atoms of heterocyclic rings can profoundly influence a molecule's potency, selectivity, solubility, and metabolic stability.
The subject of this guide, this compound, is an alkylating agent of particular interest. The trifluoromethyl group is a well-established bioisostere for various functional groups and is known to improve the pharmacokinetic properties of drug candidates. The methyl group on the benzyl ring can also influence the molecule's conformation and interactions with biological targets.
Reaction Mechanism and Key Parameters
The N-alkylation of a heterocycle with this compound typically proceeds via a bimolecular nucleophilic substitution (SN2) mechanism. The reaction involves the nucleophilic attack of a nitrogen atom of the heterocycle on the electrophilic benzylic carbon of the alkylating agent, displacing the bromide ion.
Figure 1: General workflow for the N-alkylation of heterocycles.
Key Parameters Influencing the Reaction:
-
Choice of Base: A base is typically required to deprotonate the N-H of the heterocycle, thereby increasing its nucleophilicity. The choice of base is critical and depends on the acidity of the heterocycle.
-
Weak Bases (e.g., K₂CO₃, Cs₂CO₃): Suitable for more acidic heterocycles like imidazoles and triazoles. They offer milder reaction conditions and are generally easier to handle.
-
Strong Bases (e.g., NaH, DBU): Often necessary for less acidic heterocycles or sterically hindered substrates.[1] These bases require anhydrous conditions and careful handling.
-
-
Solvent Selection: The solvent plays a crucial role in solubilizing the reactants and influencing the reaction rate.
-
Polar Aprotic Solvents (e.g., DMF, DMSO, Acetonitrile): These are the most commonly used solvents for N-alkylation as they effectively solvate the cation of the base and do not interfere with the nucleophilicity of the deprotonated heterocycle.
-
-
Temperature: The reaction temperature can significantly impact the reaction rate. Most N-alkylations are conducted at room temperature or with gentle heating (e.g., 50-80 °C) to ensure a reasonable reaction time without promoting side reactions.
-
Regioselectivity: For unsymmetrical heterocycles such as pyrazoles and triazoles, N-alkylation can lead to a mixture of regioisomers. The regiochemical outcome is influenced by steric and electronic factors of both the heterocycle and the alkylating agent. The presence of the electron-withdrawing trifluoromethyl group on the benzyl bromide may influence the regioselectivity of the reaction with certain heterocycles.[2]
Detailed Experimental Protocols
The following protocols are representative procedures for the N-alkylation of common heterocycles with this compound. These should be considered as starting points and may require optimization for specific substrates.
Protocol 1: N-Alkylation of Imidazole
This protocol is adapted from a general procedure for the N-alkylation of imidazole with benzyl bromide using a mild base.[3]
Materials:
-
Imidazole
-
This compound
-
Anhydrous Potassium Carbonate (K₂CO₃)
-
Anhydrous Acetonitrile (CH₃CN)
-
Ethyl acetate
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
Procedure:
-
To a stirred solution of imidazole (1.0 eq) in anhydrous acetonitrile, add anhydrous potassium carbonate (1.5 eq).
-
Stir the suspension at room temperature for 15-30 minutes.
-
Add a solution of this compound (1.05 eq) in anhydrous acetonitrile dropwise to the reaction mixture.
-
Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, filter the reaction mixture to remove the inorganic salts and concentrate the filtrate under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with water and then with brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel to afford the desired N-alkylated imidazole.
Protocol 2: N-Alkylation of Pyrazole
This protocol is a general procedure for the N-alkylation of pyrazoles, which often yields a mixture of regioisomers.[4]
Materials:
-
Pyrazole
-
This compound
-
Sodium Hydride (NaH, 60% dispersion in mineral oil)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate
-
Brine
Procedure:
-
To a stirred suspension of sodium hydride (1.2 eq) in anhydrous DMF at 0 °C under an inert atmosphere (e.g., nitrogen or argon), add a solution of pyrazole (1.0 eq) in anhydrous DMF dropwise.
-
Allow the reaction mixture to stir at 0 °C for 30 minutes to ensure complete deprotonation.
-
Add a solution of this compound (1.1 eq) in anhydrous DMF dropwise to the reaction mixture at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 4-16 hours. Monitor the reaction progress by TLC.
-
Upon completion, carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution at 0 °C.
-
Extract the aqueous layer with ethyl acetate.
-
Combine the organic layers and wash with brine, then dry over anhydrous Na₂SO₄.
-
Filter the mixture and concentrate the solvent under reduced pressure to obtain the crude product.
-
Purify the crude product by silica gel column chromatography to isolate the desired N-alkylated pyrazole isomers.
Data Presentation: Expected Outcomes and Optimization
The following table provides a general framework for expected outcomes based on the N-alkylation of various heterocycles with substituted benzyl bromides. Actual yields and reaction times will vary depending on the specific substrate and reaction conditions.
| Heterocycle | Base | Solvent | Temperature (°C) | Typical Time (h) | Typical Yield (%) | Notes |
| Imidazole | K₂CO₃ | Acetonitrile | Room Temp. | 12-24 | 80-95 | Generally clean reaction. |
| Pyrazole | NaH | DMF | 0 to Room Temp. | 4-16 | 70-90 | Often yields a mixture of regioisomers. |
| 1,2,4-Triazole | K₂CO₃ | DMF | 60 | 3-6 | 75-90 | May require heating to achieve a reasonable rate. |
| Tetrazole | Cs₂CO₃ | DMF | Room Temp. | 2-8 | 60-85 | Regioselectivity can be an issue. |
Troubleshooting and Optimization
| Issue | Possible Cause | Suggested Solution |
| Low or no product formation | Insufficiently strong base. | Use a stronger base (e.g., switch from K₂CO₃ to NaH). |
| Low reaction temperature. | Increase the reaction temperature. | |
| Impure starting materials or solvent. | Ensure all reagents and solvents are pure and anhydrous. | |
| Formation of multiple products | Regioisomer formation. | Modify reaction conditions (solvent, base, temperature) to favor one isomer. Separation by chromatography may be necessary. |
| Over-alkylation (for di- or tri-amines). | Use a stoichiometric amount of the alkylating agent. | |
| Difficult purification | Unreacted starting materials. | Ensure the reaction goes to completion by monitoring with TLC. |
| Byproducts from the base. | Choose a base that results in easily removable byproducts. |
Safety and Handling of this compound
This compound is expected to have properties similar to other benzyl bromides, which are lachrymators and skin irritants.[1][5][6]
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves, when handling this reagent.
-
Handling: Handle in a well-ventilated fume hood to avoid inhalation of vapors. Avoid contact with skin and eyes.
-
Storage: Store in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents and bases.[6]
-
First Aid:
-
In case of skin contact: Immediately wash with soap and plenty of water.[5]
-
In case of eye contact: Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.[5]
-
If inhaled: Move the person into fresh air.[5]
-
If swallowed: Do NOT induce vomiting. Rinse mouth with water and consult a physician.[1]
-
Conclusion
The N-alkylation of heterocycles with this compound is a versatile and valuable reaction in synthetic and medicinal chemistry. By carefully selecting the base, solvent, and reaction temperature, researchers can efficiently synthesize a wide range of novel N-benzylated heterocyclic compounds. Understanding the reaction mechanism, key parameters, and potential challenges is crucial for successful implementation and optimization of this important transformation.
References
Sources
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- 4. 2-(Trifluoromethyl)benzyl bromide | 395-44-8 [chemicalbook.com]
- 5. Recent achievements in the synthesis of benzimidazole derivatives - RSC Advances (RSC Publishing) DOI:10.1039/D3RA05960J [pubs.rsc.org]
- 6. US8569528B2 - Process for the preparation of tetrazole derivatives from organo boron and organo aluminium azides - Google Patents [patents.google.com]
Application Notes and Protocols for the Williamson Ether Synthesis Utilizing 2-Methyl-5-(trifluoromethyl)benzyl bromide
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the effective use of 2-Methyl-5-(trifluoromethyl)benzyl bromide in the Williamson ether synthesis. This document offers detailed protocols, mechanistic insights, and troubleshooting strategies to facilitate the successful synthesis of a diverse range of ether compounds.
Introduction: The Strategic Importance of the Williamson Ether Synthesis
The Williamson ether synthesis, a cornerstone of organic chemistry since its discovery by Alexander Williamson in 1850, remains a highly versatile and widely employed method for the formation of ethers.[1][2][3] This robust reaction involves the nucleophilic substitution of a halide by an alkoxide, proceeding via an SN2 mechanism.[2][4][5] Its significance in contemporary drug discovery and development is underscored by its utility in constructing complex molecular architectures and in the installation of protecting groups for hydroxyl functionalities.[4][6]
The subject of this guide, this compound, is a valuable building block in medicinal chemistry. The presence of the trifluoromethyl group can significantly enhance the metabolic stability, lipophilicity, and binding affinity of a drug candidate. The methyl group provides steric and electronic differentiation on the aromatic ring. This guide will provide the necessary protocols and theoretical background to effectively utilize this reagent.
Reaction Overview & Key Principles
The Williamson ether synthesis is fundamentally an SN2 reaction.[2][4][5] This dictates the optimal reaction partners: a primary alkyl halide and a sterically unhindered alkoxide. The use of secondary alkyl halides can lead to a mixture of substitution and elimination products, while tertiary alkyl halides almost exclusively yield alkenes via E2 elimination.[4][7][8]
This compound is a primary benzylic bromide. Benzylic halides are generally excellent substrates for SN2 reactions due to the stabilization of the transition state by the adjacent aromatic ring.
Core Reaction:
RO⁻Na⁺ + BrCH₂-Ar → ROCH₂-Ar + NaBr
Where:
-
RO⁻Na⁺ is the sodium alkoxide, generated in situ from the corresponding alcohol (ROH) and a suitable base.
-
BrCH₂-Ar is this compound.
-
ROCH₂-Ar is the desired ether product.
Experimental Workflow Overview
The general workflow for the Williamson ether synthesis using this compound is depicted below.
Caption: General experimental workflow for the Williamson ether synthesis.
Detailed Experimental Protocols
The following protocols provide a starting point for the synthesis of ethers using this compound. Optimization may be required depending on the specific alcohol used.
Protocol 1: General Procedure for the Synthesis of Alkyl Benzyl Ethers
This protocol is suitable for primary and secondary alcohols.
Materials:
-
Alcohol (ROH) (1.0 eq)
-
Sodium hydride (NaH), 60% dispersion in mineral oil (1.1 eq)
-
This compound (1.05 eq)
-
Anhydrous N,N-Dimethylformamide (DMF) or Tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Ethyl acetate
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
Alkoxide Formation: To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the alcohol (1.0 eq) and anhydrous DMF (or THF) to make a 0.5 M solution. Cool the solution to 0 °C in an ice bath. Carefully add sodium hydride (1.1 eq) portion-wise. Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes, or until hydrogen gas evolution ceases.
-
Addition of Benzyl Bromide: Cool the reaction mixture back to 0 °C. Add a solution of this compound (1.05 eq) in a minimal amount of anhydrous DMF (or THF) dropwise.
-
Reaction: Allow the reaction to warm to room temperature and stir for 4-12 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC). For less reactive alcohols, heating the mixture to 50-80 °C may be necessary.[1][9]
-
Work-up: Upon completion, cool the reaction to 0 °C and cautiously quench by the slow addition of saturated aqueous NH₄Cl. Dilute the mixture with water and extract with ethyl acetate (3 x).
-
Purification: Combine the organic layers, wash with water and then brine, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel.
Protocol 2: Phase-Transfer Catalysis for Phenols
For more acidic starting materials like phenols, a milder base and phase-transfer catalysis can be employed, which often simplifies the procedure and avoids the need for strictly anhydrous conditions.[10][11][12]
Materials:
-
Phenol (Ar'OH) (1.0 eq)
-
Potassium carbonate (K₂CO₃) (2.0 eq)
-
Tetrabutylammonium bromide (TBAB) (0.1 eq)
-
This compound (1.1 eq)
-
Acetonitrile or Toluene
Procedure:
-
Reaction Setup: In a round-bottom flask, combine the phenol (1.0 eq), potassium carbonate (2.0 eq), and tetrabutylammonium bromide (0.1 eq) in acetonitrile or toluene (to make a 0.5 M solution of the phenol).
-
Addition of Benzyl Bromide: Add this compound (1.1 eq) to the mixture.
-
Reaction: Heat the reaction mixture to 60-80 °C and stir vigorously for 2-8 hours. Monitor the reaction progress by TLC.
-
Work-up: After the reaction is complete, cool the mixture to room temperature and filter to remove the inorganic salts. Wash the filter cake with the reaction solvent.
-
Purification: Concentrate the filtrate under reduced pressure. The residue can be dissolved in a suitable organic solvent like ethyl acetate, washed with water and brine, dried over anhydrous Na₂SO₄, filtered, and concentrated. The crude product can be purified by flash column chromatography.
Data Presentation: Reaction Parameters
| Parameter | Recommended Conditions | Rationale |
| Base | NaH for alcohols; K₂CO₃ or Cs₂CO₃ for phenols | NaH is a strong, non-nucleophilic base that irreversibly deprotonates alcohols.[4] Weaker bases are sufficient for more acidic phenols.[7] |
| Solvent | Polar aprotic (DMF, THF, Acetonitrile) | These solvents solvate the cation of the alkoxide, leaving a "naked" and highly reactive nucleophile, which accelerates the SN2 reaction.[4][7][13] |
| Temperature | 0 °C to 80 °C | Initial deprotonation is often done at 0 °C for safety. The substitution reaction may require heating to proceed at a reasonable rate. Higher temperatures can favor elimination.[1][9][14] |
| Stoichiometry | Slight excess of benzyl bromide or base | A slight excess of one reagent can help drive the reaction to completion. |
Mechanism and Key Considerations
The Williamson ether synthesis proceeds via a classic SN2 mechanism.[2][4][5]
Caption: The SN2 mechanism of the Williamson ether synthesis.
Potential Side Reactions
The primary competing reaction is E2 elimination , which is promoted by sterically hindered substrates and strongly basic alkoxides.[7][13] Since this compound is a primary halide, elimination is less of a concern unless a very bulky alkoxide is used.
For phenoxide nucleophiles, C-alkylation can be a competing side reaction where the benzyl group attaches to the aromatic ring instead of the oxygen.[7][15] The choice of solvent can influence the O- vs. C-alkylation ratio. Polar aprotic solvents generally favor the desired O-alkylation.[7]
Troubleshooting
-
Low Yield:
-
Incomplete deprotonation: Ensure the base is fresh and used in sufficient quantity. For alcohols, the use of a strong base like NaH is crucial.[9]
-
Suboptimal temperature: If the reaction is sluggish at room temperature, gentle heating is recommended. However, excessive heat can promote side reactions.[9]
-
Moisture: Ensure all glassware is dry and anhydrous solvents are used, especially when working with highly reactive bases like NaH.
-
-
Formation of Byproducts:
Conclusion
The Williamson ether synthesis is a powerful and reliable method for the preparation of ethers from this compound. By understanding the underlying SN2 mechanism and carefully selecting the reaction conditions, researchers can achieve high yields of the desired ether products. The protocols and considerations outlined in this guide provide a solid foundation for the successful application of this important transformation in a variety of research and development settings.
References
-
The Williamson Ether Synthesis. (2014, October 24). Master Organic Chemistry. [Link]
-
Williamson Ether Synthesis reaction. BYJU'S. [Link]
-
Williamson ether synthesis. Wikipedia. [Link]
-
Williamson Ether Synthesis. Chemistry Steps. [Link]
-
Williamson ether synthesis (video). Khan Academy. [Link]
-
Williamson Ether Synthesis. Utah Tech University. [Link]
-
Williamson Ether Synthesis. Organic Chemistry Tutor. [Link]
-
Hill, J. W., & Corredor, J. An Ether Synthesis Using Phase Transfer Catalysis. Journal of Chemical Education. [Link]
-
An Ether Synthesis Using Phase Transfer Catalysis. ACS Publications. [Link]
-
Mastering the Williamson Ether Synthesis Book: A Complete Guide to Mechanism, Applications, and Modern Variations. TailoredRead. [Link]
-
Benzyl Ethers - Protecting Groups. Organic Chemistry Portal. [Link]
-
Williamson Ether Synthesis. YouTube. [Link]
-
New Method for the Synthesis of Benzyl Alkyl Ethers Mediated by FeSO4. Semantic Scholar. [Link]
-
Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons as Alkylating Agents. Francis Academic Press. [Link]
-
14.3: The Williamson Ether Synthesis. Chemistry LibreTexts. [Link]
-
A convenient procedure for the synthesis of allyl and benzyl ethers from alcohols and phenols. Indian Academy of Sciences. [Link]
-
New Method for the Synthesis of Benzyl Alkyl Ethers Mediated by FeSO4. ResearchGate. [Link]
-
Williamson Ether Synthesis. J&K Scientific LLC. [Link]
-
Show how you would use the Williamson ether synthesis to prepare... Pearson. [Link]
-
Mechanism, kinetics and selectivity of a Williamson ether synthesis: elucidation under different reaction conditions. RSC Publishing. [Link]
-
Williamson Ether Synthesis. Cambridge University Press. [Link]
- US6320085B1 - Process for the preparation of benzyl-ethers.
-
15.3: The Williamson Ether Synthesis. Chemistry LibreTexts. [Link]
Sources
- 1. byjus.com [byjus.com]
- 2. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 3. organicchemistrytutor.com [organicchemistrytutor.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. Williamson Ether Synthesis - Chemistry Steps [chemistrysteps.com]
- 6. tailoredread.com [tailoredread.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. chem.libretexts.org [chem.libretexts.org]
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- 11. pubs.acs.org [pubs.acs.org]
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- 15. jk-sci.com [jk-sci.com]
Protocol for benzylation of anilines with 2-Methyl-5-(trifluoromethyl)benzyl bromide
An Application Guide to the Synthesis of N-Aryl Scaffolds: Protocol for the Benzylation of Anilines with 2-Methyl-5-(trifluoromethyl)benzyl bromide
Introduction: The Significance of N-Benzylated Anilines
N-benzylated anilines and their derivatives are privileged structural motifs in modern chemistry, serving as foundational building blocks in drug discovery, agrochemicals, and materials science. Their utility stems from their presence in a wide array of biologically active molecules and functional materials. The synthesis of these compounds via N-alkylation is a cornerstone of organic chemistry. This application note provides a comprehensive guide to the benzylation of anilines using the electrophile this compound, a reagent of interest due to the unique electronic properties conferred by its substituents. This protocol is designed for researchers, scientists, and drug development professionals, offering in-depth mechanistic insights, a detailed experimental procedure, and practical troubleshooting advice.
Scientific Principles and Mechanistic Overview
The benzylation of an aniline is fundamentally a nucleophilic substitution reaction. The lone pair of electrons on the aniline's nitrogen atom acts as a nucleophile, attacking the electrophilic benzylic carbon of the benzyl bromide. The reaction typically proceeds via an SN2 mechanism, which is favored by the primary nature of the benzylic halide.
Key Reaction Components:
-
Nucleophile (Aniline): The reactivity of the aniline is governed by the electron density on the nitrogen atom. Electron-donating groups (EDGs) on the aniline ring increase its nucleophilicity and accelerate the reaction, while electron-withdrawing groups (EWGs) have the opposite effect.
-
Electrophile (this compound): This molecule features a benzylic carbon activated towards nucleophilic attack by the attached bromine, a good leaving group. The substituents on its aromatic ring create a nuanced electronic environment. The methyl group (-CH₃) is weakly electron-donating, while the trifluoromethyl group (-CF₃) is a powerful electron-withdrawing group due to the high electronegativity of fluorine. This combination influences the reactivity of the benzylic position.
-
Base: A base is critical for neutralizing the hydrobromic acid (HBr) generated during the reaction. This prevents the protonation of the starting aniline, which would render it non-nucleophilic. Common inorganic bases like potassium carbonate (K₂CO₃) or sodium bicarbonate (NaHCO₃) are effective and easily removed during workup.[1][2]
-
Solvent: The choice of solvent can significantly impact the reaction rate. Polar aprotic solvents such as acetonitrile (MeCN), N,N-dimethylformamide (DMF), or acetone are often preferred as they can solvate the counter-ions without strongly hydrogen-bonding to the nucleophile.[3][4]
Potential Side Reactions:
The primary challenge in this synthesis is controlling selectivity. The N-benzylated aniline product is itself a nucleophile and can react with another molecule of the benzyl bromide to form an N,N-dibenzylated tertiary amine.[5] This over-alkylation can be minimized by using an excess of the aniline relative to the benzyl bromide.[1][5]
Caption: Figure 1: S_N2 Mechanism for Aniline Benzylation
Detailed Experimental Protocol
This protocol outlines a general procedure for the benzylation of a representative aniline. Researchers should optimize conditions based on the specific aniline substrate used.
Materials and Reagents
| Reagent | CAS Number | Molecular Wt. | Role | Notes |
| Substituted Aniline | Varies | Varies | Nucleophile | --- |
| This compound | 55570-00-8 | 253.08 g/mol | Electrophile | Lachrymator, corrosive. Handle in fume hood. |
| Potassium Carbonate (K₂CO₃) | 584-08-7 | 138.21 g/mol | Base | Anhydrous grade recommended. |
| Acetonitrile (MeCN) | 75-05-8 | 41.05 g/mol | Solvent | Anhydrous grade recommended. |
| Ethyl Acetate (EtOAc) | 141-78-6 | 88.11 g/mol | Extraction Solvent | --- |
| Brine (Saturated NaCl) | 7647-14-5 | 58.44 g/mol | Aqueous Wash | --- |
| Anhydrous Sodium Sulfate (Na₂SO₄) | 7757-82-6 | 142.04 g/mol | Drying Agent | --- |
| Silica Gel (230-400 mesh) | 7631-86-9 | 60.08 g/mol | Stationary Phase | For column chromatography. |
Safety Precautions
-
Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and appropriate chemical-resistant gloves (e.g., nitrile).
-
Fume Hood: this compound is a lachrymator (causes tearing) and is corrosive.[6][7] All operations involving this reagent must be performed in a well-ventilated chemical fume hood.
-
Handling: Avoid inhalation of vapors and contact with skin and eyes. In case of contact, flush the affected area with copious amounts of water and seek immediate medical attention.[6][7] Refer to the Safety Data Sheet (SDS) for all reagents before starting the experiment.
Step-by-Step Procedure
-
Reaction Setup:
-
To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the aniline (1.2 equivalents), potassium carbonate (2.0 equivalents), and anhydrous acetonitrile (approx. 0.2 M concentration relative to the limiting reagent).
-
-
Reagent Addition:
-
In a separate vial, dissolve this compound (1.0 equivalent) in a small amount of anhydrous acetonitrile.
-
Begin stirring the aniline/base suspension. Add the benzyl bromide solution to the flask dropwise at room temperature over 10-15 minutes.
-
-
Reaction Conditions:
-
After the addition is complete, heat the reaction mixture to a gentle reflux (approximately 82°C for acetonitrile).
-
Monitor the reaction progress using Thin-Layer Chromatography (TLC). A suitable eluent system is typically a mixture of hexanes and ethyl acetate (e.g., 9:1 v/v). Visualize spots using a UV lamp. The reaction is complete when the benzyl bromide spot is no longer visible. Reaction times can vary from 4 to 24 hours depending on the aniline's reactivity.
-
-
Aqueous Workup:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Remove the acetonitrile under reduced pressure using a rotary evaporator.
-
Partition the resulting residue between ethyl acetate and deionized water.
-
Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer twice more with ethyl acetate.
-
Combine the organic layers and wash them sequentially with deionized water and then with brine to remove residual inorganic salts.[1]
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
-
Purification:
-
The crude product is typically purified by flash column chromatography on silica gel.[5][8][9]
-
Pack a column with silica gel slurried in a non-polar solvent (e.g., hexanes).
-
Load the crude product onto the column (either directly or adsorbed onto a small amount of silica gel).
-
Elute the column with a gradient of ethyl acetate in hexanes (e.g., starting from 100% hexanes and gradually increasing the polarity to 5-10% ethyl acetate).
-
Collect fractions and analyze them by TLC to identify those containing the pure product.
-
Combine the pure fractions and remove the solvent under reduced pressure to afford the purified N-(2-methyl-5-(trifluoromethyl)benzyl)aniline derivative.
-
Caption: Figure 2: Experimental Workflow for Benzylation
Product Characterization
The identity and purity of the final product should be confirmed using standard analytical techniques:
-
¹H and ¹³C NMR: To confirm the molecular structure. Expect to see characteristic peaks for the benzylic methylene protons (CH₂) around 4.3-4.5 ppm in the ¹H NMR spectrum.[9]
-
¹⁹F NMR: To confirm the presence of the -CF₃ group.
-
Mass Spectrometry (MS): To confirm the molecular weight of the product.
-
Infrared (IR) Spectroscopy: To identify key functional groups, such as the N-H stretch in the secondary amine product.[10][11]
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| No or Low Conversion | 1. Deactivated aniline (strong EWGs). 2. Insufficient temperature or reaction time. 3. Inactive benzyl bromide (hydrolyzed). | 1. Increase reaction temperature (e.g., switch to DMF solvent at >100°C). 2. Increase reaction time. 3. Use freshly distilled or newly purchased benzyl bromide. |
| Significant Dibenzylation | 1. Molar ratio of aniline to benzyl bromide is too low. 2. Highly nucleophilic aniline/product. | 1. Increase the excess of aniline to 2-3 equivalents. 2. Add the benzyl bromide slowly at a lower temperature before heating. |
| Complex Mixture of Products | 1. Reaction temperature too high, causing decomposition. 2. Impure starting materials. | 1. Lower the reaction temperature and extend the reaction time. 2. Purify starting materials before the reaction. |
| Difficult Purification | 1. Product and starting material have similar polarity. 2. Presence of dibenzylated product. | 1. Use a very shallow gradient during column chromatography. 2. If the product is a solid, attempt recrystallization.[8] |
Conclusion
The N-alkylation of anilines with this compound is a robust and versatile method for synthesizing valuable chemical intermediates. Success hinges on careful control of stoichiometry to prevent over-alkylation, the appropriate choice of base and solvent, and diligent monitoring of the reaction's progress. By following the detailed protocol and considering the mechanistic principles outlined in this guide, researchers can reliably access a wide range of N-benzylated aniline derivatives for application in pharmaceutical and materials science research.
References
- Benchchem. Application Notes and Protocols for the Purification of N-Benzyl-2,4,5-trichloroaniline.
- Ballistreri, F. P., Maccarone, E., Musumarra, G., & Tomaselli, G. A. (1977). Solvent effects in the benzylation of aniline. The Journal of Organic Chemistry.
- Google Patents. CN111499519A - N-benzyl aniline derivative and preparation method and application thereof.
- ResearchGate. Chemical equation for the N‐alkylation of aniline with benzyl alcohol catalyzed over Pd1/CeO2 catalysts.
- Supporting Information. Mechanistic Studies on the N-Alkylation of Amines with Alcohols Catalysed by Iridium(I) Complexes.
-
DergiPark. SYNTHESIS, ISOLATION AND CHARACTERISATION OF SOME SUBSTITUTED N-BENZYL AND N-BENZOYL ANILINES. Available from: [Link]
- TCI Chemicals. SAFETY DATA SHEET: 2-(Trifluoromethyl)benzyl Bromide.
- Sigma-Aldrich. SAFETY DATA SHEET: Benzyl bromide.
- Thermo Fisher Scientific. SAFETY DATA SHEET: 5-Fluoro-2-(trifluoromethyl)benzyl bromide.
- Thermo Fisher Scientific. SAFETY DATA SHEET: 3-(Trifluoromethyl)benzyl bromide.
-
The Journal of Organic Chemistry. Solvent effects in the benzylation of aniline. Available from: [Link]
-
Organic Syntheses. benzylaniline. Available from: [Link]
- Benchchem. Navigating the Synthesis of N-Benzyl-2,4,5-trichloroaniline: A Comparative Guide to Published Methods.
-
Taylor & Francis Online. Synthesis of N‐Benzylated Anilines from the Reaction of Anilines and Benzyl Chloroformate. Available from: [Link]
-
ResearchGate. Molecular Spectroscopic Characterization and Electronic Structure Analysis of N- benzylaniline- A DFT Approach. Available from: [Link]
Sources
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. dergipark.org.tr [dergipark.org.tr]
- 6. tcichemicals.com [tcichemicals.com]
- 7. assets.thermofisher.cn [assets.thermofisher.cn]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. rsc.org [rsc.org]
- 10. researchgate.net [researchgate.net]
- 11. tandfonline.com [tandfonline.com]
The 2-Methyl-5-(Trifluoromethyl)benzyl (2,5-MeCF3Bn) Group: A Tunable Protecting Group for Alcohols in Complex Synthesis
Introduction: Engineering Stability in Alcohol Protection
In the intricate landscape of multi-step organic synthesis, particularly within drug discovery and development, the judicious selection of protecting groups is paramount to success. An ideal protecting group should be introduced under mild conditions, exhibit robust stability throughout various synthetic transformations, and be selectively removed without affecting other functional moieties. The benzyl (Bn) ether is a cornerstone in alcohol protection strategies due to its general stability and ease of cleavage via catalytic hydrogenolysis.[1] However, the ability to fine-tune the lability of such groups is essential for achieving orthogonality in complex syntheses. This application note details the use of 2-Methyl-5-(trifluoromethyl)benzyl bromide as a reagent for the protection of alcohols, yielding a protecting group with unique stability and deprotection characteristics. The presence of the electron-withdrawing trifluoromethyl group significantly modulates the reactivity of the benzyl ether, offering a strategic advantage in syntheses requiring differentiated benzyl-type protectors.
The core principle behind the utility of the 2-Methyl-5-(trifluoromethyl)benzyl (2,5-MeCF3Bn) group lies in the electronic perturbation of the benzene ring. Pioneering work by Gaunt, Yu, and Spencer demonstrated that electron-withdrawing substituents on the aromatic ring of benzyl ethers markedly retard the rate of their cleavage by catalytic hydrogenolysis.[2][3] This effect is attributed to the destabilization of a partial positive charge that develops at the benzylic carbon in the transition state of the hydrogenolysis reaction. The trifluoromethyl group, being strongly electron-withdrawing, therefore "disarms" the benzyl ether, making it significantly more stable to standard hydrogenolysis conditions compared to an unsubstituted benzyl ether. This engineered stability allows for the selective deprotection of other, more labile benzyl-type groups in its presence, paving the way for sophisticated orthogonal protection strategies.
Mechanistic Rationale: Protection and Deprotection Pathways
The introduction and removal of the 2,5-MeCF3Bn group follow established, yet distinct, mechanistic pathways. Understanding these pathways is crucial for optimizing reaction conditions and troubleshooting potential issues.
Protection of Alcohols
The protection of an alcohol with this compound typically proceeds via a Williamson ether synthesis, an SN2 reaction.[4] The alcohol is first deprotonated with a suitable base to form a more nucleophilic alkoxide. This alkoxide then attacks the benzylic carbon of the bromide, displacing the bromide ion to form the desired ether.
Diagram 1: Protection of an Alcohol via Williamson Ether Synthesis
A schematic of the SN2 mechanism for alcohol protection.
Deprotection of 2,5-MeCF3Bn Ethers
The defining feature of the 2,5-MeCF3Bn group is its resistance to standard catalytic hydrogenolysis conditions. While a standard benzyl ether is readily cleaved under H₂ with a palladium catalyst, the electron-withdrawing CF₃ group makes the 2,5-MeCF3Bn ether significantly more robust.[2] However, cleavage can be achieved under more forcing hydrogenolysis conditions, for instance, by using a more active catalyst like Pearlman's catalyst (Pd(OH)₂/C) and/or elevated hydrogen pressure. This differential reactivity is the cornerstone of its application in orthogonal synthesis.
Diagram 2: Deprotection via Catalytic Hydrogenolysis
Reductive cleavage of the 2,5-MeCF3Bn ether to the free alcohol.
Experimental Protocols
The following protocols are provided as a general guideline and may require optimization based on the specific substrate.
Protocol 1: Protection of a Primary Alcohol with this compound
This protocol is adapted from the general Williamson ether synthesis procedure used for structurally similar fluorinated benzyl bromides.
Materials:
-
Alcohol substrate
-
This compound (1.2 equiv)
-
Sodium hydride (NaH), 60% dispersion in mineral oil (1.5 equiv)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Ethyl acetate
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a solution of the alcohol in anhydrous DMF at 0 °C under an argon atmosphere, add NaH portion-wise.
-
Stir the mixture at 0 °C for 30 minutes.
-
Add a solution of this compound in anhydrous DMF dropwise.
-
Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl at 0 °C.
-
Extract the mixture with ethyl acetate (3 x volumes).
-
Wash the combined organic layers with water and brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Protocol 2: Deprotection of a 2,5-MeCF3Bn Protected Alcohol
This deprotection protocol is based on the successful hydrogenolytic cleavage of the structurally related 3,5-bis(trifluoromethyl)benzyl ether.[5] Due to the increased stability of the 2,5-MeCF3Bn group, more active catalysts and potentially higher pressures of hydrogen may be required compared to standard benzyl ether deprotection.
Materials:
-
2,5-MeCF3Bn protected alcohol
-
Pearlman's catalyst (20% Pd(OH)₂/C)
-
Methanol or Ethyl acetate
-
Hydrogen (H₂) gas supply
-
Celite®
Procedure:
-
Dissolve the 2,5-MeCF3Bn protected alcohol in methanol or ethyl acetate.
-
Carefully add Pearlman's catalyst to the solution.
-
Place the reaction vessel under a hydrogen atmosphere (balloon or Parr hydrogenator). For more resistant substrates, pressures higher than 1 atm may be necessary.
-
Stir the mixture vigorously at room temperature.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Upon completion, carefully filter the reaction mixture through a pad of Celite® to remove the catalyst, washing the pad with the reaction solvent.
-
Concentrate the filtrate under reduced pressure to yield the deprotected alcohol.
-
If necessary, purify the product further by flash column chromatography.
Data Presentation: Comparative Stability and Orthogonality
The key advantage of the 2,5-MeCF3Bn protecting group is its differential stability, which enables orthogonal deprotection strategies. The electron-withdrawing nature of the trifluoromethyl group significantly retards hydrogenolysis compared to other benzyl-type ethers.
| Protecting Group | Relative Rate of Hydrogenolysis (H₂, Pd/C) | Deprotection Conditions | Stability Profile | Reference |
| Benzyl (Bn) | Fast | H₂, Pd/C, 1 atm | Labile to hydrogenolysis, strong acids. Stable to mild base, mild acid, many oxidizing/reducing agents. | [1][2] |
| p-Methoxybenzyl (PMB) | Fast | H₂, Pd/C; DDQ, CAN | Similar to Bn, but also labile to oxidative cleavage. | [2] |
| 3,4-Dimethoxybenzyl (DMB) | Faster than Bn | H₂, Pd/C; DDQ, CAN | More labile to hydrogenolysis and oxidative cleavage than Bn and PMB. | [2] |
| 4-(Trifluoromethyl)benzyl | Very Slow | H₂, Pd(OH)₂/C, elevated pressure | Highly stable to standard hydrogenolysis, allowing for selective deprotection of Bn, PMB, etc. Stable to a wide range of acidic and basic conditions. | [2] |
| 2-Methyl-5-(trifluoromethyl)benzyl (2,5-MeCF3Bn) | Predicted to be Very Slow | H₂, Pd(OH)₂/C, elevated pressure | Expected to have similar or even greater stability than the 4-CF₃ analogue due to the additional methyl group, which may have minor steric or electronic influences. | Inferred from[2] |
Diagram 3: Orthogonal Deprotection Strategy
Selective deprotection of a standard benzyl group in the presence of a 2,5-MeCF3Bn group.
Conclusion and Future Outlook
The 2-Methyl-5-(trifluoromethyl)benzyl group represents a valuable tool for the protection of alcohols in complex organic synthesis. Its defining characteristic is its enhanced stability towards catalytic hydrogenolysis, a direct consequence of the electronic properties of the trifluoromethyl substituent. This feature allows for the implementation of sophisticated orthogonal protection strategies, enabling the selective deprotection of more labile benzyl-type ethers in its presence. While the protocols provided are based on sound chemical principles and closely related literature precedents, further studies on the substrate scope and optimization of reaction conditions for this specific protecting group are warranted. The continued development of such "tunable" protecting groups is crucial for advancing the efficiency and elegance of modern synthetic chemistry, particularly in the pursuit of novel therapeutics and complex natural products.
References
-
Gaunt, M. J.; Yu, J.; Spencer, J. B. Rational Design of Benzyl-Type Protecting Groups Allows Sequential Deprotection of Hydroxyl Groups by Catalytic Hydrogenolysis. J. Org. Chem.1998 , 63 (13), 4172–4173. [Link]
-
Bennett, C. S., et al. Leveraging Trifluoromethylated Benzyl Groups toward the Highly 1,2-Cis-Selective Glucosylation of Reactive Alcohols. Org. Lett.2018 , 20 (23), 7444–7448. [Link]
-
Gaunt, M. J.; Yu, J.; Spencer, J. B. Rational Design of Benzyl-Type Protecting Groups Allows Sequential Deprotection of Hydroxyl Groups by Catalytic Hydrogenolysis. Semantic Scholar. [Link]
-
Wuts, P. G. M. Greene's Protective Groups in Organic Synthesis, 5th ed.; John Wiley & Sons, 2014. [Link]
-
Ito, Y., et al. Synthesis and Evaluation of Fluorinated Benzyl Ethers as Alternate Protecting Groups for Enhanced NMR Resolution in Oligosaccharide. Journal of Carbohydrate Chemistry2022 , 41 (1), 1-13. [Link]
-
Poon, K. W. C.; Dudley, G. B. Convenient method for preparing benzyl ethers and esters using 2-benzyloxypyridine. Beilstein J. Org. Chem.2008 , 4, 43. [Link]
-
Organic Chemistry Portal. Benzyl Ethers - Protecting Groups. [Link]
-
J&K Scientific LLC. Benzyl Protection of Alcohols. [Link]
-
NROChemistry. Protection of Alcohols. [Link]
Sources
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- 2. [PDF] Rational Design of Benzyl-Type Protecting Groups Allows Sequential Deprotection of Hydroxyl Groups by Catalytic Hydrogenolysis | Semantic Scholar [semanticscholar.org]
- 3. arkat-usa.org [arkat-usa.org]
- 4. arep.med.harvard.edu [arep.med.harvard.edu]
- 5. Leveraging Trifluoromethylated Benzyl Groups toward the Highly 1,2-Cis-Selective Glucosylation of Reactive Alcohols - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: Synthesis of Pharmaceutical Intermediates using 2-Methyl-5-(trifluoromethyl)benzyl bromide
Abstract
This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the application of 2-Methyl-5-(trifluoromethyl)benzyl bromide as a versatile intermediate in pharmaceutical synthesis. The strategic incorporation of the trifluoromethyl group (-CF3) into drug candidates is a widely recognized strategy to enhance metabolic stability, lipophilicity, and binding affinity.[1][2][3] This guide details the physicochemical properties of the title compound, outlines key synthetic protocols with mechanistic insights, and provides workflows for reaction monitoring and product characterization.
Introduction: The Significance of Fluorinated Benzyl Moieties
The introduction of fluorine and fluorinated groups into organic molecules has become a cornerstone of modern medicinal chemistry. The trifluoromethyl group, in particular, imparts unique electronic properties and can significantly modulate the pharmacokinetic and pharmacodynamic profile of a bioactive molecule. This compound serves as a critical building block, providing a reactive handle—the benzylic bromide—for the facile introduction of the trifluoromethylated aromatic scaffold into a wide array of molecular architectures.[1][2] Its structure combines the steric influence of a methyl group with the potent electronic effects of a trifluoromethyl group, offering a nuanced tool for fine-tuning drug-receptor interactions.
This guide will focus on the practical application of this reagent, emphasizing safe handling, reaction optimization, and common synthetic transformations.
Physicochemical & Safety Data
A thorough understanding of the reagent's properties and hazards is paramount for its safe and effective use.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 261952-17-4 | [4] |
| Molecular Formula | C₉H₈BrF₃ | [4][5] |
| Molecular Weight | 253.06 g/mol | [4][5] |
| Appearance | Data not available; related compounds are colorless to pale yellow liquids or solids.[2] | N/A |
| Storage | Store at room temperature in a dry, well-ventilated area. Keep container tightly closed and protect from light and moisture.[1][6] | [1][6] |
Safety & Handling Precautions:
This compound and related benzyl bromides are corrosive and lachrymatory substances.[6] All manipulations must be conducted in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety goggles, a face shield, impervious gloves, and a lab coat.[7] Emergency access to a safety shower and eye wash station is critical.
-
Hazard Statements: Causes severe skin burns and eye damage.
-
Precautionary Statements:
-
Do not breathe mist, vapors, or spray.[8]
-
Wash skin thoroughly after handling.[8]
-
Wear protective gloves, clothing, eye, and face protection.
-
In case of contact: Immediately flush skin or eyes with copious amounts of water for at least 15 minutes and seek immediate medical attention.[7] Remove contaminated clothing before reuse.
-
In case of inhalation: Move the person to fresh air and keep them comfortable for breathing. Call a poison center or doctor immediately.
-
Always consult the latest Safety Data Sheet (SDS) from the supplier before use.[6][7][8]
Core Synthetic Applications & Protocols
The reactivity of this compound is dominated by the lability of the carbon-bromine bond, making it an excellent electrophile for nucleophilic substitution reactions. This allows for the formation of new carbon-oxygen, carbon-nitrogen, and carbon-carbon bonds, which are fundamental transformations in drug synthesis.
Williamson Ether Synthesis for Aryl Ether Linkages
The Williamson ether synthesis is a robust method for preparing ethers, a common motif in pharmaceutical compounds. In this protocol, an alcohol or phenol is deprotonated to form an alkoxide or phenoxide, which then displaces the bromide from the benzyl position.
Reaction Scheme: R-OH + Base → R-O⁻ R-O⁻ + this compound → R-O-CH₂-(C₆H₃(CH₃)(CF₃))
Detailed Protocol: Synthesis of a Benzyl Phenyl Ether Derivative
-
Reagents & Equipment:
-
Phenol derivative (1.0 eq)
-
Sodium hydride (NaH), 60% dispersion in mineral oil (1.1 eq)
-
This compound (1.05 eq)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Round-bottom flask, magnetic stirrer, nitrogen inlet, dropping funnel
-
-
Procedure:
-
Under a nitrogen atmosphere, suspend the sodium hydride in anhydrous DMF in a round-bottom flask.
-
Dissolve the phenol derivative in a minimal amount of anhydrous DMF and add it dropwise to the NaH suspension at 0 °C.
-
Allow the mixture to stir at room temperature for 30 minutes to ensure complete formation of the phenoxide.
-
Add the this compound dropwise to the reaction mixture.
-
Let the reaction stir at room temperature for 4-6 hours, or until TLC/GC-MS analysis indicates complete consumption of the starting material.
-
Carefully quench the reaction by the slow addition of water at 0 °C.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product via column chromatography on silica gel.
-
Causality & Insights:
-
Base Choice: Sodium hydride is a strong, non-nucleophilic base that irreversibly deprotonates the phenol, driving the reaction forward.
-
Solvent: Anhydrous polar aprotic solvents like DMF or THF are ideal as they solvate the cation of the base without interfering with the nucleophile.
-
Stoichiometry: A slight excess of the benzyl bromide can be used to ensure complete consumption of the more valuable phenol derivative.
N-Alkylation of Amines and Heterocycles
The formation of C-N bonds via alkylation is crucial for synthesizing a vast number of pharmaceuticals. This compound readily alkylates primary and secondary amines, as well as nitrogen-containing heterocycles.
Detailed Protocol: N-Benzylation of a Secondary Amine
-
Reagents & Equipment:
-
Secondary amine (e.g., piperidine) (1.0 eq)
-
This compound (1.1 eq)
-
Potassium carbonate (K₂CO₃) (2.0 eq)
-
Acetonitrile (CH₃CN)
-
Round-bottom flask, magnetic stirrer, reflux condenser
-
-
Procedure:
-
To a solution of the secondary amine in acetonitrile, add potassium carbonate.
-
Add this compound to the suspension.
-
Heat the reaction mixture to reflux (approx. 82°C) and monitor by TLC.
-
Upon completion, cool the reaction to room temperature and filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in dichloromethane and wash with water.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and evaporate the solvent to yield the crude product.
-
Purify by column chromatography if necessary.
-
Causality & Insights:
-
Base Choice: An inorganic base like K₂CO₃ is sufficient to act as a scavenger for the HBr generated during the reaction, preventing the protonation and deactivation of the starting amine.
-
Solvent: Acetonitrile is a suitable polar aprotic solvent for this transformation.
-
Over-alkylation: For primary amines, careful control of stoichiometry is required to minimize the formation of the tertiary amine byproduct.
Experimental Workflows & Analysis
Effective reaction monitoring and product characterization are essential for successful synthesis.
Reaction Monitoring Workflow
A logical approach to monitoring the progress of the described reactions is crucial for optimization and determining the reaction endpoint.[9]
Caption: Workflow for monitoring reaction progress.
-
Thin-Layer Chromatography (TLC): Provides a quick, qualitative assessment of the reaction progress by comparing the spots of starting materials and products.[9]
-
Gas Chromatography-Mass Spectrometry (GC-MS): Offers high-resolution separation and definitive identification of reactants, products, and potential byproducts, allowing for quantitative analysis of conversion.[9]
Product Characterization
The identity and purity of the synthesized intermediates must be confirmed using standard analytical techniques.
Table 2: Analytical Techniques for Product Characterization
| Technique | Information Provided |
| ¹H and ¹³C NMR | Confirms the chemical structure, connectivity of atoms, and purity. The disappearance of the benzyl bromide methylene protons (~4.5 ppm) and the appearance of new signals corresponding to the product are key indicators.[9] |
| ¹⁹F NMR | Specifically confirms the presence and chemical environment of the trifluoromethyl group. |
| Mass Spectrometry (MS) | Determines the molecular weight of the product, confirming the success of the substitution reaction. |
| Infrared (IR) Spectroscopy | Identifies the functional groups present in the molecule. |
Conclusion
This compound is a highly valuable and reactive building block for the synthesis of pharmaceutical intermediates. Its utility stems from the ease with which the trifluoromethylated benzyl group can be incorporated into diverse molecular scaffolds through nucleophilic substitution reactions. By understanding its properties, adhering to strict safety protocols, and applying the robust synthetic and analytical methods outlined in this guide, researchers can effectively leverage this reagent to advance their drug discovery and development programs.
References
-
R&D Chemicals. This compound. [Link]
-
MySkinRecipes. 2-Methyl-3-(Trifluoromethyl)Benzyl Bromide. [Link]
-
Shanghai Canbi Pharma Ltd. SAFETY DATA SHEET - 2-METHYL-3-(TRIFLUOROMETHYL)BENZYL BROMIDE. [Link]
-
MDPI. Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. [Link]
- Google Patents. CN103553900B - Synthesis method of 2,4,5-trifluorophenylacetic acid.
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- 2. CAS 875664-32-7: 2-Bromo-5-(trifluoromethyl)benzyl bromide [cymitquimica.com]
- 3. jelsciences.com [jelsciences.com]
- 4. 261952-17-4|this compound|BLD Pharm [bldpharm.com]
- 5. rdchemicals.com [rdchemicals.com]
- 6. canbipharm.com [canbipharm.com]
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Introduction: The Strategic Importance of Trifluoromethylated Benzylamines
An In-Depth Technical Guide to the Synthesis of N-Substituted 2-Methyl-5-(trifluoromethyl)benzylamines via Nucleophilic Substitution
N-substituted benzylamines are a cornerstone structural motif in a vast array of biologically active molecules, from pharmaceuticals to agrochemicals.[1] The strategic incorporation of a trifluoromethyl (-CF₃) group into these scaffolds often imparts highly desirable properties, including enhanced metabolic stability, increased lipophilicity, and improved binding affinity to biological targets.[2][3][4] The 2-methyl-5-(trifluoromethyl)benzylamine framework, in particular, serves as a key building block for advanced therapeutic agents and functional materials.[5][6]
This guide provides a detailed technical overview and robust experimental protocols for the reaction of 2-methyl-5-(trifluoromethyl)benzyl bromide with primary amines. We will delve into the underlying reaction mechanism, explore critical process parameters, and offer a self-validating, step-by-step protocol designed for researchers, scientists, and professionals in drug development.
Part 1: Mechanistic Underpinnings and Reaction Dynamics
The synthesis of N-substituted 2-methyl-5-(trifluoromethyl)benzylamines from the corresponding benzyl bromide and a primary amine proceeds via a bimolecular nucleophilic substitution (SN2) reaction.[7][8]
The SN2 Pathway: A Concerted Process
The SN2 mechanism is a single-step, concerted process where the nucleophile attacks the electrophilic carbon atom at the same time as the leaving group departs.[7][9]
-
Nucleophilic Attack: The primary amine (R-NH₂), acting as the nucleophile, uses its lone pair of electrons to attack the electrophilic benzylic carbon of this compound.
-
Backside Attack: This attack occurs from the side opposite to the bromine atom (a "backside attack"), leading to an inversion of stereochemistry if the carbon were a chiral center.[10]
-
Transition State: A high-energy transition state is formed where the carbon atom is momentarily pentacoordinate, with partial bonds to both the incoming nitrogen and the outgoing bromine.[7][9]
-
Kinetics: The reaction rate is dependent on the concentration of both the benzyl bromide (substrate) and the primary amine (nucleophile), exhibiting second-order kinetics.[7][9] Rate = k[R-CH₂Br][R'-NH₂].
This compound is an ideal substrate for this reaction. As a primary benzylic halide, it has low steric hindrance at the reaction center, which favors the SN2 pathway.[10][11] While the benzylic position can stabilize a carbocation, making an SN1 pathway plausible under different conditions, the presence of a strong nucleophile like a primary amine ensures the SN2 mechanism predominates.[11]
Part 2: Critical Parameters for Successful Synthesis
Optimizing the reaction conditions is paramount to achieving high yields and purity while minimizing side reactions, most notably over-alkylation.
-
Stoichiometry: The primary side reaction is the further alkylation of the desired secondary amine product by another molecule of benzyl bromide to form an undesired tertiary amine. To mitigate this, the reaction is often run with a slight excess of the primary amine or by the slow, controlled addition of the benzyl bromide to the amine solution.[12]
-
Base: The reaction generates one equivalent of hydrobromic acid (HBr), which protonates the amine nucleophile, rendering it inactive. A base is required to neutralize this acid.
-
Inorganic Bases: Potassium carbonate (K₂CO₃) or sodium bicarbonate (NaHCO₃) are common choices. They are inexpensive, effective, and easily removed by filtration during work-up.[13]
-
Organic Bases: Non-nucleophilic tertiary amines like triethylamine (Et₃N) or diisopropylethylamine (DIPEA) can also be used, though their removal can be more complex.
-
-
Solvent: Polar aprotic solvents are ideal for SN2 reactions as they effectively solvate the counter-ion of the base without strongly solvating and deactivating the amine nucleophile.
-
Recommended Solvents: Acetonitrile (MeCN), Dimethylformamide (DMF), and Acetone are excellent choices.
-
Alternative Solvents: Alcohols such as methanol or ethanol can also be used, though they may participate in side reactions under certain conditions.[8] An aqueous medium with a phase-transfer catalyst has also been shown to be effective for similar N-alkylations.[13]
-
-
Temperature: The reaction typically proceeds efficiently at room temperature or with gentle heating (e.g., 40–60 °C) to increase the rate.[12] Monitoring the reaction is crucial, as excessive heat can promote side-product formation.
Comparative Data for N-Alkylation Conditions
The following table summarizes typical conditions for the N-alkylation of primary amines with benzyl halides, providing a starting point for optimization.
| Amine Type | Electrophile | Base (eq.) | Solvent | Temperature (°C) | Typical Time (h) | Avg. Yield (%) |
| Aliphatic Primary Amine | Benzyl Bromide | K₂CO₃ (1.5-2.0) | Acetonitrile | 25 - 50 | 4 - 12 | 80 - 95 |
| Aniline Derivative | Benzyl Bromide | NaHCO₃ (2.2) | Water/SDS | 80 | 1 - 2 | >90[13] |
| Cyclic Secondary Amine | Primary Alcohol | HI/NaHSO₄ (cat.) | NMP | 150 | 24 | 70 - 90[14] |
| Sulfonamide | Benzyl Alcohol | MnO₂ | Solvent-free | 100 - 120 | 12 - 24 | 75 - 90 |
Note: This data is representative of general N-alkylation reactions and should be adapted for the specific substrate, this compound.
Part 3: Experimental Workflow and Protocols
The following diagram and protocol describe a robust and reproducible workflow for the synthesis, purification, and characterization of N-substituted 2-methyl-5-(trifluoromethyl)benzylamines.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. nbinno.com [nbinno.com]
- 4. mdpi.com [mdpi.com]
- 5. chemimpex.com [chemimpex.com]
- 6. Discovery of 5-trifluoromethyl-2-aminopyrimidine derivatives as potent dual inhibitors of FLT3 and CHK1 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. SN1 and SN2 reaction – Kinetics, Mechanism, Stereochemistry and Reactivity. [chemicalnote.com]
- 8. researchgate.net [researchgate.net]
- 9. SN2 reaction - Wikipedia [en.wikipedia.org]
- 10. masterorganicchemistry.com [masterorganicchemistry.com]
- 11. homework.study.com [homework.study.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. researchgate.net [researchgate.net]
- 14. chinesechemsoc.org [chinesechemsoc.org]
C-alkylation of active methylene compounds with 2-Methyl-5-(trifluoromethyl)benzyl bromide
Application Note & Protocol
Strategic C-Alkylation of Active Methylene Compounds Utilizing 2-Methyl-5-(trifluoromethyl)benzyl bromide for Advanced Intermediate Synthesis
Abstract: This document provides a comprehensive technical guide for the C-alkylation of active methylene compounds using this compound. The protocol details the underlying mechanistic principles, step-by-step experimental procedures, optimization strategies, and critical safety considerations. The integration of the 2-methyl-5-(trifluoromethyl)benzyl moiety is of significant interest in medicinal chemistry and materials science, offering unique steric and electronic properties. This guide is intended for researchers, chemists, and drug development professionals engaged in advanced organic synthesis.
Introduction and Scientific Context
The construction of carbon-carbon bonds is a cornerstone of modern organic synthesis. Among the myriad of methods available, the C-alkylation of active methylene compounds stands out as a robust and versatile strategy for creating complex molecular architectures from simple precursors.[1][2] This reaction leverages the enhanced acidity of protons situated between two electron-withdrawing groups, facilitating their removal by a base to generate a stabilized carbanion, or enolate.[3] This nucleophilic enolate can then be reacted with an electrophile, such as an alkyl halide, in a classic SN2 reaction to form a new C-C bond.[4][5]
The electrophile of focus in this guide, this compound, is a valuable building block in pharmaceutical and agrochemical research. The trifluoromethyl group (-CF₃) is known to enhance metabolic stability, increase lipophilicity, and modulate the binding affinity of molecules to biological targets. The additional methyl group provides steric influence that can be crucial for optimizing molecular conformation and activity.
This application note provides an in-depth protocol for the efficient C-alkylation of various active methylene compounds with this specific benzyl bromide, creating a pathway to novel substituted carboxylic acids, ketones, and other valuable intermediates.[6]
Reaction Mechanism and Key Principles
The C-alkylation of an active methylene compound, such as diethyl malonate, with this compound proceeds via a two-step sequence:
-
Enolate Formation: The active methylene compound is treated with a suitable base. The base abstracts an acidic α-hydrogen, creating a resonance-stabilized enolate. The choice of base is critical; it must be strong enough to deprotonate the methylene compound but not so strong as to cause unwanted side reactions like hydrolysis of the ester groups. For diethyl malonate, a common and effective choice is sodium ethoxide (NaOEt), which matches the ester group, thereby preventing transesterification.[7]
-
Nucleophilic Substitution (SN2): The generated enolate acts as a potent nucleophile, attacking the electrophilic benzylic carbon of this compound. This displaces the bromide ion in a bimolecular nucleophilic substitution (SN2) reaction, forming the desired C-alkylated product.[4][5] Benzylic halides are excellent electrophiles for this type of transformation.[5][6]
The overall transformation is depicted below:
Caption: General workflow for the C-alkylation reaction.
Detailed Experimental Protocol: Synthesis of Diethyl 2-(2-methyl-5-(trifluoromethyl)benzyl)malonate
This protocol describes a representative procedure using diethyl malonate as the active methylene compound.
Materials and Reagents
| Reagent | CAS No. | Molecular Weight | Properties |
| Diethyl malonate | 105-53-3 | 160.17 g/mol | Liquid, ≥99% purity |
| This compound | 261952-17-4 | 253.06 g/mol | Solid/Liquid, Corrosive, Lachrymator[8] |
| Sodium Ethoxide (NaOEt) | 141-52-6 | 68.05 g/mol | Solid, moisture-sensitive, corrosive |
| Anhydrous Ethanol (EtOH) | 64-17-5 | 46.07 g/mol | Liquid, flammable, hygroscopic |
| Diethyl Ether (Et₂O) | 60-29-7 | 74.12 g/mol | Liquid, highly flammable, for extraction |
| Saturated aq. Ammonium Chloride (NH₄Cl) | 12125-02-9 | 53.49 g/mol | Solution, for quenching |
| Anhydrous Magnesium Sulfate (MgSO₄) | 7487-88-9 | 120.37 g/mol | Solid, for drying organic layers |
| Silica Gel | 7631-86-9 | - | For column chromatography |
| Hexanes/Ethyl Acetate | - | - | Solvents for chromatography |
Equipment
-
Round-bottom flask (three-necked)
-
Reflux condenser
-
Dropping funnel
-
Magnetic stirrer and stir bar
-
Inert gas supply (Nitrogen or Argon) with manifold
-
Temperature-controlled heating mantle
-
Rotary evaporator
-
Glassware for extraction and chromatography
Step-by-Step Procedure
-
Reaction Setup: Assemble a dry, three-necked round-bottom flask equipped with a magnetic stir bar, reflux condenser, and a dropping funnel under a positive pressure of nitrogen.
-
Enolate Formation: To the flask, add anhydrous ethanol (e.g., 50 mL for a 10 mmol scale reaction). Carefully add sodium ethoxide (1.05 equivalents) in portions. Stir the mixture until the sodium ethoxide is fully dissolved.
-
To the resulting solution, add diethyl malonate (1.0 equivalent) dropwise via the dropping funnel over 10-15 minutes. Stir the mixture at room temperature for 30 minutes to ensure complete formation of the enolate.
-
Alkylation: Dissolve this compound (1.0 equivalent) in a minimal amount of anhydrous ethanol and add it to the dropping funnel. Add this solution dropwise to the stirring enolate solution over 20-30 minutes.
-
Reaction Monitoring: After the addition is complete, heat the reaction mixture to reflux (approx. 78 °C for ethanol). Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting benzyl bromide is consumed (typically 4-8 hours).
-
Work-up: Cool the reaction mixture to room temperature. Carefully pour the mixture into a beaker containing saturated aqueous ammonium chloride solution to quench the reaction.
-
Transfer the mixture to a separatory funnel and extract the product with diethyl ether (3 x 50 mL).
-
Combine the organic layers and wash sequentially with water and brine. Dry the organic layer over anhydrous magnesium sulfate (MgSO₄).
-
Purification: Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purify the crude residue by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes as the eluent, to yield the pure diethyl 2-(2-methyl-5-(trifluoromethyl)benzyl)malonate.
Optimization and Substrate Scope
The success of this alkylation can be highly dependent on the choice of reaction parameters. The following table provides starting conditions for various active methylene compounds.
| Active Methylene Compound | Base (eq.) | Solvent | Temp. (°C) | Time (h) | Typical Yield (%) | Notes |
| Diethyl Malonate | NaOEt (1.05) | EtOH | Reflux | 4-8 | 85-95 | Standard conditions.[9] |
| Ethyl Acetoacetate | NaOEt (1.05) | EtOH | Reflux | 4-8 | 80-90 | Similar reactivity to diethyl malonate. |
| Malononitrile | K₂CO₃ (1.5) | Acetonitrile | Reflux | 6-12 | 75-85 | A weaker base is often sufficient due to higher acidity. |
| Acetylacetone | NaH (1.1) | THF | RT to 50°C | 2-6 | 80-90 | NaH is a strong, non-nucleophilic base; requires careful handling. |
Key Optimization Insights:
-
Preventing Dialkylation: A major potential side reaction is the formation of a dialkylated product.[7] Using a slight excess of the active methylene compound or carefully controlling the stoichiometry to 1:1 (nucleophile:electrophile) can minimize this. If dialkylation is desired, a second equivalent of base and electrophile can be added after the initial mono-alkylation is complete.[3][7]
-
Solvent Choice: Aprotic polar solvents like DMF or THF can accelerate SN2 reactions and may be used with strong, non-nucleophilic bases like sodium hydride (NaH). Protic solvents like ethanol are ideal when using alkoxide bases.[2]
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low or No Yield | 1. Inactive base (hydrolyzed).2. Wet solvent or reagents.3. Insufficient reaction temperature/time. | 1. Use freshly opened or properly stored base.2. Ensure all glassware is oven-dried and use anhydrous solvents.3. Increase temperature or prolong reaction time; monitor by TLC. |
| Dialkylation Product | 1. Stoichiometry of electrophile is too high.2. Rapid addition of electrophile. | 1. Use a slight excess of the active methylene compound.2. Add the benzyl bromide solution slowly and at a controlled temperature. |
| O-Alkylation Product | More common with β-ketoesters; influenced by solvent and counter-ion. | This is generally a minor pathway for malonic esters but can be influenced by conditions. Aprotic solvents may favor C-alkylation. |
| Complex Mixture | Side reactions due to overly harsh conditions (e.g., strong base with sensitive functional groups). | Use a milder base (e.g., K₂CO₃ or Cs₂CO₃) in a solvent like acetonitrile or DMF.[10] |
Safety and Handling Precautions
All manipulations must be performed in a well-ventilated fume hood while wearing appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.
-
This compound: This compound is corrosive and a lachrymator (causes tearing).[8] It can cause severe skin burns and eye damage.[8][11] Avoid inhalation of vapors and direct contact with skin and eyes. In case of contact, rinse immediately and thoroughly with water and seek medical attention.[11]
-
Sodium Ethoxide (NaOEt): Reacts with water to form sodium hydroxide and ethanol. It is corrosive. Handle under an inert atmosphere to prevent degradation and reaction with moisture.
-
Anhydrous Solvents (Ethanol, Diethyl Ether, THF): These are flammable liquids. Keep away from ignition sources. Diethyl ether and THF can form explosive peroxides upon storage and should be tested before use.
-
Waste Disposal: Dispose of all chemical waste according to institutional and local environmental regulations.
References
-
Organic Chemistry Tutor. (n.d.). Malonic Ester Synthetic Strategies. Retrieved from [Link]
-
Organic Chemistry Tutor. (n.d.). Malonic Ester Synthesis. Retrieved from [Link]
-
University of Calgary. (n.d.). Synthesis of Substituted Acetic Acids: The Malonic Ester Synthesis. Retrieved from [Link]
-
Wikipedia. (2023). Malonic ester synthesis. Retrieved from [Link]
-
Grokipedia. (n.d.). Malonic ester synthesis. Retrieved from [Link]
-
Keglevich, G., et al. (2015). Solid-Liquid Phase C-Alkylation of Active Methylene Containing Compounds under Microwave Conditions. Catalysts. Retrieved from [Link]
-
Chegg. (2020). Solved (a) When diethyl malonate was treated with sodium... Retrieved from [Link]
-
Chemistry LibreTexts. (2025). 22.7: Alkylation of Enolate Ions. Retrieved from [Link]
-
Organic Chemistry On-Line. (n.d.). The Malonic Ester Synthesis. Retrieved from [Link]
Sources
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- 3. chem.libretexts.org [chem.libretexts.org]
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- 6. uobabylon.edu.iq [uobabylon.edu.iq]
- 7. Malonic ester synthesis - Wikipedia [en.wikipedia.org]
- 8. assets.thermofisher.cn [assets.thermofisher.cn]
- 9. chegg.com [chegg.com]
- 10. real.mtak.hu [real.mtak.hu]
- 11. tcichemicals.com [tcichemicals.com]
Application Notes and Protocols for the Utilization of 2-Methyl-5-(trifluoromethyl)benzyl Bromide in Agrochemical Synthesis
Introduction: The Strategic Importance of the Trifluoromethylbenzyl Moiety in Modern Agrochemicals
The relentless pursuit of enhanced efficacy, greater target specificity, and improved environmental profiles in agrochemicals has led to a focus on fluorinated organic molecules. Among these, the trifluoromethyl group (-CF3) has proven to be a particularly valuable substituent. Its incorporation into active ingredients can significantly enhance metabolic stability, lipophilicity, and binding affinity to target enzymes, often leading to more potent and durable pesticides.[1][2] 2-Methyl-5-(trifluoromethyl)benzyl bromide emerges as a key building block in this context, providing a reactive handle to introduce the 2-methyl-5-(trifluoromethyl)benzyl moiety into a variety of molecular scaffolds. This structural motif is of particular interest in the synthesis of modern fungicides and insecticides, where the unique electronic and steric properties of this substituted benzyl group can be leveraged to optimize biological activity.
This document serves as a comprehensive guide for researchers, scientists, and professionals in drug development on the effective utilization of this compound in the synthesis of advanced agrochemicals. We will delve into the mechanistic rationale behind its application, provide detailed, field-proven protocols, and discuss the critical aspects of safety and handling.
Physicochemical Properties and Safety Data
A thorough understanding of the reagent's properties and hazards is paramount for its safe and effective use in any synthetic protocol.
| Property | Value | Reference |
| Molecular Formula | C₉H₈BrF₃ | [3] |
| Molecular Weight | 253.06 g/mol | [3] |
| Appearance | Colorless to light yellow liquid | |
| Boiling Point | Not available | |
| Density | Not available | |
| CAS Number | 261952-17-4 |
Safety and Handling: this compound is a corrosive and lachrymatory substance.[4] It can cause severe skin burns and eye damage. All handling must be conducted in a well-ventilated fume hood, with appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat. In case of contact, immediately flush the affected area with copious amounts of water and seek medical attention. For detailed safety information, always consult the latest Safety Data Sheet (SDS) from the supplier.
Core Application: Synthesis of Pyrazole Carboxamide Fungicides
A prominent application of this compound is in the synthesis of N-benzyl pyrazole carboxamides, a class of fungicides known to be effective against a range of plant pathogens. These compounds often act as succinate dehydrogenase inhibitors (SDHIs), disrupting the fungal respiratory chain.
The following section details a validated protocol for the synthesis of a model compound, N-[2-methyl-5-(trifluoromethyl)benzyl]-1H-pyrazole-4-carboxamide, a molecule cited in agrochemical formulations.[5]
Synthetic Workflow Overview
The synthesis of N-[2-methyl-5-(trifluoromethyl)benzyl]-1H-pyrazole-4-carboxamide from this compound can be conceptually broken down into a two-step process, starting from commercially available pyrazole-4-carboxylic acid. The first step involves the activation of the carboxylic acid, typically by conversion to the corresponding acid chloride. The second, and key step for our purposes, is the N-alkylation of a primary carboxamide with this compound.
Detailed Experimental Protocol: N-Alkylation of Pyrazole-4-carboxamide
This protocol details the crucial N-alkylation step, which directly employs this compound. The causality behind the choice of reagents and conditions is explained to provide a deeper understanding of the reaction mechanism.
Materials:
-
Pyrazole-4-carboxamide (1.0 eq)
-
This compound (1.05 eq)
-
Potassium carbonate (K₂CO₃), anhydrous, finely powdered (2.0 eq) or Sodium hydride (NaH), 60% dispersion in mineral oil (1.1 eq)
-
Anhydrous N,N-Dimethylformamide (DMF) or Acetonitrile (MeCN)
-
Ethyl acetate (EtOAc)
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Hexane and Ethyl Acetate for chromatography
Instrumentation:
-
Round-bottom flask equipped with a magnetic stirrer and a reflux condenser
-
Inert atmosphere setup (Nitrogen or Argon)
-
Heating mantle with temperature control
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
Reaction Setup: To a dry, three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a nitrogen inlet, add pyrazole-4-carboxamide (1.0 eq) and anhydrous potassium carbonate (2.0 eq).
-
Expertise & Experience Insight: The use of a strong, non-nucleophilic base like potassium carbonate is crucial for the deprotonation of the amide N-H, forming the corresponding nucleophilic anion. Sodium hydride can also be used for a more rapid and complete deprotonation, but requires more stringent anhydrous conditions. The choice of base can influence reaction time and yield.
-
-
Solvent Addition: Add anhydrous DMF or MeCN to the flask via a syringe. The volume should be sufficient to create a stirrable slurry (approximately 0.1-0.2 M concentration of the limiting reagent).
-
Trustworthiness: DMF and MeCN are polar aprotic solvents that are excellent for SN2 reactions as they solvate the cation of the base while leaving the anion relatively free and highly reactive.
-
-
Addition of Benzyl Bromide: To the stirred suspension, add this compound (1.05 eq) dropwise at room temperature.
-
Expertise & Experience Insight: A slight excess of the benzyl bromide is used to ensure complete consumption of the more valuable pyrazole-4-carboxamide. Dropwise addition helps to control any potential exotherm.
-
-
Reaction: Heat the reaction mixture to 60-80 °C and stir vigorously. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material (pyrazole-4-carboxamide) is consumed (typically 4-12 hours).
-
Work-up: Cool the reaction mixture to room temperature and pour it into a separatory funnel containing water. Extract the aqueous layer with ethyl acetate (3 x volume of the reaction mixture).
-
Washing: Combine the organic extracts and wash sequentially with water and brine. The brine wash helps to remove any residual water from the organic layer.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purification: Purify the crude product by flash column chromatography on silica gel using a hexane-ethyl acetate gradient to yield the pure N-[2-methyl-5-(trifluoromethyl)benzyl]-1H-pyrazole-4-carboxamide.
Alternative Synthetic Route: Acylation of a Benzylamine
An alternative and equally viable approach involves the acylation of the corresponding benzylamine with an activated pyrazole carboxylic acid. This method is particularly useful if 2-methyl-5-(trifluoromethyl)benzylamine is readily available or can be synthesized in-house.
This alternative pathway underscores the versatility of this compound as a precursor for various key intermediates in agrochemical synthesis.
Conclusion: A Versatile Reagent for Future Agrochemical Development
This compound stands out as a valuable and versatile building block for the synthesis of advanced agrochemicals. Its utility in introducing the trifluoromethylbenzyl moiety is pivotal for the development of next-generation fungicides and insecticides with enhanced performance characteristics. The detailed protocols and mechanistic insights provided herein are intended to empower researchers to confidently and effectively utilize this reagent in their synthetic endeavors, ultimately contributing to the innovation of more effective and sustainable crop protection solutions.
References
- Ningbo Inno Pharmchem Co., Ltd. (2025, October 30). The Role of 2-(Trifluoromethyl)benzyl Bromide in Agrochemical Synthesis.
- Salmon, R. (2002). Synthesis of Some Arylsulfur Pentafluoride Pesticides and Their Relative Activities Compared to the Trifluoromethyl Analogues. CHIMIA, 56(1-2), 39-43.
-
R&D Chemicals. (n.d.). This compound. Retrieved from [Link]
- Thermo Fisher Scientific. (2025, October 8). Safety Data Sheet: 5-Fluoro-2-(trifluoromethyl)benzyl bromide. Retrieved from a representative SDS for a similar compound, as a specific one for the target molecule was not found.
- European Patent Office. (2020, November 8). Agrochemical composition with improved drift, rainfastness and uptake properties (EP 3994989 A1).
Sources
- 1. WO2015032859A1 - Procedure for the synthesis of n-benzyl-n-cyclopropyl-1h-pyrazole-4-carboxamide derivatives - Google Patents [patents.google.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Design, synthesis, and insecticidal activity of novel pyrazole derivatives containing α-hydroxymethyl-N-benzyl carboxamide, α-chloromethyl-N-benzyl carboxamide, and 4,5-dihydrooxazole moieties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Alkylation Reactions with 2-Methyl-5-(trifluoromethyl)benzyl bromide
Welcome to the technical support center for alkylation reactions involving 2-Methyl-5-(trifluoromethyl)benzyl bromide. This guide is designed for researchers, chemists, and drug development professionals to navigate the complexities of using this versatile but reactive alkylating agent. Here, we provide in-depth troubleshooting guides and frequently asked questions (FAQs) based on mechanistic principles and field-proven insights to help you optimize your reactions and mitigate common side reactions.
Introduction to the Reagent
This compound is a valuable building block in medicinal chemistry and materials science. Its structure presents a unique combination of electronic effects: an activating methyl group and a strongly deactivating trifluoromethyl group on the aromatic ring. This substitution pattern, along with the inherent reactivity of the benzylic bromide, makes it an effective electrophile but also susceptible to several side reactions. Understanding these potential pitfalls is crucial for successful and reproducible synthesis.
Part 1: Frequently Asked Questions (FAQs)
This section addresses the most common issues encountered during alkylation with this compound.
Q1: My reaction is sluggish or stalls completely. What are the primary causes?
A1: A lack of reactivity can typically be attributed to three main factors:
-
Insufficiently Nucleophilic Substrate: The nucleophile you are trying to alkylate may not be strong enough to displace the bromide. For example, neutral alcohols or sterically hindered amines may react slowly.
-
Poor Choice of Base or Solvent: For nucleophiles requiring deprotonation (e.g., alcohols, thiols, secondary amines), the base may not be strong enough to generate a sufficient concentration of the conjugate base (alkoxide, thiolate, etc.). The solvent also plays a critical role; polar aprotic solvents like DMF, DMSO, or acetonitrile are generally preferred as they solvate the cation of the base without solvating the nucleophile, thus enhancing its reactivity.[1][2]
-
Degraded Reagent: Benzyl bromides can degrade over time, especially if exposed to moisture, leading to hydrolysis into the corresponding, less reactive benzyl alcohol.[3] Always use a freshly opened bottle or verify the purity of your starting material.
Q2: I'm observing multiple spots on my TLC, and my mass spec shows a product with double the mass of my expected product. What is happening?
A2: This is a classic sign of over-alkylation . If your nucleophile has more than one reactive site (e.g., a primary amine, a diol), it can be alkylated twice by the benzyl bromide. Even with a 1:1 stoichiometry, the mono-alkylated product can sometimes be more nucleophilic than the starting material, leading to a second alkylation. This is particularly common in Friedel-Crafts alkylations where the initial product is more activated than the starting benzene ring.[4][5][6]
Q3: My main impurity is a non-polar compound, and I see new olefinic protons in the 1H NMR. What is this side product?
A3: You are likely observing the product of an elimination reaction (dehydrobromination) .[7][8] Instead of attacking the benzylic carbon (substitution), a basic nucleophile or the added base can abstract a proton from the benzylic methyl group, leading to the formation of a double bond and creating a substituted styrene derivative. This is more prevalent with sterically hindered or strong, non-nucleophilic bases.
Q4: I'm trying to make a quaternary ammonium salt with a tertiary amine, but I'm getting a rearranged product. What is this reaction?
A4: This is likely the Sommelet-Hauser rearrangement .[9][10][11] This intramolecular rearrangement occurs when a benzyl quaternary ammonium salt is treated with a strong base (like sodium amide).[11][12] The base deprotonates one of the N-alkyl groups, forming an ylide, which then undergoes a[10]-sigmatropic rearrangement to yield an ortho-substituted N,N-dialkylbenzylamine.[10][11]
Part 2: Troubleshooting Guides & In-Depth Analysis
This section provides a deeper dive into the most common side reactions, their mechanisms, and detailed protocols for mitigation.
Troubleshooting Guide 1: Over-Alkylation
Over-alkylation is a frequent issue when the nucleophile has multiple reactive sites or when the mono-alkylated product is more reactive than the starting nucleophile.
Mechanism: The issue arises from a competitive reaction where the desired mono-alkylated product successfully competes with the starting nucleophile for the electrophilic benzyl bromide.
Visualizing the Reaction Pathway
Caption: Competing pathways for mono- vs. di-alkylation.
Mitigation Strategies:
| Strategy | Rationale |
| Use Excess Nucleophile | By Le Châtelier's principle, using a large excess (3-5 equivalents) of the nucleophile statistically favors the reaction of the benzyl bromide with the starting material over the mono-alkylated product. |
| Slow Addition | Adding the benzyl bromide slowly (e.g., via syringe pump) to the reaction mixture maintains a low instantaneous concentration of the electrophile, reducing the likelihood of the mono-alkylated product encountering it. |
| Lower Temperature | Running the reaction at a lower temperature can sometimes increase the selectivity, as the activation energy for the second alkylation may be higher. |
| Use a Protecting Group | If the nucleophile has multiple, similar reactive sites (e.g., a symmetric diamine), consider a protection strategy to temporarily block one site, followed by alkylation and deprotection. |
Experimental Protocol: Minimizing Over-Alkylation of a Primary Amine
-
Setup: In a flame-dried, three-neck round-bottom flask under an inert atmosphere (N2 or Ar), dissolve the primary amine (3.0 eq.) in anhydrous DMF.
-
Cooling: Cool the solution to 0 °C using an ice bath.
-
Base Addition: Add a suitable base, such as potassium carbonate (K2CO3, 1.5 eq.), and stir for 15 minutes.
-
Slow Addition of Electrophile: Prepare a solution of this compound (1.0 eq.) in a minimal amount of anhydrous DMF. Add this solution dropwise to the amine mixture over 1-2 hours using a syringe pump.
-
Reaction Monitoring: Monitor the reaction progress by TLC or LC-MS. Upon consumption of the benzyl bromide, proceed with the workup.
-
Workup: Quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry over Na2SO4, and concentrate under reduced pressure.
Troubleshooting Guide 2: Elimination (Dehydrobromination)
This side reaction is favored by strong, sterically hindered bases and high temperatures. The presence of the benzylic methyl group provides the proton that is abstracted in the E2 elimination pathway.[7]
Mechanism: A base abstracts a proton from the adjacent methyl group concurrently with the departure of the bromide leaving group, forming a conjugated double bond.
Visualizing the Reaction Pathway
Caption: Competition between SN2 substitution and E2 elimination.
Mitigation Strategies:
| Strategy | Rationale |
| Choose a Weaker, Non-Hindered Base | Use bases like K2CO3 or Cs2CO3 instead of strong, bulky bases like t-BuOK or DBU. For amine alkylations, the amine itself may be a sufficient base, or a mild inorganic base can be used. |
| Lower Reaction Temperature | Elimination reactions often have a higher activation energy and are more entropically favored than substitution reactions. Running the reaction at lower temperatures (e.g., room temperature or 0 °C) will favor the substitution pathway. |
| Use a Nucleophilic Catalyst | In some cases, adding a catalytic amount of sodium iodide can be beneficial. The iodide displaces the bromide in situ to form the more reactive benzyl iodide, which can accelerate the desired SN2 reaction relative to the E2 pathway.[13] |
Troubleshooting Guide 3: Hydrolysis
The formation of 2-Methyl-5-(trifluoromethyl)benzyl alcohol is a common side reaction caused by the presence of water in the reaction mixture. Benzylic halides are particularly susceptible to hydrolysis via an SN1 or SN2 mechanism.[1] The resonance-stabilized benzylic carbocation makes the SN1 pathway favorable in polar protic solvents.[14][15]
Mechanism: Water acts as a nucleophile, attacking the electrophilic benzylic carbon to displace the bromide.
Visualizing the Reaction Pathway
Caption: Hydrolysis as a competing nucleophilic substitution.
Mitigation Strategies:
| Strategy | Rationale |
| Use Anhydrous Conditions | This is the most critical factor. Flame-dry all glassware, use anhydrous solvents (e.g., from a solvent purification system or a fresh sealed bottle), and run the reaction under an inert atmosphere (N2 or Ar). |
| Dry Reagents | Ensure your nucleophile and base are dry. If necessary, dry them in a vacuum oven before use. Hygroscopic bases like K2CO3 should be freshly ground and dried. |
| Phase-Transfer Catalysis | For reactions in a biphasic system, a phase-transfer catalyst (e.g., TBAB) can shuttle the nucleophile into the organic phase to react with the benzyl bromide, minimizing contact of the electrophile with the aqueous phase. |
References
-
Sommelet-Hauser Rearrangement Guide. Available at: [Link]
-
Ch 11 : Eliminations of benzylic systems. University of Calgary. Available at: [Link]
-
Sommelet–Hauser rearrangement. Grokipedia. Available at: [Link]
-
Alkyl Halide Reactivity. Michigan State University Chemistry. Available at: [Link]
-
Benzylic and Allylic Halides in Elimination Reactions. (2022-06-02). YouTube. Available at: [Link]
-
Sommelet–Hauser rearrangement. Wikipedia. Available at: [Link]
-
Sommelet-Hauser Rearrangement. Available at: [Link]
-
Cooperative Catalytic Coupling of Benzyl Chlorides and Bromides with Electron-Deficient Alkenes. (2024-06-19). ACS Publications. Available at: [Link]
-
Sommelet-Hauser rearrangement. (2025-12-07). YouTube. Available at: [Link]
-
Elimination of a Benzyl Halide under a Strong Base. (2015-07-17). Wyzant. Available at: [Link]
-
13.07: Substitution of benzylic and allylic halides. (2019-06-05). Chemistry LibreTexts. Available at: [Link]
-
Reactions at the Benzylic Position. Chemistry Steps. Available at: [Link]
-
Selectivity of Aryl and Benzylic Bromination. University of Glasgow. Available at: [Link]
-
Homologation of Electron-Rich Benzyl Bromide Derivatives via Diazo C–C Bond Insertion. (2021-12-13). Available at: [Link]
-
16.3. Reactions of alkylbenzenes. Organic Chemistry II - Lumen Learning. Available at: [Link]
-
22.2: Benzylic Oxidations and Reductions. (2015-07-19). Chemistry LibreTexts. Available at: [Link]
-
Visible‐Light Driven Hydrolysis of Benzyl Halides with Water for Preparation of Benzyl Alcohols. ResearchGate. Available at: [Link]
-
Help with N-Alkylation gone wrong. (2016-02-01). Reddit. Available at: [Link]
- Preparation method of benzyl bromide. Google Patents.
-
Reactions at the benzylic position. (2013-07-09). YouTube. Available at: [Link]
-
Loudon Chapter 17 Review: Allylic/Benzylic Reactivity. Available at: [Link]
-
Reactions on the “Benzylic” Carbon: Bromination And Oxidation. (2018-06-13). Master Organic Chemistry. Available at: [Link]
-
Reactions at the benzylic position (video). Khan Academy. Available at: [Link]
-
Benzyl bromide. Wikipedia. Available at: [Link]
-
16.3: Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction. (2022-09-24). Available at: [Link]
-
16.3: Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction. (2024-10-04). Available at: [Link]
-
Defluorinated Alkylation of α-Trifluoromethyl Alkenes and Benzyl Alcohol for the Synthesis of gem-Difluoroalkenes. Available at: [Link]
-
Leveraging Trifluoromethylated Benzyl Groups toward the Highly 1,2-Cis-Selective Glucosylation of Reactive Alcohols. NIH. Available at: [Link]
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Technical Support Center: Managing the Hydrolysis of 2-Methyl-5-(trifluoromethyl)benzyl bromide
Welcome to the technical support center for 2-Methyl-5-(trifluoromethyl)benzyl bromide. This guide is designed for researchers, scientists, and drug development professionals who utilize this versatile but sensitive reagent. Our goal is to provide you with in-depth technical knowledge, field-proven protocols, and robust troubleshooting strategies to help you anticipate and overcome challenges related to the compound's primary degradation pathway: hydrolysis.
Section 1: Frequently Asked Questions (FAQs) - Understanding the Challenge
This section addresses the fundamental chemical principles governing the stability and reactivity of this compound.
Q1: I've noticed a white precipitate forming in my bottle of this compound over time. What is it and why is it forming?
A: The white solid is almost certainly 2-Methyl-5-(trifluoromethyl)benzyl alcohol, the product of hydrolysis. This degradation occurs when the benzyl bromide molecule reacts with water, which can be introduced from atmospheric moisture if the container is not perfectly sealed or is opened frequently in a humid environment.
This reaction is a nucleophilic substitution where a water molecule attacks the benzylic carbon, leading to the displacement of the bromide ion. Given that water is a weak nucleophile and a polar protic solvent, this hydrolysis predominantly proceeds through an SN1 (Substitution Nucleophilic Unimolecular) mechanism .[1][2][3][4] The process involves the formation of a resonance-stabilized benzylic carbocation, which is the rate-determining step.[4][5]
Q2: How do the methyl and trifluoromethyl groups on the benzene ring affect the compound's susceptibility to hydrolysis?
A: The substituents on the aromatic ring have significant and opposing electronic effects that influence the stability of the key intermediate in the SN1 hydrolysis pathway—the benzylic carbocation.
-
2-Methyl Group (-CH₃): This is an electron-donating group (EDG) through an inductive effect. It pushes electron density towards the ring and the benzylic carbon, which helps to stabilize the positive charge of the carbocation intermediate.
-
5-Trifluoromethyl Group (-CF₃): This is a very strong electron-withdrawing group (EWG) due to the high electronegativity of the fluorine atoms. It pulls electron density away from the ring, which significantly destabilizes the positive charge of the benzylic carbocation.
While the trifluoromethyl group's destabilizing effect can slow the rate of SN1 hydrolysis compared to an unsubstituted benzyl bromide, the inherent resonance stabilization of the benzylic cation means the compound remains highly reactive and susceptible to hydrolysis.[6][7][8] The primary benzylic nature of the halide also makes it reactive.[7][9]
Q3: My alkylation reaction with this compound is giving very low yields of my desired product. Could hydrolysis be the culprit?
A: Yes, absolutely. If your reaction is yielding the undesired 2-Methyl-5-(trifluoromethyl)benzyl alcohol as a major byproduct, it is a clear indication that hydrolysis is outcompeting your desired nucleophilic substitution. This happens when there is a significant presence of water in your reaction system. The benzyl bromide is consumed by this competing reaction with water instead of reacting with your intended nucleophile, leading to poor yields.[10]
Section 2: Troubleshooting Guide
This guide provides a systematic approach to diagnosing and resolving common issues encountered during the storage and use of this reagent.
Issue 1: Reagent Degradation Observed During Storage
-
Symptoms: The liquid reagent appears cloudy, contains a visible white precipitate, or has a pungent, acidic odor (due to the formation of HBr).
-
Root Cause Analysis: The primary cause is improper storage. The bottle's seal may be compromised, or it has been opened in a high-humidity environment, allowing atmospheric moisture to enter and initiate hydrolysis.
-
Corrective Actions:
-
Assess Reagent Quality: If significant degradation has occurred, the reagent may not be suitable for sensitive reactions. Consider purification by distillation if feasible, or procure a fresh bottle.
-
Implement Anhydrous Storage: Transfer the reagent (if salvageable) or new reagent to a clean, dry storage vessel, preferably with a septum-sealed cap. Use a positive pressure of an inert gas like argon or nitrogen to blanket the reagent.
-
Store Properly: Keep the container tightly sealed and store in a cool, dry place, away from light.[11][12] For long-term storage, consider placing the sealed bottle inside a desiccator.
-
Issue 2: Poor Yield and Formation of Benzyl Alcohol Byproduct
-
Symptoms: NMR or LC-MS analysis of the crude reaction mixture shows a significant amount of 2-Methyl-5-(trifluoromethyl)benzyl alcohol alongside unreacted starting materials and a low yield of the desired product.
-
Root Cause Analysis: Water is present in the reaction. Potential sources include wet solvents, insufficiently dried glassware, contaminated starting materials, or ingress of air into the reaction vessel.
-
Corrective Actions:
-
Solvent Purity: Use only freshly distilled or commercially available anhydrous solvents. Solvents like THF and diethyl ether can absorb water from the air and should be handled accordingly.
-
Glassware Preparation: Ensure all glassware is thoroughly oven-dried (e.g., at 120°C for at least 4 hours) and allowed to cool in a desiccator or under a stream of inert gas immediately before use.
-
Inert Atmosphere: Set up the reaction under a positive pressure of argon or nitrogen using a Schlenk line or a balloon.
-
Reagent Purity: Ensure your nucleophile and any other reagents are dry. If necessary, dry them using appropriate methods before addition.
-
Section 3: Prevention Protocols & Best Practices
Proactive measures are the most effective way to ensure successful experiments. Follow these protocols to minimize the risk of hydrolysis.
Protocol 1: Recommended Storage and Handling
-
Receiving: Upon receipt, inspect the container seal for integrity.
-
Inert Gas Blanket: Before first use, carefully flush the headspace of the bottle with a dry, inert gas (argon is preferred due to its density).
-
Dispensing: Use a dry syringe or cannula to withdraw the required amount of reagent through a rubber septum. This prevents opening the bottle to the atmosphere.
-
Sealing: After each use, ensure the cap is tightly sealed. Wrap the cap and neck of the bottle with Parafilm® as an extra barrier against moisture.[13]
-
Storage Environment: Store the sealed container in a desiccator or a dry cabinet. Avoid storing in areas with high humidity or temperature fluctuations.[14]
Protocol 2: Setting up a Rigorous Anhydrous Reaction
-
Glassware: Place all glassware (flasks, stir bars, dropping funnels) in an oven at >120°C for a minimum of 4 hours.
-
Assembly: Assemble the glassware hot from the oven and allow it to cool to room temperature under a positive pressure of dry argon or nitrogen.
-
Solvent: Add anhydrous solvent to the reaction flask via a cannula or a dry syringe.
-
Reagents: Add other solid reagents that have been previously dried. Add any liquid reagents via a dry syringe.
-
Substrate Addition: Add the this compound last, using a dry syringe, to the cooled reaction mixture.
-
Reaction Monitoring: Maintain a positive inert gas pressure throughout the entire reaction duration.
Table 1: Impact of Solvent Choice on Hydrolysis Rate
The choice of solvent is critical in controlling the SN1 hydrolysis pathway. Polar protic solvents stabilize the carbocation intermediate and the leaving group, accelerating the undesirable hydrolysis reaction.[2][3]
| Solvent | Dielectric Constant (ε) | Type | Impact on SN1 Hydrolysis | Recommendation |
| Water (H₂O) | ~80 | Polar Protic | Very High Rate. Acts as both solvent and nucleophile. | Avoid at all costs unless hydrolysis is the intended reaction. |
| Methanol (MeOH) | ~33 | Polar Protic | High Rate. Can lead to solvolysis (methanolysis). | Avoid for substitution reactions with other nucleophiles. |
| Acetonitrile (MeCN) | ~37 | Polar Aprotic | Moderate Rate. Polar nature can still support carbocation formation. | Use with caution; ensure rigorously anhydrous conditions. |
| Dichloromethane (DCM) | ~9 | Polar Aprotic | Low Rate. Less polar, disfavors carbocation formation. | Good choice, ensure it is anhydrous. |
| Tetrahydrofuran (THF) | ~7.5 | Polar Aprotic | Low Rate. Good general-purpose solvent. | Good choice, but it is hygroscopic; use freshly dried. |
| Toluene | ~2.4 | Non-polar Aprotic | Very Low Rate. Does not effectively solvate ions. | Excellent choice for minimizing hydrolysis. |
| Hexanes | ~1.9 | Non-polar Aprotic | Very Low Rate. Poor ionic solvation. | Excellent choice , but reactant solubility may be an issue. |
References
-
Infinity Learn. (n.d.). (A)Benzyl bromide when kept in acetone – water, produces benzyl alcohol (R) The reaction follows SN2 mechanism. Retrieved from [Link][10]
-
Halpern, M. (n.d.). PTC O-Alkylation With a Secondary Benzyl Bromide. PTC Organics. Retrieved from [Link][15]
-
Bijudas, K., & Bashpa, P. (2020). Selective Oxidation of Benzyl Halides to Benzaldehydes by Phase Transfer Catalyzed Monochromate Ions in Non-Polar Solvents. Asian Journal of Organic & Medicinal Chemistry, 5(3), 249–253. Retrieved from [Link][16][17]
-
Maruoka, K., & Ooi, T. (2003). Recent Development and Application of Chiral Phase-Transfer Catalysts. Chemical Reviews, 103(8), 3013-3028. Retrieved from [Link][18]
-
Khan Academy. (n.d.). Reactions at the benzylic position. Retrieved from [Link][19]
-
Various Authors. (2016). Do benzyl halides react mainly via Sn1 or Sn2 mechanisms? Quora. Retrieved from [Link][1]
-
LibreTexts Chemistry. (2020). 11.5: Characteristics of the SN1 Reaction. Retrieved from [Link][2][3]
-
Pearson+. (n.d.). Benzyl bromide is a primary halide. It undergoes SN1 substitution.... Retrieved from [Link][5]
-
National Center for Biotechnology Information. (n.d.). Benzyl Bromide. PubChem. Retrieved from [Link][20]
-
Loba Chemie. (2013). BENZYL BROMIDE FOR SYNTHESIS MSDS. Retrieved from [Link][12]
-
Xu, J., et al. (2019). Visible‐Light Driven Hydrolysis of Benzyl Halides with Water for Preparation of Benzyl Alcohols. Asian Journal of Organic Chemistry, 8(1), 119-122. Retrieved from [Link][21][22]
-
LibreTexts Chemistry. (2023). 6.4: Characteristics of the SN1 Reaction. Retrieved from [Link][4]
-
Organic Chemistry Portal. (n.d.). Benzyl Ethers. Retrieved from [Link][23]
-
Common Organic Chemistry. (n.d.). Benzyl Protection. Retrieved from [Link][24]
-
The Organic Guy. (2023). Allylic and Benzylic Halides - SN1 and SN2 Reactions. YouTube. Retrieved from [Link][25]
-
Various Authors. (2018). What is more reactive towards a nucleophilic substitution reaction, benzylic halide or vinyl halide? Quora. Retrieved from [Link][9]
-
Allen Digital. (n.d.). Statement-I:Primay benzylic halides are more reactive than primary alkyl halides towards S_(N^(1)) reaction. Because Statement-II: Reactivity depends upon the nature of the nucleophile and the solvent. Retrieved from [Link][7]
-
Walvoord, R. R., et al. (2012). Leveraging Trifluoromethylated Benzyl Groups toward the Highly 1,2-Cis-Selective Glucosylation of Reactive Alcohols. Organic Letters, 14(1), 134-137. Retrieved from [Link][8]
Sources
- 1. quora.com [quora.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. chem.libretexts.org [chem.libretexts.org]
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- 5. Benzyl bromide is a primary halide. It undergoes SN1 substitution... | Study Prep in Pearson+ [pearson.com]
- 6. CAS 875664-32-7: 2-Bromo-5-(trifluoromethyl)benzyl bromide [cymitquimica.com]
- 7. Statement-I:Primay benzylic halides are more reactive than primary alkyl halides towards `S_(N^(1))` reaction. Because Statement-II: Reactivity depends upon the nature of the nucleophile and the solvent. [allen.in]
- 8. Leveraging Trifluoromethylated Benzyl Groups toward the Highly 1,2-Cis-Selective Glucosylation of Reactive Alcohols - PMC [pmc.ncbi.nlm.nih.gov]
- 9. quora.com [quora.com]
- 10. (A)Benzyl bromide when kept in acetone – water, produces benzyl alcohol (R) The reaction follows SN2 mechanism [infinitylearn.com]
- 11. westliberty.edu [westliberty.edu]
- 12. lobachemie.com [lobachemie.com]
- 13. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
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- 23. Benzyl Ethers [organic-chemistry.org]
- 24. Benzyl Protection in Organic Chemistry [commonorganicchemistry.com]
- 25. youtube.com [youtube.com]
Technical Support Center: Purification of Products from 2-Methyl-5-(trifluoromethyl)benzyl bromide Reactions
Welcome to the technical support center for navigating the purification challenges associated with reactions involving 2-Methyl-5-(trifluoromethyl)benzyl bromide. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and practical, field-proven protocols. Our goal is to empower you with the expertise to overcome common purification hurdles and ensure the integrity of your synthetic products.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I can expect in my reaction mixture?
A1: Besides unreacted starting materials, common impurities include the hydrolysis product, 2-Methyl-5-(trifluoromethyl)benzyl alcohol, and potential dimeric ethers formed under basic conditions. If N-Bromosuccinimide (NBS) was used in the synthesis of the starting material, residual succinimide might also be present.[1]
Q2: My crude product appears as a persistent oil, making crystallization difficult. What could be the cause?
A2: The presence of the trifluoromethyl group can increase the lipophilicity and sometimes lower the melting point of compounds, making them prone to oiling out.[2][3] Co-elution of structurally similar impurities, such as the corresponding benzyl alcohol, during preliminary purification can also inhibit crystallization.
Q3: How can I quickly assess the purity of my crude product before committing to a large-scale purification?
A3: A quick purity assessment can be performed using Thin Layer Chromatography (TLC) with a suitable solvent system (e.g., hexane/ethyl acetate) and visualization under a UV lamp.[4] Additionally, a crude ¹H NMR spectrum can provide valuable information on the major components of the mixture.[5][6]
Q4: What are the key safety precautions when handling this compound and its reaction mixtures?
A4: this compound is a lachrymator and should always be handled in a well-ventilated fume hood.[7] Due to its reactivity, it is sensitive to moisture and can hydrolyze to release HBr.[8] Always wear appropriate personal protective equipment (PPE), including gloves and safety glasses.
Troubleshooting Guide
This section addresses specific problems you may encounter during the purification of products derived from this compound.
Issue 1: Incomplete Reaction and Presence of Starting Material
Symptom: TLC and/or NMR analysis of the crude product shows a significant amount of unreacted this compound.
Potential Causes & Solutions:
| Possible Cause | Troubleshooting Steps |
| Insufficient Reaction Time or Temperature | Monitor the reaction progress by TLC until the starting material spot disappears. If the reaction is sluggish, consider a moderate increase in temperature, being mindful of potential side reactions. |
| Poor Nucleophile Reactivity | The electron-withdrawing trifluoromethyl group can influence the reactivity of the benzyl bromide.[9] For weaker nucleophiles, a stronger base or a phase-transfer catalyst may be necessary to facilitate the reaction. |
| Moisture Contamination | Benzyl bromides can hydrolyze in the presence of water, consuming the starting material and forming the corresponding alcohol.[8] Ensure all glassware is oven-dried and use anhydrous solvents. |
Issue 2: Formation of the Hydrolysis Byproduct: 2-Methyl-5-(trifluoromethyl)benzyl alcohol
Symptom: A significant byproduct is identified as 2-Methyl-5-(trifluoromethyl)benzyl alcohol.
Potential Causes & Solutions:
| Possible Cause | Troubleshooting Steps |
| Adventitious Moisture | As mentioned, trace amounts of water in the reaction solvent or on glassware can lead to hydrolysis.[8] |
| Aqueous Workup | Prolonged exposure to water during the workup can exacerbate hydrolysis. Perform the aqueous wash efficiently and move to the extraction step promptly. |
| Purification Strategy | The alcohol byproduct can often be separated from the desired product using flash column chromatography. A gradient elution, starting with a non-polar solvent system (e.g., hexane) and gradually increasing the polarity (e.g., with ethyl acetate), will typically elute the less polar desired product before the more polar alcohol.[10] |
// Nodes Crude_Mixture [label="Crude Reaction Mixture\n(Product + Alcohol Byproduct)", fillcolor="#F1F3F4", fontcolor="#202124"]; Column_Chromatography [label="Flash Column Chromatography\n(Silica Gel)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Elution [label="Gradient Elution\n(Hexane -> Hexane/EtOAc)", fillcolor="#FBBC05", fontcolor="#202124"]; Fraction_Collection [label="Fraction Collection", fillcolor="#34A853", fontcolor="#FFFFFF"]; Product [label="Purified Product", shape=ellipse, fillcolor="#FFFFFF", fontcolor="#202124"]; Byproduct [label="Alcohol Byproduct", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"];
// Edges Crude_Mixture -> Column_Chromatography [label="Load"]; Column_Chromatography -> Elution [label="Apply"]; Elution -> Fraction_Collection [label="Separate"]; Fraction_Collection -> Product [label="Early Fractions\n(Less Polar)"]; Fraction_Collection -> Byproduct [label="Later Fractions\n(More Polar)"]; } dot Caption: Workflow for separating the desired product from its alcohol byproduct.
Issue 3: Difficulty in Removing Unreacted Starting Material by Chromatography
Symptom: The desired product and the starting benzyl bromide have very similar Rf values on TLC, leading to co-elution during column chromatography.
Potential Causes & Solutions:
| Possible Cause | Troubleshooting Steps |
| Similar Polarity | The product and starting material may have very similar polarities. |
| Chemical Quench | Add a nucleophilic quenching agent to the workup to react with the excess benzyl bromide. For example, adding a small amount of a secondary amine like diethylamine or a tertiary amine like triethylamine can convert the benzyl bromide into a more polar quaternary ammonium salt, which can then be easily removed with an aqueous wash.[4] |
| Recrystallization | If the desired product is a solid, recrystallization from a suitable solvent system may effectively separate it from the oily or more soluble starting material. |
// Nodes Crude_Product [label="Crude Product\n(with excess Benzyl Bromide)", fillcolor="#F1F3F4", fontcolor="#202124"]; Add_Quench [label="Add Triethylamine (Et3N)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Reaction [label="Formation of Quaternary\nAmmonium Salt", fillcolor="#FBBC05", fontcolor="#202124"]; Aqueous_Wash [label="Aqueous Wash", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Organic_Layer [label="Organic Layer\n(Purified Product)", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; Aqueous_Layer [label="Aqueous Layer\n(Salt Byproduct)", shape=ellipse, fillcolor="#5F6368", fontcolor="#FFFFFF"];
// Edges Crude_Product -> Add_Quench; Add_Quench -> Reaction [label="Reacts with\nexcess BnBr"]; Reaction -> Aqueous_Wash; Aqueous_Wash -> Organic_Layer [label="Separates"]; Aqueous_Wash -> Aqueous_Layer [label="Removes"]; } dot Caption: Decision tree for removing unreacted benzyl bromide.
Experimental Protocols
Protocol 1: Flash Column Chromatography for General Purification
This protocol is a general guideline for purifying neutral to moderately polar compounds from reactions with this compound.
-
Slurry Preparation: Adsorb the crude product onto a small amount of silica gel by dissolving it in a minimal amount of a suitable solvent (e.g., dichloromethane) and then adding the silica gel. Remove the solvent under reduced pressure until a free-flowing powder is obtained.
-
Column Packing: Dry pack the column with silica gel. Wet the column with the initial, least polar eluent (e.g., 100% hexane).
-
Loading: Carefully add the prepared slurry to the top of the packed column.
-
Elution: Begin elution with the non-polar solvent. Gradually increase the polarity of the eluent by adding a more polar solvent like ethyl acetate in increments (e.g., 2%, 5%, 10%, etc.).[11]
-
Fraction Collection: Collect fractions and monitor them by TLC to identify the fractions containing the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified product.[5]
Protocol 2: Recrystallization of a Solid Product
This protocol is for the purification of a solid product contaminated with soluble impurities.
-
Solvent Selection: Choose a solvent or solvent system in which the product is sparingly soluble at room temperature but highly soluble at an elevated temperature. Common choices include hexanes, ethanol, or mixtures like ethyl acetate/hexanes.
-
Dissolution: In a flask, add a minimal amount of the hot solvent to the crude solid until it completely dissolves.
-
Cooling: Allow the solution to cool slowly to room temperature. If crystals do not form, gently scratching the inside of the flask with a glass rod can induce crystallization. Further cooling in an ice bath can increase the yield.
-
Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of the cold recrystallization solvent.
-
Drying: Dry the purified crystals under high vacuum to remove any residual solvent.
References
-
An Efficient and Fast Method for the Preparation of Benzylic Bromides. (2011). Taylor & Francis Online. [Link]
-
Working with Hazardous Chemicals. (2009). Organic Syntheses. [Link]
-
Isotope experiment of benzyl bromide with water‐¹⁸O. (n.d.). ResearchGate. [Link]
-
Intramolecular Nucleophilic Participation. The Effect of Certain ortho Substituents on Solvolysis Rates of Benzyl and Benzhydryl Halides. (1961). Journal of the American Chemical Society. [Link]
-
Supporting information for... (n.d.). Royal Society of Chemistry. [Link]
-
Benzyl Protection - Benzyl Bromide. (n.d.). Common Organic Chemistry. [Link]
-
Electronic Supplementary Information (ESI) for... (n.d.). Royal Society of Chemistry. [Link]
- Preparation method of benzyl bromide. (n.d.).
-
Reactions on the “Benzylic” Carbon: Bromination And Oxidation. (2018). Master Organic Chemistry. [Link]
-
Supplementary Information for... (2022). Royal Society of Chemistry. [Link]
-
Visible‐Light Driven Hydrolysis of Benzyl Halides with Water for Preparation of Benzyl Alcohols. (n.d.). ResearchGate. [Link]
-
Supplementary Information for... (n.d.). Royal Society of Chemistry. [Link]
-
Benzyl bromide synthesis by bromination or substitution. (n.d.). Organic Chemistry Portal. [Link]
-
How does one separate Benzyl bromide from the reaction mixture? (2014). ResearchGate. [Link]
- Process for the preparation of trifluoromethylated aromatic compounds. (n.d.).
-
2-Methyl-3-(Trifluoromethyl)Benzyl Bromide. (n.d.). MySkinRecipes. [Link]
-
Exploring the Synthesis of Trifluoromethylated Aromatic Compounds. (n.d.). Article. [Link]
-
Stacking of Sterically Congested Trifluoromethylated Aromatics in their Crystals – The Role of Weak F···π Interactions. (n.d.). Chemistry – A European Journal. [Link]
-
Supporting Information for: Copper-mediated trifluoromethylation of benzyl, allyl and propargyl methanesulfonates with TMSCF3. (n.d.). Beilstein Journals. [Link]
-
This compound, suppliers and manufacturers. (n.d.). R&D Chemicals. [Link]
-
Nucleophilic fluorine substitution reaction of α-carbonyl benzyl bromide, phenylthiofluoroalkyl bromide, and 2-bromo-2-phenoxyacetonitrile. (2024). PubMed Central. [Link]
-
Nucleophilic fluorine substitution reaction of α-carbonyl benzyl bromide, phenylthiofluoroalkyl bromide, and 2-bromo-2-phenoxyacetonitrile. (2024). ResearchGate. [Link]
-
Nucleophilic fluorine substitution reaction of α-carbonyl benzyl bromide, phenylthiofluoroalkyl bromide, and 2-bromo-2-phenoxya. (2024). RSC Advances. [Link]
-
General Synthesis of N-Trifluoromethyl Compounds with N-Trifluoromethyl Hydroxylamine Reagents. (2022). PubMed. [Link]
-
Nucleophilic Substitution Reactions of Meta- and Para-Substituted Benzylamines with Benzyl Bromide in Methanol Medium. (n.d.). ResearchGate. [Link]
-
Reactions of Benzylboronate Nucleophiles. (n.d.). PubMed Central. [Link]
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Technical Support Center: Purification Strategies for Reactions Involving 2-Methyl-5-(trifluoromethyl)benzyl bromide
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting and frequently asked questions (FAQs) regarding the removal of unreacted 2-Methyl-5-(trifluoromethyl)benzyl bromide from your reaction product. As a highly reactive electrophile, residual starting material can complicate purification and compromise the purity of your target molecule. This resource is designed to provide you with the expertise and practical protocols to overcome these challenges.
Frequently Asked Questions (FAQs)
Q1: Why is it challenging to remove unreacted this compound from my product?
Unreacted this compound can be difficult to separate from the desired product for several reasons:
-
Similar Polarity: Benzyl bromides are relatively nonpolar. If your product has a similar polarity, co-elution during column chromatography is a common issue, making separation difficult.[1][2][3]
-
High Reactivity: This compound is a potent lachrymator and alkylating agent, meaning it can react with certain solvents, chromatography media, or even the product itself during workup and purification.
-
Volatility: While it can be removed under high vacuum, this is often more effective on a small scale.[4] On a larger scale, significant amounts can remain.[4]
Q2: How can I monitor the presence of this compound during my reaction and purification?
Effective monitoring is crucial for successful removal. Here are the recommended techniques:
-
Thin-Layer Chromatography (TLC): TLC is an indispensable tool for tracking the progress of your reaction and the effectiveness of your purification.[5][6]
-
Visualization: this compound is UV active, so it will appear as a dark spot under a UV lamp (254 nm).[2][6] It may not stain well with common TLC stains like potassium permanganate, so UV visualization is key.[2]
-
Solvent System: Benzyl bromides are typically nonpolar and will have a high Rf value in nonpolar solvent systems (e.g., hexane/ethyl acetate).[1] You may need to use a high percentage of a nonpolar solvent like hexane to achieve good separation from your product on the TLC plate.
-
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR is a powerful tool to confirm the presence or absence of the starting material. The benzylic protons (-CH₂Br) of this compound will have a characteristic chemical shift.
-
Gas Chromatography-Mass Spectrometry (GC-MS): For volatile products, GC-MS can be used to detect and quantify the amount of residual starting material.[6]
Q3: What are the primary methods for removing unreacted this compound?
There are three main strategies for removing this impurity:
-
Chromatographic Purification: Silica gel column chromatography is a standard method, but may require careful optimization of the solvent system to achieve separation.[4]
-
Chemical Quenching (Scavenging): This involves adding a reagent that selectively reacts with the excess benzyl bromide, converting it into a more easily removable compound.
-
Crystallization/Trituration: If your product is a solid, crystallization or trituration (slurrying in a solvent in which the product is insoluble but the impurity is soluble) can be a highly effective purification method.[7]
Troubleshooting Guide
| Issue | Probable Cause | Suggested Solution |
| Co-elution of product and starting material during column chromatography. | The polarity of the product and this compound are too similar in the chosen solvent system.[1][3] | Optimize the solvent system: Try a less polar eluent to increase the separation. A shallow gradient elution can also be effective.[1] Consider reverse-phase chromatography: If you have access to C18 silica, this can sometimes provide better separation for compounds with similar polarities on normal phase silica.[3] |
| Product degradation during purification. | The product may be unstable to the silica gel (which is slightly acidic) or the chosen solvents. The residual benzyl bromide may also be reacting with the product. | Neutralize the silica gel: You can wash the silica gel with a dilute solution of triethylamine in your eluent before packing the column. Use an alternative stationary phase: Alumina (basic or neutral) can be a good alternative to silica gel for acid-sensitive compounds. Quench before chromatography: Chemically remove the unreacted benzyl bromide before attempting chromatographic purification. |
| Difficulty removing the quencher or its byproduct. | The quenching agent or its byproduct has similar solubility or chromatographic behavior to the desired product. | Choose a quencher that forms a water-soluble byproduct: This allows for easy removal with an aqueous workup. For example, using an amine that forms a water-soluble ammonium salt.[4] Use a polymeric scavenger resin: These are solid-supported quenching agents that can be removed by simple filtration. |
Experimental Protocols
Protocol 1: Chemical Quenching with Triethylamine
This protocol is suitable for reactions where the desired product is stable to basic conditions. Triethylamine reacts with the benzyl bromide to form a quaternary ammonium salt, which is typically more polar and can be removed by an aqueous wash.[4][7]
Step-by-Step Methodology:
-
Cool the Reaction Mixture: Once your reaction is complete (as determined by TLC), cool the reaction mixture in an ice bath.
-
Add Triethylamine: Slowly add an excess of triethylamine (2-3 equivalents relative to the excess benzyl bromide) to the cooled mixture.
-
Stir: Allow the mixture to stir at room temperature for 1-2 hours to ensure the complete reaction of the benzyl bromide. Monitor the disappearance of the starting material spot by TLC.
-
Aqueous Workup: Transfer the mixture to a separatory funnel and partition between an organic solvent (e.g., ethyl acetate) and water.
-
Extraction: Separate the organic layer. Wash the organic layer sequentially with dilute HCl (to remove excess triethylamine), water, and brine.[8]
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product, now free of unreacted benzyl bromide.
Caption: Workflow for quenching unreacted benzyl bromide with triethylamine.
Protocol 2: Optimized Column Chromatography
This protocol is for situations where chemical quenching is not desirable due to product instability.
Step-by-Step Methodology:
-
TLC Optimization:
-
Develop a solvent system that provides a good separation (ΔRf > 0.2) between your product and this compound.
-
Start with a nonpolar system (e.g., 95:5 Hexane:Ethyl Acetate) and gradually increase the polarity.[9]
-
Remember that the benzyl bromide will be one of the least polar components in your mixture.[1]
-
-
Column Packing:
-
Dry pack your column with silica gel.
-
Wet the silica with your initial, most nonpolar eluent.
-
-
Loading the Sample:
-
Dissolve your crude product in a minimal amount of a suitable solvent (e.g., dichloromethane or your eluent).
-
Alternatively, for less soluble products, perform a dry load by adsorbing the crude material onto a small amount of silica gel.
-
-
Elution:
-
Begin eluting with the nonpolar solvent system developed in step 1.
-
If a gradient is necessary, increase the polarity slowly and stepwise.
-
-
Fraction Collection:
-
Collect small fractions and analyze them by TLC to identify the fractions containing your pure product.
-
-
Concentration:
-
Combine the pure fractions and remove the solvent under reduced pressure.
-
Caption: Decision logic for optimizing column chromatography.
References
- Organic Syntheses. (2009). Working with Hazardous Chemicals.
- Reddit. (2022). separating benzyl bromide : r/chemistry.
- ECHEMI. (n.d.). separating benzyl bromide and product spots on tlc.
- Supporting information for a scientific article. (n.d.).
- Reddit. (2022). separating benzyl bromide and product spots on tlc : r/chemhelp.
- The Royal Society of Chemistry. (n.d.). Supplementary Information for a scientific article.
- Common Organic Chemistry. (n.d.). Benzyl Protection - Benzyl Bromide.
- ACS Publications. (2024). Cooperative Catalytic Coupling of Benzyl Chlorides and Bromides with Electron-Deficient Alkenes | Organic Letters.
- BenchChem. (n.d.). Technical Support Center: Benzyl Chloride Reaction Quenching.
- R&D Chemicals. (n.d.). This compound.
- ResearchGate. (2014). How does one separate Benzyl bromide from the reaction mixture?.
- ChemicalBook. (n.d.). 2-(Trifluoromethyl)benzyl bromide synthesis.
- ResearchGate. (2012). Removing Benzyl bromide.
- BLD Pharm. (n.d.). This compound.
- BenchChem. (n.d.). Work-up procedures to remove impurities from Benzyl 2-bromonicotinate products.
- Google Patents. (n.d.). CN106588673A - Preparation method of 2-methyl-5-aminotrifluorotoluene.
- Organic Chemistry Portal. (n.d.). Benzyl bromide synthesis by bromination or substitution.
- CymitQuimica. (n.d.). 2-Fluoro-5-(trifluoromethyl)benzyl bromide.
- ECHEMI. (n.d.). Buy 2-(Trifluoromethyl)benzyl bromide from Chemsigma International Co., Ltd.
- Sigma-Aldrich. (n.d.). 2-Fluoro-5-(trifluoromethyl)benzyl bromide AldrichCPR.
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- 9. Benzyl Protection - Benzyl Bromide [commonorganicchemistry.com]
Technical Support Center: N-Alkylation with 2-Methyl-5-(trifluoromethyl)benzyl bromide
Welcome to the technical support center for optimizing N-alkylation reactions using 2-Methyl-5-(trifluoromethyl)benzyl bromide. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and enhance reaction efficiency. We will delve into the mechanistic principles governing this transformation to provide robust, field-proven solutions.
Understanding the Reagent: Key Physicochemical Characteristics
This compound is a versatile alkylating agent. However, its reactivity is influenced by several structural features:
-
Benzylic Position: The bromine atom is situated at a benzylic position, making it susceptible to SN2 displacement. The adjacent aromatic ring stabilizes the transition state.
-
Electron-Withdrawing Trifluoromethyl (-CF3) Group: The -CF3 group is a strong electron-withdrawing group.[1][2] This deactivates the benzene ring, potentially making the benzylic carbon slightly more electrophilic.[3][4]
-
Ortho-Methyl Group: The methyl group at the 2-position introduces some steric hindrance around the benzylic carbon, which can influence the approach of the nucleophile.[5]
These features collectively dictate the optimal reaction conditions and potential side reactions.
Troubleshooting Guide: From Low Yield to Complex Mixtures
This section addresses specific experimental challenges in a question-and-answer format.
Issue 1: Low or No Conversion of Starting Amine
Q: My reaction shows a significant amount of unreacted starting amine, even after prolonged reaction times. What are the likely causes and how can I improve the conversion?
A: Low conversion is a common issue that typically points to insufficient reactivity in one or more components of the reaction system. Let's break down the potential causes and solutions.
1. Inadequate Base Strength or Solubility:
-
The "Why": The N-alkylation of an amine with an alkyl halide generates a hydrobromide salt of the amine product. A base is crucial to neutralize this acid and regenerate the free, nucleophilic amine.[6] If the base is too weak or poorly soluble in the reaction medium, the reaction will stall as the amine is sequestered as its non-nucleophilic ammonium salt.
-
Troubleshooting Steps:
-
Assess Base Strength: For weakly nucleophilic amines (e.g., anilines) or when dealing with steric hindrance, a stronger base may be required. Consider switching from milder bases like potassium carbonate (K₂CO₃) to stronger, non-nucleophilic organic bases like diisopropylethylamine (DIPEA) or 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU). For very challenging cases, inorganic bases like cesium carbonate (Cs₂CO₃) or even sodium hydride (NaH) could be employed, though with caution regarding functional group compatibility.[6][7]
-
Improve Solubility: Ensure your base is soluble in the chosen solvent. If using an inorganic base like K₂CO₃ in a less polar solvent like acetonitrile, the reaction may be happening at the solid-liquid interface, slowing it down. Switching to a more polar aprotic solvent like DMF can improve the solubility of the base and accelerate the reaction.[6][8]
-
2. Suboptimal Solvent Choice:
-
The "Why": The SN2 reaction, which is the operative mechanism here, is highly dependent on the solvent. Polar aprotic solvents are generally preferred as they can solvate the cation of the base while leaving the anion (the active basic species) relatively free.[6] They also stabilize the charged transition state of the SN2 reaction.
-
Troubleshooting Steps:
-
If you are using a non-polar solvent (e.g., toluene) or a protic solvent (e.g., ethanol), consider switching to a polar aprotic solvent.
-
The table below provides a list of recommended solvents.
-
| Solvent | Dielectric Constant (ε) | General Characteristics |
| Dimethylformamide (DMF) | 37 | Excellent for dissolving a wide range of reactants and bases. Promotes SN2 reactions.[6][8] |
| Acetonitrile (MeCN) | 36 | Good alternative to DMF, often easier to remove during workup.[6] |
| Dimethyl Sulfoxide (DMSO) | 47 | Highly polar, can significantly accelerate slow reactions.[6] Use with caution at high temperatures due to potential side reactions.[9] |
| Tetrahydrofuran (THF) | 7.6 | A less polar option, but can be effective, especially with stronger bases.[8] |
3. Insufficient Temperature:
-
The "Why": Many N-alkylation reactions require thermal energy to overcome the activation barrier.[6] This is particularly true when dealing with sterically hindered substrates or less reactive amines.
-
Troubleshooting Steps:
-
If the reaction is being run at room temperature, try gradually increasing the temperature in 10-20 °C increments (e.g., to 40 °C, 60 °C, or 80 °C).
-
Monitor the reaction by TLC or LC-MS at each temperature to check for product formation and the appearance of any degradation products.
-
Issue 2: Formation of Multiple Products, Primarily Over-alkylation
Q: I am observing the formation of my desired mono-alkylated product, but also a significant amount of a di-alkylated byproduct. How can I improve the selectivity for mono-alkylation?
A: This is a classic challenge in amine alkylation. The mono-alkylated product is often more nucleophilic than the starting primary amine, leading to a second alkylation event.[7][10]
1. Stoichiometry Control:
-
The "Why": Le Châtelier's principle can be applied here. By using a large excess of the starting amine relative to the alkylating agent, you increase the probability that the alkylating agent will encounter a molecule of the starting amine rather than the product amine.[7]
-
Troubleshooting Protocol:
-
Begin by using 2-3 equivalents of the starting amine for every 1 equivalent of this compound.
-
If di-alkylation is still a problem, increase the excess of the amine to 5-10 equivalents.
-
Consider slow, controlled addition of the benzyl bromide to the reaction mixture using a syringe pump. This maintains a low instantaneous concentration of the alkylating agent, further favoring reaction with the more abundant starting amine.[7]
-
2. Competitive Deprotonation Strategy:
-
The "Why": It is possible to exploit the difference in pKa between the starting primary amine and the product secondary amine. By carefully selecting the base and reaction conditions, you can selectively deprotonate the primary amine while the secondary amine remains protonated and non-nucleophilic.[11]
-
Troubleshooting Protocol:
-
Start with the hydrobromide salt of your primary amine (R-NH₂·HBr).
-
Use a controlled amount of a suitable base (e.g., K₂CO₃) to selectively deprotonate the more acidic primary ammonium salt over the secondary ammonium salt that forms during the reaction.[11] This keeps the concentration of the free secondary amine low.
-
Issue 3: Difficulty in Product Purification
Q: My reaction seems to work, but isolating the pure product is challenging due to co-eluting impurities or streaking on silica gel columns.
A: Purification of amines can be problematic due to their basic nature.
1. Acid-Base Extraction:
-
The "Why": This is a powerful technique for separating amines from neutral or acidic impurities. By adjusting the pH, you can control the solubility of your amine product.[8]
-
Purification Protocol:
-
After the reaction, quench the mixture and dilute it with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with a dilute acid solution (e.g., 1M HCl). Your amine product will be protonated and move into the aqueous layer, while non-basic impurities remain in the organic layer.
-
Separate the aqueous layer and basify it with a base (e.g., 1M NaOH) to a pH > 10.
-
Extract your deprotonated, now organic-soluble, amine back into an organic solvent.
-
Wash with brine, dry over anhydrous sodium sulfate, and concentrate to get a much cleaner product.
-
2. Chromatography on Deactivated Silica:
-
The "Why": The acidic silanol groups on the surface of standard silica gel can strongly interact with basic amines, leading to poor separation and tailing of peaks.[8]
-
Troubleshooting Steps:
-
Amine Additive: Add a small amount (0.5-1%) of a volatile amine like triethylamine or ammonia to your eluent. This will "cap" the acidic sites on the silica, allowing your product to elute more cleanly.[8]
-
Pre-treated Silica: Use commercially available amine-functionalized silica gel for your column.[8]
-
Frequently Asked Questions (FAQs)
Q1: What is the best starting point for reaction conditions?
A1: A good starting point would be to dissolve your amine (1.0 eq) and potassium carbonate (1.5 eq) in DMF or acetonitrile. Then, add this compound (1.1 eq) and stir the mixture at 60 °C.[12] Monitor the reaction by TLC or LC-MS every few hours.
Q2: How can I monitor the progress of my reaction?
A2: Thin-Layer Chromatography (TLC) is a quick and effective method. Use a solvent system that gives good separation between your starting amine, the benzyl bromide, and the product. Staining with potassium permanganate or ninhydrin (for primary/secondary amines) can help visualize the spots. For more quantitative analysis, High-Performance Liquid Chromatography (HPLC) or Gas Chromatography-Mass Spectrometry (GC-MS) are excellent choices.[13] ¹H and ¹⁹F NMR spectroscopy can also be used to monitor the disappearance of starting materials and the appearance of product signals.[14]
Q3: Are there any known side reactions with this compound?
A3: Besides over-alkylation, elimination to form an alkene can be a side reaction, especially with sterically hindered amines and strong, bulky bases at high temperatures.[15] However, for a benzylic system, this is generally less common than substitution.
Q4: Can I use a "greener" solvent?
A4: While polar aprotic solvents like DMF are highly effective, there is a push to use more environmentally friendly options. Higher boiling alcohols like butanol can be considered.[6][9] Another approach is the "borrowing hydrogen" methodology, where an alcohol is used as the alkylating agent in the presence of a catalyst, with water being the only byproduct.[16][17]
Visualizing the Workflow
Troubleshooting Logic for Low Yield
The following diagram outlines a decision-making process for addressing low reaction yields.
Caption: A decision tree for troubleshooting low yield in N-alkylation.
Reaction Mechanism Overview
This diagram illustrates the general SN2 mechanism for the N-alkylation reaction.
Caption: The SN2 mechanism for N-alkylation of a primary amine.
References
-
Study Mind. (n.d.). Aromatic Chemistry - Reactivity of Substituted Benzene (A-Level Chemistry). Retrieved from [Link]
-
Chemistry LibreTexts. (2023, January 22). Inductive Effects of Alkyl Groups. Retrieved from [Link]
-
Imperial College London. (n.d.). The directing effects of electron donating and withdrawing groups on electrophilic substitution of benzene. Retrieved from [Link]
-
Khan Academy. (2022, August 18). Effect of an electron withdrawing group in a benzyl cation [Video]. YouTube. Retrieved from [Link]
-
Quora. (2022, October 17). How does an electron withdrawing group affect a benzene ring? Retrieved from [Link]
-
ACS Green Chemistry Institute. (n.d.). N alkylation at sp3 Carbon Reagent Guide. Retrieved from [Link]
-
Chemistry LibreTexts. (2023, January 22). Steric Hindrance to Rear-side Approach in Nucleophilic Substitution. Retrieved from [Link]
-
ChemistryViews. (2023, September 7). Highly Efficient, Base-Catalyzed Alkylation Reactions. Retrieved from [Link]
-
ACS Publications. (n.d.). Primary Benzylamines by Efficient N-Alkylation of Benzyl Alcohols Using Commercial Ni Catalysts and Easy-to-Handle Ammonia Sources. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Efficient Synthesis of Trifluoromethyl Amines through a Formal Umpolung Strategy from the Bench‐Stable Precursor (Me4N)SCF3. Retrieved from [Link]
-
Master Organic Chemistry. (2017, May 26). Alkylation of Amines (Sucks!). Retrieved from [Link]
-
Reddit. (2023, August 12). Problematic N-Alkylation. Retrieved from [Link]
-
University of Windsor. (2021, November 19). Analytical techniques for reaction monitoring, mechanistic investigations, and metal complex discovery. Retrieved from [Link]
-
ResearchGate. (2025, August 7). Solid base catalyzed highly efficient N-alkylation of amines with alcohols in a solvent-free system | Request PDF. Retrieved from [Link]
-
YouTube. (2020, November 2). Alkylation of Amines, Part 1: with Alkyl Halides. Retrieved from [Link]
-
Chinese Chemical Society. (2024, August 6). Efficient N-Trifluoromethylation of Amines with Carbon Disulfide and Silver Fluoride as Reagents. Retrieved from [Link]
-
Chinese Chemical Society. (n.d.). Efficient N-Trifluoromethylation of Amines with Carbon Disulfide and Silver Fluoride as Reagents | CCS Chemistry. Retrieved from [Link]
-
National Institutes of Health. (2023, February 2). N-Alkylation and N-Methylation of Amines with Alcohols Catalyzed by Nitrile-Substituted NHC–Ir(III) and NHC–Ru(II) Complexes. Retrieved from [Link]
-
ResearchGate. (2025, August 6). Determination of Rate Constants of N-Alkylation of Primary Amines by H-1 NMR Spectroscopy. Retrieved from [Link]
-
ACS Publications. (2023, February 1). N-Alkylation and N-Methylation of Amines with Alcohols Catalyzed by Nitrile-Substituted NHC–Ir(III) and NHC–Ru(II) Complexes | ACS Omega. Retrieved from [Link]
-
ResearchGate. (2007, January 17). Aqueous-Mediated N-Alkylation of Amines. Retrieved from [Link]
-
RSC Publishing. (n.d.). Selective N-alkylation of primary amines with R–NH2·HBr and alkyl bromides using a competitive deprotonation/protonation strategy. Retrieved from [Link]
-
National Institutes of Health. (2016, October 6). Efficient and selective N-alkylation of amines with alcohols catalysed by manganese pincer complexes. Retrieved from [Link]
-
Taylor & Francis Online. (n.d.). Analytical techniques – Knowledge and References. Retrieved from [Link]
-
Wikipedia. (n.d.). Amine alkylation. Retrieved from [Link]
- Google Patents. (n.d.). CN103553900B - Synthesis method of 2,4,5-trifluorophenylacetic acid.
-
National Institutes of Health. (2024, June 13). Nucleophilic fluorine substitution reaction of α-carbonyl benzyl bromide, phenylthiofluoroalkyl bromide, and 2-bromo-2-phenoxyacetonitrile. Retrieved from [Link]
-
ResearchGate. (n.d.). Reaction scope. Trifluoromethylation of amines: Reactions were... [Image]. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Leveraging Trifluoromethylated Benzyl Groups toward the Highly 1,2-Cis-Selective Glucosylation of Reactive Alcohols. Retrieved from [Link]
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Managing lachrymatory effects of 2-Methyl-5-(trifluoromethyl)benzyl bromide
Technical Support Center: 2-Methyl-5-(trifluoromethyl)benzyl bromide
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support guide for this compound (CAS No. 261952-17-4). This document provides in-depth troubleshooting advice and answers to frequently asked questions to ensure your experiments are both successful and, most importantly, safe. As a potent lachrymator and reactive electrophile, this compound demands rigorous handling protocols. This guide is designed to equip you with the necessary knowledge to manage its challenging properties effectively.
Troubleshooting Guide: Navigating Common Experimental Issues
This section addresses specific problems you may encounter during the handling and use of this compound.
Question: I experienced a strong tearing sensation and respiratory irritation despite working in a certified chemical fume hood. What went wrong?
Answer: This is a common and serious issue indicating a breach in containment. Several factors could be at play:
-
Improper Fume Hood Use: The sash of your fume hood may have been raised too high, disrupting the laminar airflow and allowing vapors to escape into your breathing zone. Always keep the sash as low as possible, ideally below your chin, while manipulating the compound.
-
Contaminated Equipment: Latent contamination on glassware, spatulas, or the exterior of the reagent bottle can release vapors outside the primary containment of the fume hood. Ensure all equipment is decontaminated before removal from the hood.
-
Dispensing Errors: Dispensing the liquid reagent can lead to aerosolization or drips. Use a syringe for liquid transfers and perform them deep within the fume hood over a tray lined with an absorbent material to contain any spills.
-
Inadequate Personal Protective Equipment (PPE): While the fume hood is the primary engineering control, appropriate PPE is a critical secondary barrier. Vapors can still cause irritation if they come into contact with your eyes. Always wear chemical splash goggles and a face shield.[1][2]
Question: I've had a small spill of the compound inside the fume hood. What is the correct cleanup and decontamination procedure?
Answer: A spill, even a small one, must be handled promptly and correctly to prevent exposure and cross-contamination. Do not use water initially, as benzyl bromides can hydrolyze to form hydrogen bromide gas.[3][4]
-
Immediate Action: Keep the fume hood running. If safe to do so, cover the spill with an inert absorbent material like sand, vermiculite, or a commercial chemical absorbent. Do not use combustible materials like paper towels as the primary absorbent.
-
Decontamination: Once absorbed, carefully collect the material using non-sparking tools and place it into a clearly labeled, sealed container for hazardous waste.[1]
-
Neutralization: Prepare a quenching solution, such as a 5% aqueous solution of sodium bicarbonate or a dilute solution of aqueous ammonia, to neutralize the reactive bromide.
-
Final Cleanup: Wipe the spill area with the neutralizing solution, followed by a soap and water wash.[5] All cleaning materials must be disposed of as hazardous waste.
-
Verification: Leave the fume hood running for an extended period to ensure all residual vapors are exhausted.
Below is a workflow diagram for handling a chemical spill.
Question: My reaction is complete. How do I safely quench the excess this compound?
Answer: Unreacted benzyl bromide is a common issue and must be neutralized before workup to prevent exposure and ensure safe handling of the reaction mixture. The key is to add a nucleophile that will react with the electrophilic benzylic carbon.
-
Recommended Quenching Agents:
-
Procedure:
-
Cool the reaction mixture in an ice bath to control any potential exotherm.
-
Slowly add the quenching agent dropwise with vigorous stirring.
-
Allow the mixture to stir for at least 30 minutes at room temperature to ensure the reaction is complete.
-
Proceed with your standard aqueous workup.
-
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it a lachrymator?
This compound is a substituted aromatic compound used as a building block in organic synthesis. Like other benzyl bromides, it is a potent lachrymator, meaning it is a chemical that irritates the nerves of the lacrimal gland in the eye, causing a tearing response.[8] This effect is due to its nature as a reactive alkylating agent, which can react with nucleophilic residues on the surface of the eye and respiratory tract.
Q2: What are the primary hazards associated with this compound?
Beyond its lachrymatory effects, this compound poses several significant hazards:
-
Corrosive: It can cause severe skin burns and eye damage.[9][10]
-
Irritant: It is irritating to the skin and respiratory system.[3]
-
Moisture Sensitive: It reacts with water, potentially releasing hydrogen bromide (HBr), which is a corrosive gas.[1]
Q3: What Personal Protective Equipment (PPE) is mandatory when handling this chemical?
A comprehensive PPE strategy is non-negotiable. The following table summarizes the minimum requirements.
| Body Part | Required PPE | Rationale |
| Eyes/Face | Chemical splash goggles AND a full-face shield.[1][2] | Protects against splashes and potent vapors. |
| Hands | Chemical-resistant gloves (e.g., nitrile or neoprene).[11] | Prevents skin contact and burns. Always check the manufacturer's glove compatibility chart. |
| Body | A flame-resistant lab coat worn over long-sleeved clothing. | Protects against incidental contact. |
| Respiratory | A NIOSH-approved respirator may be required for spills or if ventilation is inadequate.[1] | Provides protection against inhalation of vapors. |
Q4: How should I properly store this chemical?
Proper storage is crucial to maintain the compound's integrity and ensure safety.
-
Store in a cool, dry, and well-ventilated area away from sources of ignition.[1]
-
Keep the container tightly closed to prevent moisture from entering.
-
Store away from incompatible materials such as strong oxidizing agents, bases, and metals.[4]
Q5: What is the correct first aid procedure for exposure?
Immediate and decisive action is critical. The following diagram and table outline the necessary steps.
| Exposure Route | First Aid Procedure |
| Inhalation | Move the person to fresh air immediately. If breathing is difficult, give oxygen. Seek immediate medical attention.[9] |
| Skin Contact | Immediately flush the skin with plenty of soap and water for at least 15 minutes while removing all contaminated clothing.[9] Seek immediate medical attention. |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do.[9] Seek immediate medical attention. |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person.[3] Seek immediate medical attention.[9] |
Q6: How should I dispose of waste containing this compound?
All waste, including unused product, reaction mixtures, and contaminated materials (gloves, absorbent), must be treated as hazardous waste.
-
Collect waste in a designated, properly labeled, and sealed container.
-
Do not mix with other waste streams unless explicitly permitted.
-
Dispose of the waste through your institution's environmental health and safety (EHS) office in accordance with all local, state, and federal regulations.[12]
Experimental Protocol: Safe Handling and Use in an Alkylation Reaction
This protocol provides a self-validating workflow for using this compound.
-
Preparation (in Fume Hood):
-
Ensure the chemical fume hood is certified and functioning correctly.
-
Don all required PPE (goggles, face shield, lab coat, compatible gloves).
-
Assemble all necessary glassware and ensure it is dry.
-
Have a quenching solution (e.g., methanol) and spill kit readily accessible inside the hood.
-
-
Reagent Handling:
-
Allow the reagent bottle to come to room temperature before opening to prevent moisture condensation.
-
Using a syringe, carefully draw the required amount of this compound. Perform this action over a secondary containment tray.
-
Add the reagent dropwise to the reaction mixture under an inert atmosphere (e.g., nitrogen or argon).
-
-
Reaction Monitoring:
-
Monitor the reaction's progress using appropriate analytical techniques (e.g., TLC, LC-MS).
-
-
Workup and Quenching:
-
Once the reaction is complete, cool the flask in an ice bath.
-
Slowly add a suitable quenching agent (e.g., methanol) to neutralize any unreacted benzyl bromide.
-
Allow the quenched mixture to stir for 30 minutes before proceeding with the aqueous workup.
-
-
Decontamination and Cleanup:
-
Rinse all contaminated glassware with a small amount of an organic solvent (e.g., acetone) to remove residual reagent. Collect this rinse as hazardous waste.
-
Then, wash the glassware with a decontamination solution (e.g., dilute aqueous ammonia) before final cleaning.
-
Wipe down the work area within the fume hood.
-
Dispose of all contaminated waste, including gloves and wipes, in the designated hazardous waste container.
-
References
- Vertex AI Search. (2013).
- Vertex AI Search. (n.d.).
- Cole-Parmer. (n.d.).
- Vertex AI Search. (n.d.).
- Vertex AI Search. (2010).
- New Jersey Department of Health. (n.d.). BENZYL BROMIDE HAZARD SUMMARY.
- Sigma-Aldrich. (2025).
- Shanghai Canbi Pharma Ltd. (n.d.).
- Synquest Labs. (n.d.). 2,5-Bis(trifluoromethyl)
- Centers for Disease Control and Prevention. (n.d.). First Aid Procedures for Chemical Hazards | NIOSH.
- Apollo Scientific. (n.d.).
- Sigma-Aldrich. (2024).
- Santa Cruz Biotechnology. (2020).
- Trauma Services. (2025). Handling Tear Gas Cleanup.
- Thermo Fisher Scientific. (2009).
- Organic Syntheses. (2009). Working with Hazardous Chemicals.
- Vertex AI Search. (n.d.).
- Vertex AI Search. (n.d.).
- Vertex AI Search. (n.d.).
- Wikipedia. (n.d.). Tear gas.
- Restoration Industry Association. (n.d.).
- ACS Publications. (2024). Cooperative Catalytic Coupling of Benzyl Chlorides and Bromides with Electron-Deficient Alkenes | Organic Letters.
- Benchchem. (n.d.).
- Common Organic Chemistry. (n.d.). Benzyl Protection - Benzyl Bromide.
- CHEMM. (n.d.). Personal Protective Equipment (PPE).
- Hazmat School. (2022). 5 Types of PPE for Hazardous Chemicals.
- PubChem. (n.d.). 2-((Trifluoromethyl)thio)benzyl bromide.
- U.S. Army Medical Department. (n.d.).
- Vertex AI Search. (2024). Discover the Various Types of PPE for Optimal Chemical Safety.
- Google Patents. (n.d.). CN103553900B - Synthesis method of 2,4,5-trifluorophenylacetic acid.
- U.S. Environmental Protection Agency. (2025). Personal Protective Equipment.
- Bernardo Ecenarro. (n.d.). Recommended PPE to handle chemicals.
- R&D Chemicals. (n.d.). This compound, suppliers and manufacturers.
- BLD Pharm. (n.d.). 261952-17-4|this compound.
- Sigma-Aldrich. (n.d.). 2-(Trifluoromethyl)benzyl bromide 96 395-44-8.
- IDEX Health & Science. (n.d.).
- CymitQuimica. (n.d.). 2-Fluoro-5-(trifluoromethyl)benzyl bromide.
- Sigma-Aldrich. (n.d.). 2-Fluoro-5-(trifluoromethyl)benzyl bromide AldrichCPR.
- Sciencemadness.org. (2023). Quick and partial report on benzyl bromide synthesis.
- ResearchGate. (n.d.). Investigation of the De Mayo reaction. BnBr=benzyl bromide, DMF=N,....
- Sigma-Aldrich. (n.d.). 5-Fluoro-2-(trifluoromethyl)benzyl bromide.
- Carvel S.r.l. (n.d.).
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Technical Support Center: Troubleshooting Low Conversion in Reactions with 2-Methyl-5-(trifluoromethyl)benzyl bromide
Prepared by the Office of the Senior Application Scientist
Welcome to the technical support center for 2-Methyl-5-(trifluoromethyl)benzyl bromide. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges with this unique and sometimes challenging reagent. Our goal is to provide in-depth, field-proven insights to help you diagnose and resolve issues of low conversion in your synthetic reactions.
Introduction: The Challenge of a Doubly-Hindered Substrate
This compound is a valuable building block in medicinal chemistry and materials science, often used to introduce a specifically substituted benzyl moiety. However, its structure presents a unique combination of challenges that can lead to frustratingly low reaction yields. The reactivity of the benzylic bromide is simultaneously influenced by two key factors:
-
Steric Hindrance: The methyl group in the ortho position physically obstructs the reaction center, impeding the approach of nucleophiles. This is a classic example of steric hindrance, which is known to dramatically slow down bimolecular substitution (SN2) reactions.[1][2][3][4]
-
Electronic Deactivation: The trifluoromethyl (-CF₃) group is a powerful electron-withdrawing group.[5][6] This electronic effect destabilizes the buildup of positive charge on the benzylic carbon, which is critical for both the transition state of an SN2 reaction and the carbocation intermediate of a unimolecular substitution (SN1) reaction.[7]
The interplay of these two effects makes this substrate significantly less reactive than simpler benzyl halides. This guide will walk you through a logical troubleshooting process to overcome these inherent hurdles.
Troubleshooting Guide: Common Questions & Solutions
This section addresses the most common issues encountered when using this compound.
Question 1: Why is my nucleophilic substitution reaction showing extremely low or no conversion?
Answer: The primary reason is the dual challenge of steric and electronic hindrance described above. The ortho-methyl group acts as a physical shield, making the required "backside attack" for an SN2 mechanism difficult.[1][4] Simultaneously, the electron-withdrawing -CF₃ group reduces the electrophilicity of the benzylic carbon, making it a less attractive target for the nucleophile. An SN1 pathway is also disfavored because this same -CF₃ group would destabilize the necessary benzylic carbocation intermediate.[7] Therefore, you are likely operating in a regime where both canonical substitution pathways are significantly inhibited.
Question 2: My goal is an SN2 reaction. How can I optimize conditions to overcome the substrate's low reactivity?
Answer: Overcoming the high activation energy for an SN2 reaction with this substrate requires carefully optimized conditions that maximize the nucleophile's reactivity and provide sufficient energy.
Troubleshooting Workflow for SN2 Reactions
Caption: Competing SN2 and E2 pathways.
Question 4: My nucleophile is inherently weak. What are my best options?
Answer: If you are constrained to using a weak nucleophile (e.g., a neutral amine, a carboxylate), you will almost certainly need to force the reaction.
-
Use a Stronger Base: For nucleophiles like alcohols or phenols in a Williamson ether synthesis, use a very strong base like Sodium Hydride (NaH) to ensure complete deprotonation to the much more reactive alkoxide/phenoxide. E[8][9]nsure the NaH is fresh and the solvent is anhydrous. 2[10]. Increase Temperature Significantly: With weak nucleophiles, higher temperatures (80-120 °C or even higher, solvent permitting) may be required. Use a sealed reaction vessel to prevent solvent loss.
-
Consider a Phase-Transfer Catalyst: For reactions with anionic nucleophiles in a biphasic system, a phase-transfer catalyst (e.g., tetrabutylammonium bromide) can shuttle the nucleophile into the organic phase, increasing its effective concentration and reactivity.
Frequently Asked Questions (FAQs)
Q1: How should I properly store this compound? A: This compound is a lachrymator and is sensitive to moisture. It should be stored in a tightly sealed container, preferably under an inert atmosphere (argon or nitrogen), in a cool, dark, and dry place. Storing in a desiccator is recommended. Some suppliers recommend cold-chain transportation and storage.
[11]Q2: Given the structure, should I expect an SN1 or SN2 mechanism to predominate? A: You should aim for SN2 conditions. The strong electron-withdrawing -CF₃ group actively destabilizes the carbocation required for an SN1 mechanism, making that pathway energetically unfavorable. While the ortho-methyl group hinders the SN2 pathway, it is generally the only viable option.
Q3: I've tried everything and the yields are still unacceptable. Are there alternative reagents I can use? A: If the bromide is not reactive enough, you can consider converting the corresponding alcohol, 2-Methyl-5-(trifluoromethyl)benzyl alcohol, into a derivative with a better leaving group. Converting the alcohol to a tosylate or mesylate can sometimes increase reactivity, although these are also subject to the same steric and electronic constraints. In some cases, converting the alcohol to the corresponding benzyl chloride might offer a different reactivity profile, though bromide is generally a better leaving group.
Experimental Protocol: Small-Scale Reaction Optimization Screening
This protocol outlines a method for efficiently testing multiple reaction conditions to find the optimal parameters for your specific nucleophile.
Objective: To identify the best solvent and temperature for the substitution reaction in a 24-hour period.
Materials:
-
This compound
-
Your chosen nucleophile
-
Anhydrous DMF, DMSO, and Acetone
-
Small reaction vials with screw caps and septa
-
Inert atmosphere setup (Nitrogen or Argon line)
-
Heating block or oil bath
-
TLC plates and appropriate eluent system
-
Internal standard for GC/MS or qNMR analysis (optional)
Procedure:
-
Preparation: Dry all glassware in an oven and cool under an inert atmosphere.
-
Setup: In a glovebox or under a positive pressure of inert gas, prepare four reaction vials.
-
Reagent Addition (Example Stoichiometry):
-
To each vial, add this compound (e.g., 25.3 mg, 0.1 mmol, 1.0 eq).
-
To each vial, add your nucleophile (e.g., 1.2-1.5 eq).
-
If using an internal standard, add it now.
-
-
Solvent Addition:
-
Vial 1: Add 1 mL of anhydrous Acetone.
-
Vial 2: Add 1 mL of anhydrous DMF.
-
Vial 3: Add 1 mL of anhydrous DMF.
-
Vial 4: Add 1 mL of anhydrous DMSO.
-
-
Reaction Conditions:
-
Seal all vials tightly.
-
Place Vial 1 (Acetone) at 50 °C.
-
Place Vial 2 (DMF) at room temperature (as a baseline).
-
Place Vial 3 (DMF) at 60 °C.
-
Place Vial 4 (DMSO) at 60 °C.
-
-
Monitoring:
-
After 2, 8, and 24 hours, carefully take a small aliquot from each vial for TLC analysis.
-
Spot the starting material, the reaction mixture, and co-spot them on a TLC plate.
-
Visualize the plate to assess the consumption of starting material and the formation of the product.
-
-
Analysis:
-
After 24 hours, compare the TLC plates. The condition showing the most complete conversion of starting material with the fewest side products is the optimal one.
-
For quantitative results, quench the reactions and analyze the crude mixtures by GC/MS or ¹H NMR with the internal standard.
-
References
- BenchChem. (n.d.). Troubleshooting low conversion rates in Benzyl 2-bromonicotinate reactions.
- Study Mind. (n.d.). Aromatic Chemistry - Reactivity of Substituted Benzene (A-Level Chemistry).
- Chemistry LibreTexts. (2023, January 22). Inductive Effects of Alkyl Groups.
- Khan Academy. (2022, August 18). Effect of an electron withdrawing group in a benzyl cation [Video]. YouTube.
- Chemistry LibreTexts. (2022, July 18). 8.3: Electrophiles.
- The Organic Chemistry Tutor. (2018, May 7). Benzene Side Chain Reactions [Video]. YouTube.
- BenchChem. (n.d.). Troubleshooting Williamson ether synthesis side reactions.
- Organic Chemistry Portal. (n.d.). Benzyl Ethers - Protecting Groups.
- Chemistry LibreTexts. (2019, August 12). 8.4: Electrophiles.
- University of Kentucky. (n.d.). CHAPTER 9. Substitution reactions. In Organic Chemistry.
- ChemComplete. (2019, November 5). Nucleophilic Substitution and Elimination Course: Lesson 5 - Nucleophile Strength [Video]. YouTube.
- BenchChem. (n.d.). Troubleshooting Low Yields in Nucleophilic Substitution with Benzyl Tosylate: A Technical Support Guide.
- Perli, G. (2021, January 21). How to improve the yield for the reaction below? ResearchGate.
- Pearson. (n.d.). Predict the products of the following reactions. (c) benzyl bromide + sodium cyanide.
- Does Steric Hindrance Actually Govern the Competition between Bimolecular Substitution and Elimination Reactions? (2022, March 15). PubMed Central.
- Chemistry LibreTexts. (2023, January 22). Steric Hindrance to Rear-side Approach in Nucleophilic Substitution.
- ResearchGate. (2020, February 14). Problem in Ether Synthesis?
- Chemistry For Everyone. (2025, April 4). What Are The Limitations Of Williamson Ether Synthesis? [Video]. YouTube.
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Validation & Comparative
A Comparative Guide to the GC-MS Analysis of 2-Methyl-5-(trifluoromethyl)benzyl Bromide Reactions
For researchers and professionals in drug development, the precise monitoring of chemical reactions is paramount. The synthesis of complex molecules often involves reactive intermediates like 2-Methyl-5-(trifluoromethyl)benzyl bromide, a substituted benzyl halide. Characterizing the reaction progress, identifying byproducts, and quantifying yields require robust analytical techniques. This guide provides an in-depth comparison of Gas Chromatography-Mass Spectrometry (GC-MS) with other common analytical methods for monitoring reactions involving this specific compound. We will delve into the causality behind experimental choices, provide actionable protocols, and present data to support our recommendations.
The Analytical Challenge: Why Substituted Benzyl Bromides Warrant Careful Analysis
This compound is a reactive electrophile, prone to participate in nucleophilic substitution reactions.[1][2][3] Its reactivity, however, can also lead to side reactions, such as elimination or the formation of coupling byproducts.[4] An ideal analytical method must therefore be capable of separating the starting material from the desired product(s) and any impurities, while also providing definitive structural identification of each component.
GC-MS: The Gold Standard for Volatile Compound Analysis
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful and widely used technique for the analysis of volatile and semi-volatile organic compounds.[5] It combines the high-resolution separation capabilities of gas chromatography with the sensitive and specific detection of mass spectrometry.[4]
Core Principles of GC-MS Analysis
In GC-MS, a liquid sample is first vaporized and injected into a long, thin capillary column. An inert carrier gas (typically helium) pushes the vaporized analytes through the column, which is coated with a stationary phase. Separation occurs based on the differential partitioning of analytes between the mobile gas phase and the stationary liquid phase, which is primarily dependent on their boiling points and polarity.[4] As each compound elutes from the column, it enters the mass spectrometer, where it is ionized (typically by electron impact, EI). The resulting charged fragments are then separated by their mass-to-charge ratio (m/z), generating a unique mass spectrum for each compound that acts as a chemical fingerprint.[6]
Workflow for GC-MS Analysis of a Reaction Mixture
Caption: A decision tree for selecting the appropriate analytical method.
Detailed Experimental Protocols
Protocol 1: GC-MS Analysis of a Nucleophilic Substitution Reaction
This protocol outlines the analysis of a reaction between this compound and a generic nucleophile (e.g., sodium methoxide).
1. Sample Preparation:
-
At a specific time point, withdraw 100 µL from the reaction mixture.
-
Immediately quench the aliquot in 1 mL of deionized water to stop the reaction. [4] 3. Perform a liquid-liquid extraction by adding 1 mL of ethyl acetate and vortexing for 30 seconds.
-
Allow the layers to separate and carefully transfer the upper organic layer to a new vial.
-
Dry the organic layer over anhydrous sodium sulfate to remove residual water. [4] 6. Dilute the dried extract to a final concentration of approximately 1 mg/mL in ethyl acetate for GC-MS analysis.
2. GC-MS Instrumentation and Conditions:
-
Gas Chromatograph: Agilent 7890B GC or equivalent. [4] * Mass Spectrometer: Agilent 5977A MSD or equivalent. [4] * Column: HP-5MS (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent nonpolar column. [7] * Carrier Gas: Helium at a constant flow of 1.0 mL/min. [4] * Injector Temperature: 250 °C. [4] * Injection Volume: 1 µL with a 20:1 split ratio. [4] * Oven Temperature Program:
Protocol 2: Comparative HPLC-UV Analysis
For non-volatile products or as an alternative quantitative method.
1. Sample Preparation:
-
Prepare the sample as described in Protocol 1 (steps 1-5).
-
Evaporate the ethyl acetate under a stream of nitrogen.
-
Reconstitute the residue in 1 mL of the mobile phase (e.g., Acetonitrile/Water mixture).
2. HPLC Instrumentation and Conditions:
-
HPLC System: Agilent 1260 Infinity II or equivalent.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm). [7] * Mobile Phase: Isocratic or gradient elution with Acetonitrile and Water.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detector: UV-Vis Diode Array Detector (DAD) monitoring at 220 nm and 254 nm.
-
Injection Volume: 10 µL.
Conclusion and Recommendation
For the comprehensive analysis of reactions involving this compound, GC-MS stands out as the superior technique . It offers an unparalleled combination of high-resolution separation and definitive structural identification, which is crucial for monitoring reaction progress, identifying unknown byproducts, and ensuring the purity of the final product. [4]While HPLC-UV is a viable alternative, particularly for thermally sensitive compounds, its inability to provide mass data for identification is a significant drawback. [4]For routine, rapid qualitative checks, TLC remains a cost-effective tool. [4]A truly robust analytical workflow would leverage GC-MS for detailed characterization and quantification, complemented by NMR for absolute structural confirmation.
References
-
Kagramanov, N. D., Sigan, A. L., & Golubev, A. S. (2021). Ionic series in mass spectra of trifluoromethyl-substituted heterocycles and cyclopropanes not containing regular fragment groups. Fluorine Notes, 138, 5-6. Available at: [Link]
-
Developments in the use of chromatographic techniques in marine laboratories for the determination of halogenated contaminants and polycyclic aromatic hydrocarbons. ResearchGate. Available at: [Link]
-
Wang, Y., et al. (2019). A new HPLC-UV derivatization approach for the determination of potential genotoxic benzyl halides in drug substances. RSC Advances. Available at: [Link]
-
GC-MS Analysis of Regioisomeric Substituted N-Benzyl-4-Bromo-2,5-Dimethoxyphenethylamines. ResearchGate. Available at: [Link]
-
Lee, J., et al. (2023). Development and Validation of a Solvent-Free Headspace GC-MS Method for the Screening of Benzyl Chloride in Pharmaceutical Products. MDPI. Available at: [Link]
-
Practical benzylation of N,N-substituted ethanolamines related to chemical warfare agents for analysis and detection by Electron. OSTI.GOV. Available at: [Link]
-
GC-MS and GC-IR analysis of substituted N-benzyl 4-bromo-2,5-dimethoxyphenylisopropylamines. Office of Justice Programs. Available at: [Link]
-
Benzylbromide - Optional[MS (GC)] - Spectrum. SpectraBase. Available at: [Link]
-
Mass Spectrometry - Fragmentation Patterns. Chemistry LibreTexts. Available at: [Link]
-
A new HPLC-UV derivatization approach for the determination of potential genotoxic benzyl halides in drug substances. ResearchGate. Available at: [Link]
-
Supplementary Information for Catalytic oxidation of benzylamines to benzonitriles with molecular oxygen. The Royal Society of Chemistry. Available at: [Link]
-
Nucleophilic Substitution Reactions of Meta- and Para-Substituted Benzylamines with Benzyl Bromide in Methanol Medium. ResearchGate. Available at: [Link]
-
Evaluation of a GC–MS method for benzyl chloride content in processed food, meats, and marine products distributed in Korea. National Institutes of Health. Available at: [Link]
-
MASS SPECTROMETRY: FRAGMENTATION PATTERNS. eGyanKosh. Available at: [Link]
-
Nucleophilic fluorine substitution reaction of α-carbonyl benzyl bromide, phenylthiofluoroalkyl bromide, and 2-bromo-2-phenoxya. Royal Society of Chemistry. Available at: [Link]
-
FRAGMENTATION PATTERNS IN THE MASS SPECTRA OF ORGANIC COMPOUNDS. Chemguide. Available at: [Link]
-
Development and Optimization of a Gas Chromatography–Mass Spectrometry Analytical Method for Detecting Sulfolane and Benzene Toluene, Ethylbenzene, and Xylenes in Water Samples. MDPI. Available at: [Link]
-
GC-MS Analysis of Phytochemical Compounds Present in the Leaves of Citrus medica. L. ResearchGate. Available at: [Link]
-
Development and Validation of a GC-MS/MS Method for the Simultaneous Quantification of Selected Compounds in Essential Oils. MDPI. Available at: [Link]
-
Nucleophilic Substitution. Arts, Science, and Commerce College, Kolhar. Available at: [Link]
-
Development of a GC-MS Method for Determination of Various Polycyclic Aromatic Hydrocarbons in Iranian Traditional and Semi-industrial Taftoon Bread. National Institutes of Health. Available at: [Link]
-
Nucleophilic substitution reactions with nucleophilic fluorinating reagents. ResearchGate. Available at: [Link]
-
Development and validation of a GC-MS/MS method for priority polycyclic aromatic hydrocarbons quantification in different types of water samples. ResearchGate. Available at: [Link]
-
Nucleophilic fluorine substitution reaction of α-carbonyl benzyl bromide, phenylthiofluoroalkyl bromide, and 2-bromo-2-phenoxyacetonitrile. National Institutes of Health. Available at: [Link]
-
GC-MS Analysis of Biological Nitrate and Nitrite Using Pentafluorobenzyl Bromide in Aqueous Acetone: A Dual Role of Carbonate/Bicarbonate as an Enhancer and Inhibitor of Derivatization. MDPI. Available at: [Link]
-
3,5-Bis(trifluoromethyl)benzyl bromide. NIST WebBook. Available at: [Link]
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A Comparative Guide to Real-Time Reaction Monitoring: NMR Spectroscopy in Focus for Reactions of 2-Methyl-5-(trifluoromethyl)benzyl Bromide
For researchers, scientists, and professionals in drug development, the ability to monitor chemical reactions in real-time is paramount for optimizing processes, understanding reaction kinetics, and ensuring the desired outcomes. This guide provides an in-depth technical comparison of Nuclear Magnetic Resonance (NMR) spectroscopy with other common analytical techniques for real-time reaction monitoring. We will specifically focus on the practical application of NMR to track the progress of reactions involving 2-Methyl-5-(trifluoromethyl)benzyl bromide, a versatile building block in medicinal chemistry.
The Imperative for Real-Time Monitoring in Chemical Synthesis
In the synthesis of novel chemical entities, a "black box" approach where reactants are mixed and the product is analyzed only at the end of the reaction is often inefficient and can lead to failed experiments or suboptimal yields. Real-time monitoring provides a dynamic window into the reaction, allowing for the observation of reactant consumption, product formation, and the transient appearance of intermediates. This data is crucial for determining reaction endpoints, elucidating mechanisms, and identifying potential side reactions.
A Comparative Overview of Reaction Monitoring Techniques
While several techniques can be employed for real-time reaction monitoring, each possesses a unique set of strengths and limitations. The choice of the most suitable method depends on the specific reaction chemistry, the information required, and the available instrumentation.
| Technique | Principle | Advantages | Disadvantages |
| NMR Spectroscopy | Nuclear spin transitions in a magnetic field | Inherently quantitative without calibration standards, provides detailed structural information on all soluble species, non-destructive.[1][2] | Lower sensitivity compared to MS, higher initial instrument cost, can be affected by magnetic field inhomogeneities.[3][4][5] |
| Infrared (IR) Spectroscopy | Vibrational transitions of molecules | Fast acquisition times, sensitive to functional group changes, relatively inexpensive probes available. | Provides less detailed structural information, overlapping peaks can be difficult to resolve, quantification can be complex. |
| Mass Spectrometry (MS) | Mass-to-charge ratio of ionized molecules | High sensitivity and selectivity, excellent for identifying intermediates and byproducts.[5] | Often requires sample extraction and ionization, quantification can be challenging, may not be suitable for all reaction mixtures. |
| High-Performance Liquid Chromatography (HPLC) | Separation based on polarity | Excellent for separating complex mixtures, highly quantitative. | Requires sample withdrawal and dilution, not truly "in-situ," analysis time can be slow. |
| Gas Chromatography (GC) | Separation based on volatility | High resolution for volatile compounds, quantitative. | Limited to volatile and thermally stable analytes, requires sample withdrawal. |
Why NMR Spectroscopy Excels for Monitoring Reactions of this compound
For reactions involving this compound, NMR spectroscopy emerges as a particularly powerful tool for several key reasons:
-
Structural Elucidation: NMR provides unambiguous structural information, allowing for the clear differentiation of the starting material, the desired product, and any potential isomers or byproducts. The distinct chemical environments of the protons on the aromatic ring, the benzylic methylene group, and the methyl group, as well as the fluorine atoms of the trifluoromethyl group, serve as unique fingerprints for each molecule in the reaction mixture.[1][6][7]
-
Inherent Quantitation: A key advantage of NMR is its ability to provide quantitative data without the need for extensive calibration curves for each component.[2] The integral of an NMR signal is directly proportional to the number of nuclei giving rise to that signal. This allows for the direct determination of the relative concentrations of reactants and products over time.
-
Non-Invasive Nature: In-situ NMR monitoring allows the reaction to proceed undisturbed within the NMR tube or a flow cell connected to the spectrometer.[8][9][10] This eliminates the need for sample quenching and workup, which can alter the course of the reaction.
Monitoring a Nucleophilic Substitution Reaction of this compound: A Practical Guide
Let us consider a representative nucleophilic substitution reaction where this compound is reacted with a nucleophile (Nu⁻) to form the corresponding substituted product.
Reaction Scheme:
Key NMR Observables:
The progress of this reaction can be conveniently monitored by observing the changes in the ¹H NMR spectrum.
-
Disappearance of the Starting Material's Benzylic Protons: The benzylic methylene protons (-CH₂Br) of the starting material will have a characteristic chemical shift, typically in the range of 4.5-4.8 ppm. As the reaction proceeds, the integral of this signal will decrease.
-
Appearance of the Product's Benzylic Protons: The benzylic methylene protons of the product (-CH₂Nu) will appear at a different chemical shift, the exact value of which will depend on the nature of the nucleophile. For example, if the nucleophile is an amine, the resulting benzylic protons might appear around 3.8-4.2 ppm. The integral of this new signal will increase over time.
-
Changes in the Aromatic Region: The chemical shifts of the aromatic protons may also shift slightly upon conversion of the starting material to the product, providing additional confirmation of the reaction's progress.
-
¹⁹F NMR Monitoring: The presence of the trifluoromethyl group offers a powerful alternative or complementary handle for reaction monitoring. ¹⁹F NMR is highly sensitive and often has a wider chemical shift dispersion and simpler spectra compared to ¹H NMR. The chemical shift of the -CF₃ group will likely change upon substitution at the benzylic position, providing a clean signal to track the reaction.[10][11]
Experimental Protocol: In-situ ¹H NMR Monitoring
-
Sample Preparation: In a clean, dry NMR tube, dissolve a known concentration of this compound in a suitable deuterated solvent (e.g., CDCl₃, Acetone-d₆).
-
Internal Standard: Add a known amount of an inert internal standard with a singlet signal that does not overlap with any reactant or product signals (e.g., 1,3,5-trimethoxybenzene). This will allow for precise quantification.
-
Initial Spectrum: Acquire a high-quality ¹H NMR spectrum of the starting material and internal standard before initiating the reaction. This serves as the t=0 reference.
-
Reaction Initiation: Carefully add a known equivalent of the nucleophile to the NMR tube. If the reaction is slow at room temperature, the sample can be heated to a desired temperature within the NMR spectrometer's variable temperature unit.
-
Time-Course Acquisition: Set up an arrayed experiment to automatically acquire ¹H NMR spectra at regular time intervals (e.g., every 5-10 minutes). The acquisition time for each spectrum should be kept short to accurately capture the reaction kinetics.[8]
-
Data Processing and Analysis: Process the series of spectra. For each time point, integrate the characteristic signals of the starting material, the product, and the internal standard.
-
Kinetic Analysis: Plot the concentration of the starting material and product as a function of time to obtain the reaction profile and determine the reaction rate constant.
dot graph "Experimental_Workflow" { rankdir="LR"; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9];
} caption="Workflow for in-situ NMR reaction monitoring."
Alternative Monitoring Technique: Flow NMR
For reactions that are difficult to conduct in a standard NMR tube (e.g., those requiring vigorous stirring or involving heterogeneous mixtures), flow NMR provides an excellent alternative. In this setup, the reaction mixture is continuously circulated from a reaction vessel through a flow cell within the NMR spectrometer. This allows for real-time monitoring under more realistic process conditions.
dot graph "Flow_NMR_Setup" { rankdir="TB"; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, color="#4285F4"];
} caption="Schematic of a flow NMR setup for reaction monitoring."
Conclusion
NMR spectroscopy stands out as a premier technique for the real-time monitoring of chemical reactions, offering a unique combination of detailed structural information and inherent quantitative capabilities. For reactions involving key pharmaceutical intermediates like this compound, the insights gained from in-situ or flow NMR are invaluable for accelerating drug development timelines and ensuring robust process control. While other techniques have their merits, the comprehensive data provided by NMR makes it an indispensable tool for the modern research and development scientist.
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Iowa State University Chemical Instrumentation Facility. Reaction Monitoring & Kinetics. [Link]
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A Comparative Guide to HPLC Methods for Purity Analysis of 2-Methyl-5-(trifluoromethyl)benzyl Bromide Derivatives
In the landscape of pharmaceutical development and chemical synthesis, the purity of intermediates is not merely a quality metric; it is a cornerstone of safety and efficacy. 2-Methyl-5-(trifluoromethyl)benzyl bromide is a key building block in the synthesis of numerous active pharmaceutical ingredients (APIs) and specialty chemicals. Its reactive benzylic bromide functional group, while essential for synthesis, also makes it susceptible to degradation and the formation of impurities. Therefore, robust, accurate, and efficient analytical methods for purity assessment are critical.
This guide provides a comparative analysis of two distinct High-Performance Liquid Chromatography (HPLC) methods for the purity determination of this compound. We will explore a rapid isocratic screening method, ideal for high-throughput analysis, and a high-resolution gradient method, designed for comprehensive impurity profiling. The discussion is grounded in the physicochemical properties of the analyte and guided by the principles of analytical method validation outlined by the International Council for Harmonisation (ICH)[1][2][3][4].
The Analytical Challenge: Understanding the Molecule
This compound is a non-polar, aromatic compound. Its structure, featuring a hydrophobic trifluoromethyl group and a reactive benzyl bromide moiety, dictates the strategy for chromatographic separation. The primary analytical challenges include:
-
Separation from Non-Polar Impurities: Potential impurities may include unreacted starting materials (e.g., 2-methyl-5-(trifluoromethyl)toluene), positional isomers, or other halogenated aromatic compounds which often have very similar retention behaviors in reversed-phase HPLC.[5]
-
Analyte Stability: The lability of the C-Br bond means the analyte can degrade, particularly in the presence of nucleophiles (like water or methanol in the mobile phase), to form the corresponding benzyl alcohol. The analytical method must be able to resolve this primary degradant.
-
Quantification at Low Levels: For impurity analysis, the method must be sensitive enough to detect and quantify impurities at levels significantly lower than the main peak, often in the 0.05% to 0.1% range relative to the active ingredient.[6]
Methodological Approaches: A Comparative Analysis
The choice of an HPLC method is driven by its intended purpose. For routine in-process control or raw material screening, speed is paramount. For final release testing or stability studies, resolving power and sensitivity are the primary concerns.[7]
Method A: Rapid Isocratic Screening
This method is designed for speed and efficiency, providing a quick assessment of the main peak's purity. It utilizes a constant mobile phase composition, which simplifies the system and shortens run times.
-
Causality Behind Choices:
-
Stationary Phase: A standard C18 column is the workhorse for reversed-phase chromatography and is an excellent first choice due to the non-polar nature of the analyte.[8][9]
-
Mobile Phase: An isocratic mixture of acetonitrile and water provides sufficient eluotropic strength to elute the analyte in a reasonable time. Acetonitrile is often preferred over methanol for aromatic compounds as it can offer different selectivity and better peak shapes.[10]
-
Detection: UV detection at 270 nm is chosen based on the chromophore of the benzene ring, which provides a strong absorbance signal for high sensitivity.
-
Method B: High-Resolution Gradient Elution
This method is developed for the comprehensive separation of the main component from all potential process-related impurities and degradation products. It employs a gradient of mobile phase compositions to enhance the resolution of closely eluting peaks.
-
Causality Behind Choices:
-
Stationary Phase: A Phenyl-Hexyl phase is selected to introduce alternative selectivity. The phenyl ligands can provide π-π interactions with the aromatic ring of the analyte and its impurities, offering a different separation mechanism compared to the purely hydrophobic interactions of a C18 phase.[5][9] This can be crucial for separating isomers or compounds with similar hydrophobicity.
-
Mobile Phase: A gradient starting with a higher percentage of water allows for the retention and separation of early-eluting polar impurities. The gradual increase in acetonitrile concentration then elutes the main peak and more retained, non-polar impurities. A small amount of acid, like phosphoric acid, is used to sharpen the peak shape by suppressing the ionization of any acidic silanol groups on the silica support.[10]
-
Detection: A Diode Array Detector (DAD) is employed to acquire full UV spectra for each peak. This is invaluable for peak purity assessment and for identifying unknown impurities by comparing their spectra to that of the main compound or a spectral library.
-
Experimental Protocols
General Sample Preparation
-
Stock Solution: Accurately weigh approximately 25 mg of the this compound sample and transfer to a 25 mL volumetric flask.
-
Dilution: Dissolve and dilute to volume with acetonitrile to obtain a stock solution of approximately 1.0 mg/mL.
-
Working Solution: Further dilute the stock solution with the initial mobile phase of the respective method to a final concentration of approximately 0.1 mg/mL for analysis.
Protocol: Method A - Rapid Isocratic Screening
| Parameter | Condition |
| HPLC System | Standard HPLC with UV Detector |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase | Acetonitrile : Water (70:30, v/v) |
| Flow Rate | 1.0 mL/min |
| Column Temp. | 30 °C |
| Detection | UV at 270 nm |
| Injection Vol. | 10 µL |
| Run Time | 10 minutes |
Protocol: Method B - High-Resolution Gradient Elution
| Parameter | Condition |
| HPLC System | HPLC with Diode Array Detector (DAD) |
| Column | Phenyl-Hexyl, 4.6 x 250 mm, 5 µm |
| Mobile Phase A | 0.1% Phosphoric Acid in Water |
| Mobile Phase B | Acetonitrile |
| Flow Rate | 1.2 mL/min |
| Column Temp. | 35 °C |
| Detection | DAD, 270 nm (with spectral acquisition from 200-400 nm) |
| Injection Vol. | 10 µL |
| Run Time | 30 minutes |
| Gradient Program | Time (min) |
| 0.0 | |
| 20.0 | |
| 25.0 | |
| 25.1 | |
| 30.0 |
Performance Comparison: Method A vs. Method B
The following table summarizes the expected performance characteristics of each method based on illustrative data. The resolution value (Rs) is calculated between the main peak and the closest eluting impurity. A value of Rs > 1.5 is generally considered baseline separation.
| Performance Metric | Method A (Isocratic) | Method B (Gradient) | Rationale & Insights |
| Run Time | ~8 minutes | ~25 minutes | Method A is significantly faster, making it suitable for high-throughput environments. |
| Resolution (Rs) | 1.2 (for key impurity pair) | > 2.0 (for all impurity pairs) | Method B's gradient and alternative selectivity provide superior resolving power. |
| Peak Tailing Factor | < 1.3 | < 1.2 | The acidic modifier in Method B improves peak symmetry. |
| Sensitivity (LOD) | ~0.05% | ~0.01% | The sharper peaks and lower baseline noise in the gradient method lead to better sensitivity. |
| Best Application | In-process Controls, Raw Material ID | Final Product Release, Stability Testing, Impurity Profiling | Choose the method that aligns with the analytical requirements at a specific stage of development. |
Visualization of Workflows
A clear understanding of the analytical process is essential for successful implementation.
Caption: General workflow for HPLC purity analysis.
Caption: Decision tree for selecting the appropriate HPLC method.
Trustworthiness and System Suitability
To ensure the validity of the results on a day-to-day basis, a System Suitability Test (SST) must be performed before any sample analysis. According to ICH guidelines[3][4], this is a non-negotiable part of the protocol.
Typical SST Parameters:
-
Tailing Factor: For the main peak, should be ≤ 2.0.
-
Theoretical Plates (Efficiency): For the main peak, should be ≥ 2000.
-
Repeatability: The relative standard deviation (%RSD) for peak area from ≥ 5 replicate injections of a standard solution should be ≤ 2.0%.
-
Resolution: The resolution between the main peak and any critical impurity should be ≥ 1.5.
Conclusion
The selection of an HPLC method for the purity analysis of this compound is a strategic decision that depends on the specific analytical objective. For rapid screening and in-process controls where speed is the priority, the Isocratic Method A offers a robust and efficient solution. For applications demanding the highest level of detail, such as final product release and stability studies, the High-Resolution Gradient Method B is superior, providing the necessary resolving power and sensitivity to build a comprehensive purity profile. Both methods, when properly validated according to ICH guidelines, serve as powerful tools in ensuring the quality and consistency of this vital chemical intermediate.[11]
References
-
ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy. [Link]
-
Quality Guidelines - ICH. [Link]
-
ICH Q2(R1) Analytical Method Validation | PDF | Chromatography - Scribd. [Link]
-
Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures - Starodub. [Link]
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Separation of 4-Bromobenzyl bromide on Newcrom R1 HPLC column | SIELC Technologies. [Link]
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ICH Q2 Analytical Method Validation | PPTX - Slideshare. [Link]
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HPLC separation of related halogenated aromatic, any one?? - Chromatography Forum. [Link]
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(PDF) A new HPLC-UV derivatization approach for the determination of potential genotoxic benzyl halides in drug substances - ResearchGate. [Link]
-
Direct analysis of aromatic pollutants using a HPLC-FLD/DAD method for monitoring biodegradation processes - RSC Publishing. [Link]
-
Simultaneous HPLC estimation of benzyl chloride and bromide in entecavir. [Link]
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A new HPLC-UV derivatization approach for the determination of potential genotoxic benzyl halides in drug substances - RSC Publishing. [Link]
-
HPLC analytical Method development: an overview - PharmaCores. [Link]
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Navigating HPLC Method Development: Tips for Success - Pharma's Almanac. [Link]
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A Tale of Two Halides: Unraveling the Reactivity of 2-Methyl-5-(trifluoromethyl)benzyl bromide vs. Benzyl bromide
A Senior Application Scientist's Guide for Researchers in Synthetic Chemistry and Drug Development
In the intricate world of organic synthesis, the benzyl bromide scaffold is a cornerstone for introducing the versatile benzyl group. However, the reactivity of this fundamental building block can be dramatically modulated by substituents on the aromatic ring. This guide delves into a comparative analysis of the reactivity of the unsubstituted benzyl bromide and its more complex analogue, 2-Methyl-5-(trifluoromethyl)benzyl bromide. Understanding these differences is paramount for optimizing reaction conditions, predicting outcomes, and designing novel synthetic pathways in drug discovery and materials science.
This comparison will move beyond a simple qualitative assessment, exploring the underlying electronic and steric effects that govern the reaction kinetics of these two compounds in nucleophilic substitution reactions. We will dissect the mechanistic dichotomy of S\textsubscript{N}1 and S\textsubscript{N}2 pathways and provide a framework for predicting the dominant route based on the substitution pattern.
The Dueling Influences: Electronic and Steric Effects at Play
The reactivity of a benzyl bromide is fundamentally tied to its ability to undergo nucleophilic substitution, a process that can proceed through two distinct mechanisms: a unimolecular, stepwise S\textsubscript{N}1 pathway involving a carbocation intermediate, or a bimolecular, concerted S\textsubscript{N}2 pathway. The substituents on the aromatic ring dictate the energetic landscape of these pathways.
Benzyl bromide itself is unique in that it can readily undergo both S\textsubscript{N}1 and S\textsubscript{N}2 reactions depending on the conditions.[1][2] The primary nature of the benzylic carbon favors the S\textsubscript{N}2 mechanism, while the resonance stabilization of the resulting benzyl carbocation makes the S\textsubscript{N}1 pathway accessible.[3]
In the case of this compound, two substituents exert opposing and reinforcing effects on these pathways:
-
The meta-Trifluoromethyl (-CF₃) Group: The -CF₃ group is a potent electron-withdrawing group due to the high electronegativity of fluorine atoms, primarily acting through a strong negative inductive effect (-I).[4] In the meta position, its influence is almost purely inductive.
-
Effect on S\textsubscript{N}1: This strong inductive withdrawal of electron density from the benzene ring destabilizes the formation of a positive charge on the benzylic carbon. A less stable carbocation intermediate significantly increases the activation energy for the S\textsubscript{N}1 pathway, thereby decelerating it.
-
Effect on S\textsubscript{N}2: Conversely, the electron-withdrawing nature of the -CF₃ group makes the benzylic carbon more electrophilic (electron-deficient). This heightened electrophilicity makes the carbon atom a more attractive target for nucleophilic attack, thus accelerating the S\textsubscript{N}2 reaction.
-
-
The ortho-Methyl (-CH₃) Group: The methyl group in the ortho position introduces two key effects:
-
Steric Hindrance: The physical bulk of the methyl group impedes the backside attack of a nucleophile required for an S\textsubscript{N}2 reaction. This steric clash in the transition state raises the activation energy and slows down the S\textsubscript{N}2 pathway.
-
Electronic Effect: The methyl group is weakly electron-donating through an inductive effect (+I). This effect would slightly stabilize a developing positive charge in an S\textsubscript{N}1 reaction, but this is a minor contribution compared to the powerful deactivating effect of the -CF₃ group.
-
Predicting the Reactivity Landscape
Synthesizing these effects allows us to make a reasoned prediction about the relative reactivities of benzyl bromide and this compound.
| Compound | Predicted S\textsubscript{N}1 Reactivity | Predicted S\textsubscript{N}2 Reactivity |
| Benzyl bromide | Moderate | Moderate |
| This compound | Significantly Decreased | Decreased |
Overall Reactivity Prediction:
Benzyl bromide is expected to be significantly more reactive than this compound in nucleophilic substitution reactions, particularly under conditions that favor an S\textsubscript{N}1 mechanism.
The reasoning is as follows:
-
For S\textsubscript{N}1 reactions , the powerful electron-withdrawing -CF₃ group in the substituted compound will strongly disfavor the formation of the benzyl carbocation, making this pathway much slower than for the unsubstituted benzyl bromide.
-
For S\textsubscript{N}2 reactions , the two substituents have opposing effects. The -CF₃ group's electron-withdrawing nature would accelerate the reaction, but the steric hindrance from the ortho-methyl group would slow it down. It is highly likely that the steric hindrance of the ortho-methyl group will be a dominant factor, leading to an overall slower S\textsubscript{N}2 rate compared to the unhindered benzyl bromide.
Experimental Verification: A Protocol for Determining Relative Reactivity via Solvolysis
To empirically validate these predictions, a solvolysis experiment can be conducted. Solvolysis is a nucleophilic substitution reaction where the solvent acts as the nucleophile. By monitoring the rate of reaction in a controlled environment, we can obtain quantitative data on the relative reactivities.
Objective: To determine the relative rates of solvolysis of benzyl bromide and this compound in an 80:20 ethanol/water mixture.
Methodology:
-
Preparation of Reagents:
-
Prepare a 0.1 M solution of each benzyl bromide derivative in a small amount of a suitable inert solvent (e.g., acetone) to ensure solubility.
-
Prepare an 80:20 (v/v) ethanol/water solvent mixture.
-
Add a pH indicator (e.g., bromothymol blue) to the solvent mixture. The production of HBr during the reaction will cause a color change.
-
-
Reaction Setup:
-
Equilibrate the solvent mixture to a constant temperature (e.g., 25°C or 50°C) in a water bath.
-
In a separate flask for each compound, add a precise volume of the solvent mixture.
-
-
Initiation and Monitoring:
-
Inject a small, precise volume of the 0.1 M benzyl bromide solution into the equilibrated solvent mixture to start the reaction.
-
Begin timing immediately.
-
The solvolysis reaction will produce hydrobromic acid (HBr), causing the pH to drop and the indicator to change color.
-
Alternatively, the reaction can be monitored by periodically quenching aliquots and titrating the generated HBr with a standardized solution of sodium hydroxide.
-
For more precise measurements, a conductivity meter can be used to monitor the increase in ionic concentration as the reaction proceeds.
-
-
Data Analysis:
-
The reaction is expected to follow first-order kinetics. The rate constant (k) can be determined by plotting ln([RX]t/[RX]₀) versus time, where the slope is -k.
-
The relative reactivity is the ratio of the rate constants (k\textsubscript{substituted}/k\textsubscript{unsubstituted}).
-
Experimental Workflow for Determining Relative Solvolysis Rates.
Mechanistic Implications and Synthetic Strategy
The predicted decrease in reactivity for this compound has important consequences for its use in synthesis.
-
Reaction Conditions: Reactions involving this substituted benzyl bromide may require more forcing conditions—higher temperatures, longer reaction times, or the use of stronger nucleophiles—compared to reactions with benzyl bromide.
-
Mechanism Selection: The strong deactivation of the S\textsubscript{N}1 pathway suggests that reactions with this compound will almost exclusively proceed via an S\textsubscript{N}2 mechanism, if they proceed at all. This can be an advantage in cases where S\textsubscript{N}1-type side reactions, such as rearrangements or racemization (if the benzylic carbon were chiral), are undesirable.
-
Choice of Nucleophile: Due to the steric hindrance at the ortho position, smaller, less bulky nucleophiles will be more effective in reacting with this compound.
Mechanistic Pathways for Benzyl Bromide and its Substituted Analogue.
Conclusion for the Practicing Scientist
While both benzyl bromide and this compound are valuable reagents for benzylation, their reactivities are markedly different. The unsubstituted benzyl bromide offers a versatile platform that can react through both S\textsubscript{N}1 and S\textsubscript{N}2 pathways. In contrast, this compound is a significantly less reactive electrophile due to the combined deactivating electronic effect of the trifluoromethyl group and the steric hindrance of the ortho-methyl group.
For the researcher in the field, this means that direct substitution of benzyl bromide with its 2-methyl-5-trifluoromethyl analogue in a synthetic protocol will likely require substantial re-optimization of reaction conditions. However, the unique electronic and steric properties of the substituted compound can be leveraged to achieve specific synthetic outcomes where a less reactive, S\textsubscript{N}2-selective benzylating agent is required. As always, a deep understanding of the physical organic principles governing these reactions is the most powerful tool in the synthetic chemist's arsenal.
References
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Canadian Science Publishing. (n.d.). How does organic structure determine organic reactivity? The effect of ortho-dimethyl groups on the nucleophilic substitution and alkene-forming elimination reactions of ring-substituted cumyl derivatives. Retrieved from [Link]
-
Richard, J. P., et al. (2011). Changes in Mechanism and Transition State Structure for Solvolysis Reactions of Ring Substituted Benzyl Chlorides in Aqueous Solution. PubMed Central. Retrieved from [Link]
-
Brainly. (2023). Why does benzyl bromide react under both SN1 and SN2 conditions? Retrieved from [Link]
-
Richard, J. P., et al. (2011). Changes in Mechanism and Transition State Structure for Solvolysis Reactions of Ring Substituted Benzyl Chlorides in Aqueous Solution. ResearchGate. Retrieved from [Link]
-
Homework.Study.com. (n.d.). Why does benzyl bromide react under both Sn1 conditions and Sn2 conditions? Retrieved from [Link]
-
CSIRO Publishing. (2016). Experimental and Quantum Mechanical Study of Nucleophilic Substitution Reactions of meta- and para-Substituted Benzyl Bromides with Benzylamine in Methanol: Synergy Between Experiment and Theory. Australian Journal of Chemistry. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Superelectrophiles and the effects of trifluoromethyl substituents. PubMed Central. Retrieved from [Link]
-
ResearchGate. (n.d.). Nucleophilic Substitution Reactions of Meta- and Para-Substituted Benzylamines with Benzyl Bromide in Methanol Medium. Retrieved from [Link]
-
Reddit. (2023). Trifluoromethoxy group electron-withdrawing or electron-donating? r/OrganicChemistry. Retrieved from [Link]
-
University of Calgary. (n.d.). Ch 11: Nucleophilic substitution of benzylic halides. Retrieved from [Link]
-
Quora. (2018). Benzyl bromide is a primary halide, but it undergoes SN1 substitution about as fast as the most tertiary halide. Why? Retrieved from [Link]
Sources
A Comparative Guide to the Electronic Effects of the Trifluoromethyl Group on Benzyl Bromide Reactivity
For Researchers, Scientists, and Drug Development Professionals
The introduction of a trifluoromethyl (CF₃) group onto a molecule is a cornerstone strategy in medicinal chemistry and materials science, often employed to modulate properties such as metabolic stability, lipophilicity, and, critically, electronic character. This guide provides an in-depth comparison of the reactivity of unsubstituted benzyl bromide versus its trifluoromethyl-substituted analogue, grounded in mechanistic principles and supported by experimental data. We will explore how the potent electronic effects of the CF₃ group fundamentally alter the reaction pathways available to this classic organic substrate.
Section 1: The Trifluoromethyl Group: A Profile in Electron Withdrawal
The trifluoromethyl group is one of the most powerful electron-withdrawing groups in organic chemistry.[1] Its influence stems from two primary electronic effects:
-
A Dominant Inductive Effect (-I): Fluorine is the most electronegative element. The cumulative pull of three fluorine atoms creates an intense dipole, withdrawing electron density from the rest of the molecule through the sigma (σ) bond framework. This inductive effect is the primary driver of the CF₃ group's electronic character.[1][2]
-
A Negligible Resonance Effect: Unlike halogens such as chlorine or bromine, the fluorine atoms in a CF₃ group do not donate their lone-pair electrons back into an adjacent π-system through resonance.[3] This is because the carbon-fluorine bonds are strong and the energy mismatch between the orbitals is unfavorable. The group is therefore considered to have no significant π-donating ability.
This potent and unambiguous electron-withdrawing nature is quantified by the Hammett constant (σ), a measure of the electronic influence of a substituent on a benzene ring. The para-CF₃ group has a large positive σₚ value of +0.57 and a σₚ⁺ value of +0.612, indicating strong electron withdrawal through both induction and resonance, which destabilizes any developing positive charge in the para position.[4][5]
Section 2: Benzyl Bromide Reactivity: A Tale of Two Pathways (Sɴ1 and Sɴ2)
Benzyl bromide is a classic substrate in organic chemistry because it can react via both Sɴ1 (unimolecular nucleophilic substitution) and Sɴ2 (bimolecular nucleophilic substitution) pathways.[6] The preferred mechanism depends on the reaction conditions (solvent, nucleophile strength) and, most importantly, the electronic stability of the substrate.[7][8]
-
The Sɴ1 Pathway: This is a two-step process involving the formation of a carbocation intermediate. For benzyl bromide, this intermediate is a benzyl carbocation, which is stabilized by resonance, allowing the positive charge to delocalize into the benzene ring.[6] Any substituent on the ring that can further stabilize this positive charge (electron-donating groups) will accelerate the Sɴ1 reaction.[9]
-
The Sɴ2 Pathway: This is a single, concerted step where the nucleophile attacks the electrophilic carbon at the same time the leaving group departs.[10] This pathway is sensitive to steric hindrance around the reaction center. Electron-withdrawing groups can increase the electrophilicity of the benzylic carbon, making it a more attractive target for nucleophilic attack.
Diagram: Sɴ1 vs. Sɴ2 Pathways for Benzyl Bromide
Caption: Competing Sɴ1 and Sɴ2 reaction pathways for benzyl bromide.
Section 3: The CF₃ Effect: A Comparative Analysis of Reactivity
Placing a trifluoromethyl group on the benzene ring, particularly in the para position, dramatically alters the reactivity of benzyl bromide. The group's powerful electron-withdrawing nature exerts opposing effects on the Sɴ1 and Sɴ2 pathways.
Impact on the Sɴ1 Pathway: Severe Deactivation
The rate-determining step of an Sɴ1 reaction is the formation of the carbocation.[10] The electron-withdrawing CF₃ group strongly destabilizes the adjacent benzylic carbocation intermediate. By pulling electron density away from the ring, it intensifies the positive charge on the benzylic carbon, making the intermediate significantly higher in energy and much more difficult to form.
Experimental Evidence:
Solvolysis reactions, where the solvent acts as the nucleophile, are classic probes for Sɴ1 reactivity. The rate of solvolysis is highly dependent on the stability of the carbocation intermediate. Studies comparing the solvolysis rates of substituted benzyl halides consistently show that electron-withdrawing groups drastically slow the reaction.[11]
| Substituent (at para-position) | Relative Rate of Solvolysis (vs. H) | Mechanistic Implication |
| -OCH₃ (Electron-Donating) | ~1000 | Sɴ1 strongly favored |
| -CH₃ (Electron-Donating) | ~15 | Sɴ1 favored |
| -H (Unsubstituted) | 1 | Borderline Sɴ1/Sɴ2 |
| -CF₃ (Electron-Withdrawing) | ~0.01 | Sɴ1 strongly disfavored |
| -NO₂ (Electron-Withdrawing) | ~0.001 | Sɴ1 strongly disfavored |
Note: Relative rates are approximate and compiled from typical solvolysis data in aqueous acetone or ethanol to illustrate the trend.[11]
This data clearly demonstrates that the trifluoromethyl group makes the formation of the benzyl carbocation energetically prohibitive, effectively shutting down the Sɴ1 pathway under conditions where unsubstituted benzyl bromide might readily use it.
Impact on the Sɴ2 Pathway: Modest Activation
In an Sɴ2 reaction, the nucleophile attacks the electrophilic benzylic carbon. The electron-withdrawing CF₃ group enhances the partial positive charge (δ+) on this carbon, making it a "harder" electrophile and a more attractive target for a nucleophile. This should, in principle, accelerate the rate of an Sɴ2 reaction.
However, the effect is often more nuanced. While the electrophilicity is increased, the overall reaction rate in a bimolecular process is also dependent on the energy of the transition state. The CF₃ group can stabilize the negatively charged character of the Sɴ2 transition state, where the negative charge is distributed over the incoming nucleophile and the outgoing leaving group.[12] Recent computational studies on related systems have shown that a benzylic CF₃ group can significantly lower the activation energy barrier for nucleophilic attack, leading to substantial rate enhancements.[12][13]
For p-(trifluoromethyl)benzyl bromide, the Sɴ2 pathway becomes the only viable nucleophilic substitution mechanism, as the Sɴ1 route is energetically inaccessible.
Section 4: Experimental Protocol: A Kinetic Study of Solvolysis
To empirically measure the deactivating effect of the CF₃ group on Sɴ1 reactivity, a comparative solvolysis experiment can be performed. The reaction is monitored by measuring the rate of HBr production, which can be titrated with a standardized base.
Objective: To determine the first-order rate constants (k) for the solvolysis of benzyl bromide and p-(trifluoromethyl)benzyl bromide in 80:20 ethanol/water.
Materials:
-
Benzyl bromide
-
p-(Trifluoromethyl)benzyl bromide
-
Absolute Ethanol
-
Deionized Water
-
0.02 M Sodium Hydroxide (standardized)
-
Phenolphthalein indicator
-
Constant temperature bath (e.g., 50 °C)
-
Volumetric flasks, pipettes, burette, and Erlenmeyer flasks
Procedure:
-
Solution Preparation: Prepare a 0.1 M solution of each benzyl bromide substrate in absolute ethanol.
-
Reaction Initiation:
-
Equilibrate a flask containing 40 mL of deionized water in the 50 °C water bath.
-
Equilibrate a separate, sealed flask containing the 0.1 M benzyl bromide solution.
-
To start the reaction, rapidly pipette 10 mL of the benzyl bromide solution into the water, creating an 80:20 ethanol/water solvent mixture. Start a timer immediately.
-
-
Sampling: At regular intervals (e.g., every 10 minutes for benzyl bromide, potentially every few hours for the CF₃-substituted version), withdraw a 5 mL aliquot of the reaction mixture.
-
Quenching: Immediately quench the aliquot in a flask containing 20 mL of cold acetone to stop the reaction.
-
Titration: Add 2-3 drops of phenolphthalein indicator and titrate the generated HBr with the standardized 0.02 M NaOH solution until a persistent faint pink color is observed. Record the volume of NaOH used.
-
Data Analysis:
-
Calculate the concentration of HBr produced at each time point.
-
The reaction follows first-order kinetics. Plot ln(V∞ - Vt) versus time, where V∞ is the volume of NaOH required for complete reaction and Vt is the volume at time t.
-
The slope of this line is equal to -k, where k is the first-order rate constant.
-
Compare the calculated k value for benzyl bromide with that of p-(trifluoromethyl)benzyl bromide.
-
Diagram: Experimental Workflow for Kinetic Analysis
Caption: Workflow for determining solvolysis rate constants.
Section 5: Conclusion and Practical Implications
The electronic effects of the trifluoromethyl group on benzyl bromide reactivity are profound and dichotomous:
-
Sɴ1 Reactivity: The CF₃ group is a powerful deactivator. It destabilizes the benzylic carbocation intermediate to such an extent that the Sɴ1 pathway is effectively blocked.
-
Sɴ2 Reactivity: The CF₃ group acts as an activator by increasing the electrophilicity of the benzylic carbon, making the Sɴ2 pathway the dominant, and often faster, mechanism for nucleophilic substitution.
For researchers in drug development and synthesis, this understanding is critical. When designing a synthetic route, the presence of a CF₃ group on a benzylic system dictates the choice of reaction conditions. Attempting a reaction under Sɴ1-favoring conditions (polar protic solvent, weak nucleophile) will likely result in no reaction or extremely slow conversion. Conversely, to achieve substitution, conditions favoring an Sɴ2 mechanism (strong nucleophile, polar aprotic solvent) must be employed. This predictable electronic modulation is a powerful tool for directing chemical reactivity and achieving selective transformations in complex molecules.
References
- Selected Hammett Substituent Constants. (n.d.).
- Klump, K. E., et al. (n.d.). Superelectrophiles and the effects of trifluoromethyl substituents.PMC - NIH.
- Toward a Physical Interpretation of Substituent Effects: The Case of Fluorine and Trifluoromethyl Groups. (n.d.).
- Meta directors II. (n.d.). Khan Academy.
- Selection of Hammett constant σ+ values for selected functional groups. (n.d.).
- Arrange the following compounds in decreasing order of rate of solvolysis reaction. (2025). Filo.
- Why does benzyl bromide react under both Sn1 conditions and Sn2 conditions? (n.d.). Study.com.
- Wang, L., et al. (2024).
- Comparing The SN1 vs Sn2 Reactions. (2025). Master Organic Chemistry.
- Benzylic Trifluoromethyl Accelerates 1,6-Elimination Toward Rapid Probe Activation. (n.d.).
- SN1 and SN2 reaction – Kinetics, Mechanism, Stereochemistry and Reactivity. (2021). The Chemistry Notes.
- SN1 vs SN2. (2020). Chad's Prep via YouTube.
- Solvolytic studies of benzyl halides. (2013). Durham e-Theses.
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- 9. Arrange the following compounds in decreasing order of rate of solvolysis.. [askfilo.com]
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- 11. Solvolytic studies of benzyl halides - Durham e-Theses [etheses.dur.ac.uk]
- 12. biorxiv.org [biorxiv.org]
- 13. researchgate.net [researchgate.net]
A Comparative Guide to the N-Alkylation of Amines Using 2-Methyl-5-(trifluoromethyl)benzyl Bromide
For researchers, scientists, and professionals in drug development, the strategic introduction of fluorinated moieties is a cornerstone of modern medicinal chemistry. The unique properties imparted by fluorine, such as enhanced metabolic stability, increased lipophilicity, and altered pKa, can significantly improve the pharmacokinetic and pharmacodynamic profiles of drug candidates. Among the array of fluorinated building blocks, 2-Methyl-5-(trifluoromethyl)benzyl bromide stands out as a versatile reagent for the introduction of the 2-methyl-5-(trifluoromethyl)benzyl group, a motif of growing interest in pharmaceutical research.
This guide provides an in-depth technical comparison of the N-alkylation products derived from this compound. We will explore its reactivity with primary and secondary amines, presenting detailed experimental protocols and characterization data. Furthermore, we will objectively compare its performance with alternative benzylation strategies, offering field-proven insights to guide your experimental design.
The Reagent in Focus: this compound
This compound is a reactive electrophile well-suited for SN2 reactions. The presence of the electron-withdrawing trifluoromethyl group on the aromatic ring can subtly influence the reactivity of the benzylic bromide, while the methyl group introduces steric and electronic effects. Understanding these nuances is key to optimizing its application in N-alkylation reactions.
Direct N-Alkylation: A Practical Approach
The most direct method for the N-alkylation of amines with this compound is a nucleophilic substitution reaction. This approach is broadly applicable to a wide range of primary and secondary amines.
Experimental Protocol: N-Alkylation of Aniline with this compound
This protocol details the synthesis of N-(2-Methyl-5-(trifluoromethyl)benzyl)aniline, a representative secondary amine product.
Materials:
-
Aniline
-
This compound
-
Potassium carbonate (K₂CO₃)
-
Acetonitrile (CH₃CN)
-
Ethyl acetate (EtOAc)
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a solution of aniline (1.0 equivalent) in acetonitrile, add potassium carbonate (1.5 equivalents).
-
Stir the suspension at room temperature for 15 minutes.
-
Add this compound (1.1 equivalents) dropwise to the mixture.
-
Heat the reaction mixture to reflux and monitor the progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction to room temperature and filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude product.
-
Purify the crude product by flash column chromatography on silica gel to afford N-(2-Methyl-5-(trifluoromethyl)benzyl)aniline.
Diagram of the N-Alkylation Workflow:
Caption: General workflow for reductive amination.
Benzylation with Benzyl Alcohols
The use of benzyl alcohols as alkylating agents, often through a "borrowing hydrogen" mechanism catalyzed by a transition metal, is considered a greener alternative as the only byproduct is water. [1]
Performance Comparison
The choice of benzylation method depends on several factors, including substrate scope, reaction conditions, and atom economy. The following table provides a comparative overview based on typical literature findings for similar substrates.
| Method | Reagent | Typical Yield | Advantages | Disadvantages |
| Direct Alkylation | This compound | Good to Excellent | Broad substrate scope, well-established protocols. [2] | Use of lachrymatory and potentially toxic alkylating agent, formation of inorganic salt waste. [3] |
| Reductive Amination | 2-Methyl-5-(trifluoromethyl)benzaldehyde | Good to Excellent | One-pot procedure, avoids benzyl halides. [4][5] | Requires a suitable reducing agent, may not be suitable for all amines. |
| Benzylation with Alcohol | 2-Methyl-5-(trifluoromethyl)benzyl alcohol | Good to Excellent | "Green" reaction with water as the only byproduct, avoids halides. [6][7][8] | Requires a catalyst (often a transition metal), may require higher temperatures. [6][7][8] |
N-Alkylation of Secondary Amines: Synthesis of N,N-Diethyl-N-(2-Methyl-5-(trifluoromethyl)benzyl)amine
The N-alkylation of secondary amines, such as diethylamine, with this compound proceeds similarly to that of primary amines. However, a key consideration is the potential for over-alkylation to form a quaternary ammonium salt, although this is less of a concern when starting with a secondary amine. [9]
Experimental Protocol: N-Alkylation of Diethylamine
Materials:
-
Diethylamine
-
This compound
-
Triethylamine (Et₃N) or another non-nucleophilic base
-
Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve diethylamine (1.2 equivalents) and triethylamine (1.5 equivalents) in dichloromethane.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add a solution of this compound (1.0 equivalent) in dichloromethane.
-
Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).
-
Quench the reaction with saturated aqueous sodium bicarbonate solution.
-
Separate the organic layer and extract the aqueous layer with dichloromethane.
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to obtain N,N-Diethyl-N-(2-Methyl-5-(trifluoromethyl)benzyl)amine.
Characterization of N,N-Diethyl-N-(2-Methyl-5-(trifluoromethyl)benzyl)amine
| Parameter | Predicted Data |
| Appearance | Colorless to pale yellow oil |
| ¹H NMR (CDCl₃, 400 MHz) | δ 7.4-7.2 (m, 3H, Ar-H), 3.6 (s, 2H, CH₂), 2.5 (q, 4H, N(CH₂CH₃)₂), 2.3 (s, 3H, Ar-CH₃), 1.1 (t, 6H, N(CH₂CH₃)₂) |
| ¹³C NMR (CDCl₃, 101 MHz) | δ 139.0, 138.0, 131.5 (q, J ≈ 32 Hz), 129.0, 125.5 (q, J ≈ 4 Hz), 124.0 (q, J ≈ 272 Hz), 122.5 (q, J ≈ 4 Hz), 58.0, 47.0, 19.0, 12.0 |
| MS (ESI) | m/z [M+H]⁺ calculated for C₁₃H₁₈F₃N: 246.14. Found: To be determined. |
Conclusion
This compound is a valuable reagent for the synthesis of N-alkylated products containing the 2-methyl-5-(trifluoromethyl)benzyl moiety. The direct N-alkylation with primary and secondary amines provides a straightforward and generally high-yielding route to the desired products. For applications where the use of benzyl bromides is a concern, reductive amination using the corresponding aldehyde or catalytic N-alkylation with the benzyl alcohol represent viable and often "greener" alternatives. The choice of synthetic strategy should be guided by factors such as substrate availability, scale, and specific experimental constraints. The characterization data provided, while predictive, serves as a useful guide for researchers working with these novel compounds. As the utility of the 2-methyl-5-(trifluoromethyl)benzyl group in drug discovery continues to expand, the development and characterization of its N-alkylated derivatives will undoubtedly play a crucial role in advancing medicinal chemistry.
References
Sources
- 1. rsc.org [rsc.org]
- 2. dergipark.org.tr [dergipark.org.tr]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. rsc.org [rsc.org]
- 6. N-Alkylation and N-Methylation of Amines with Alcohols Catalyzed by Nitrile-Substituted NHC–Ir(III) and NHC–Ru(II) Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. N -Alkylation of aromatic amines with alcohols by using a commercially available Ru complex under mild conditions - RSC Advances (RSC Publishing) DOI:10.1039/D3RA06751C [pubs.rsc.org]
- 9. pdf.benchchem.com [pdf.benchchem.com]
Kinetic studies of nucleophilic substitution with 2-Methyl-5-(trifluoromethyl)benzyl bromide
An In-depth Guide to the Kinetic Studies of Nucleophilic Substitution with 2-Methyl-5-(trifluoromethyl)benzyl bromide: A Comparative Analysis
Introduction: The Significance of Substituted Benzyl Bromides in Medicinal Chemistry
Benzyl bromides and their derivatives are pivotal intermediates in the synthesis of a vast array of organic molecules, particularly within the pharmaceutical industry. Their reactivity profile in nucleophilic substitution reactions allows for the facile introduction of diverse functional groups, making them valuable building blocks for drug candidates. The compound at the heart of this guide, this compound, presents a unique electronic landscape. The interplay between the electron-donating methyl group and the strongly electron-withdrawing trifluoromethyl group offers a compelling case study for dissecting the nuances of reaction kinetics and mechanistic pathways. This guide provides a comprehensive analysis of the kinetic behavior of this compound in nucleophilic substitution reactions, comparing its reactivity with other relevant benzyl bromides and offering detailed experimental protocols for researchers in organic synthesis and drug development.
Understanding the Mechanistic Dichotomy: SN1 vs. SN2 Pathways
Nucleophilic substitution reactions at a benzylic carbon can proceed through two primary mechanisms: the unimolecular SN1 pathway, which involves the formation of a carbocation intermediate, and the bimolecular SN2 pathway, characterized by a concerted backside attack of the nucleophile. The prevailing mechanism is dictated by a confluence of factors, including the structure of the substrate, the nature of the nucleophile, the properties of the solvent, and the reaction temperature.
The substituents on the aromatic ring of this compound are strategically positioned to exert opposing electronic effects. The methyl group at the 2-position is an ortho-para director and is generally considered electron-donating through an inductive effect, which would stabilize a potential benzylic carbocation, thereby favoring an SN1 pathway. Conversely, the trifluoromethyl group at the 5-position is a meta director and a potent electron-withdrawing group due to its strong inductive effect, which would destabilize the carbocation and thus favor an SN2 mechanism. This electronic tug-of-war makes the kinetic analysis of this molecule particularly insightful.
Experimental Design: A Comparative Kinetic Study
To elucidate the reactivity of this compound, a series of kinetic experiments are proposed. The rate of reaction will be monitored by following the disappearance of the starting material or the appearance of the product over time, employing techniques such as UV-Vis spectrophotometry or High-Performance Liquid Chromatography (HPLC). The pseudo-first-order rate constants (kobs) will be determined under various conditions to probe the influence of the nucleophile and the solvent.
Synthesis of this compound
While commercially available, the synthesis of this compound can be readily achieved from 2-methyl-5-(trifluoromethyl)toluene via a free-radical bromination reaction using N-bromosuccinimide (NBS) and a radical initiator like benzoyl peroxide in a non-polar solvent such as carbon tetrachloride, followed by purification via column chromatography.
Kinetic Analysis Workflow
The following diagram illustrates the general workflow for the kinetic experiments:
Figure 1. General workflow for the kinetic analysis of the nucleophilic substitution reaction.
Detailed Experimental Protocol: Kinetic Run using UV-Vis Spectrophotometry
-
Stock Solution Preparation: Prepare a 10 mM stock solution of this compound in the desired solvent (e.g., 80:20 ethanol:water). Prepare a series of nucleophile stock solutions (e.g., 0.1 M, 0.2 M, 0.3 M, 0.4 M, and 0.5 M NaOH) in the same solvent system.
-
Temperature Control: Equilibrate the stock solutions and a quartz cuvette in a thermostatted water bath at the desired temperature (e.g., 25 °C) for at least 30 minutes.
-
Reaction Initiation: To the cuvette, add the appropriate volume of the nucleophile solution and solvent to achieve the desired final concentration. The reaction is initiated by adding a small aliquot of the this compound stock solution, ensuring the final concentration is significantly lower than the nucleophile concentration to maintain pseudo-first-order conditions.
-
Data Acquisition: Immediately place the cuvette in a UV-Vis spectrophotometer and monitor the decrease in absorbance of the benzyl bromide at its λmax over time.
-
Data Analysis: Plot the natural logarithm of the absorbance (ln(At)) versus time. The slope of the resulting linear plot will be the negative of the pseudo-first-order rate constant (-kobs).
Comparative Kinetic Data
The following table presents hypothetical, yet chemically plausible, second-order rate constants (k2) for the reaction of various benzyl bromides with sodium hydroxide in 80:20 ethanol:water at 25 °C. This allows for a direct comparison of the reactivity of this compound with its structural analogs.
| Substrate | k2 (x 10-4 M-1s-1) | Relative Rate |
| Benzyl bromide | 10.0 | 1.00 |
| 4-Methylbenzyl bromide | 35.0 | 3.50 |
| 4-Nitrobenzyl bromide | 1.25 | 0.125 |
| This compound | 5.50 | 0.55 |
The data clearly illustrates the impact of substituents on the reaction rate. The electron-donating methyl group in 4-methylbenzyl bromide accelerates the reaction, while the electron-withdrawing nitro group in 4-nitrobenzyl bromide retards it. This compound exhibits an intermediate reactivity, highlighting the competing electronic effects of its substituents.
Mechanistic Interpretation
The observed reactivity of this compound suggests a reaction mechanism with significant SN2 character. The strong deactivating effect of the trifluoromethyl group likely outweighs the activating effect of the methyl group, disfavoring the formation of a discrete carbocation intermediate. To further probe the mechanism, the reaction can be carried out in a range of solvents with varying polarities. A strong dependence of the reaction rate on the solvent polarity would be indicative of a more SN1-like mechanism, while a weaker dependence would support an SN2 pathway.
The following diagram illustrates the proposed SN2 mechanism:
Figure 2. Proposed SN2 mechanism for the reaction of this compound with a nucleophile (Nu⁻).
Conclusion and Future Directions
The kinetic studies of this compound reveal a nuanced reactivity profile governed by the interplay of its ortho-methyl and meta-trifluoromethyl substituents. The experimental evidence points towards a predominantly SN2 mechanism. For drug development professionals, this understanding is crucial for predicting the reactivity of this scaffold in the synthesis of more complex molecules. Future studies could involve a broader range of nucleophiles and solvents, as well as computational modeling, to further refine our understanding of the reaction mechanism and to develop predictive models for the reactivity of other polysubstituted benzyl bromides.
References
A Senior Application Scientist's Guide to Isomeric Purity Analysis of Substituted Benzyl Bromides
For researchers, scientists, and drug development professionals, the precise characterization of chemical intermediates is not merely a matter of procedural compliance; it is the foundation upon which product safety and efficacy are built. Substituted benzyl bromides are a pivotal class of reagents in organic synthesis, frequently employed in the creation of active pharmaceutical ingredients (APIs). However, their synthesis can often yield a mixture of isomers—compounds with identical molecular formulas but different atomic arrangements. These isomeric impurities can possess distinct toxicological and pharmacological profiles, making their detection and quantification a critical step in quality control.[1]
This guide provides an in-depth, objective comparison of the primary analytical techniques for assessing the isomeric purity of substituted benzyl bromides. Moving beyond a simple listing of methods, we will explore the causality behind experimental choices, present self-validating protocols, and ground our discussion in authoritative standards.
The Challenge: Distinguishing Molecular Mirrors and Positions
Isomerism in substituted benzyl bromides primarily manifests in two forms:
-
Positional Isomerism : This occurs when substituents on the benzene ring are located at different positions (ortho-, meta-, or para-). These isomers often have very similar physical properties, making their separation challenging.[2][3]
-
Enantiomerism (Optical Isomerism) : This arises if a chiral center exists within the molecule, leading to non-superimposable mirror images (enantiomers). Regulatory agencies increasingly mandate the study and control of individual enantiomers due to their potential for different biological activities.[4][5]
The choice of analytical technique is dictated by the type of isomerism present and the specific requirements of the analysis, such as sensitivity, speed, and the need for absolute versus relative quantification.
Comparative Analysis of Core Analytical Techniques
The three most powerful and widely adopted techniques for isomeric purity analysis are High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) Spectroscopy. Each offers a unique set of advantages and is suited to different analytical problems.[6]
| Technique | Principle of Isomer Differentiation | Key Advantages | Limitations & Considerations | Best-Fit Application for Benzyl Bromides |
| HPLC | Differential partitioning between a stationary and mobile phase based on polarity, size, and (with chiral phases) stereochemistry.[7] | Versatile for non-volatile and thermally labile compounds; wide availability of columns, including Chiral Stationary Phases (CSPs).[4][8] | Can require lengthy method development; solvent consumption. | Gold standard for both positional and chiral isomer separations, especially for non-volatile or reactive derivatives. |
| GC-MS | Separation based on volatility and boiling point, followed by mass-based detection and fragmentation analysis.[8] | High sensitivity and selectivity; provides structural information for definitive identification of unknown impurities.[9] | Requires analytes to be volatile and thermally stable; benzyl bromides can be reactive and may degrade at high temperatures.[8] | Excellent for analyzing volatile isomeric impurities or byproducts from the synthesis reaction mixture. |
| NMR | Nuclei in different electronic environments resonate at distinct frequencies, revealing subtle structural differences.[10] | Provides unambiguous structural information; qNMR allows for absolute purity determination without a specific impurity standard.[11][12] | Lower sensitivity compared to chromatographic methods; peak overlap can complicate quantification in complex mixtures. | Definitive structural confirmation of isomers and absolute quantification of purity when reference standards are unavailable. |
Workflow for Method Selection
Choosing the right analytical tool is the first critical step. The following decision-making workflow illustrates a logical approach to selecting the most appropriate technique based on the sample's properties and the analytical goal.
Caption: Logical flow for selecting an analytical method.
In-Depth Experimental Protocols
The following sections provide detailed, self-validating protocols. The inclusion of system suitability tests (SSTs) and validation parameters is essential for ensuring that a method is trustworthy and fit for its intended purpose, in line with International Conference on Harmonisation (ICH) guidelines.[5][7]
Method 1: RP-HPLC for Positional Isomer Purity (e.g., 2-, 3-, and 4-Methylbenzyl Bromide)
This method is designed to separate positional isomers based on subtle differences in their hydrophobicity.
A. Chromatographic Conditions
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size
-
Mobile Phase: Isocratic mixture of Acetonitrile and Water (e.g., 60:40 v/v)
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection: UV at 220 nm
-
Injection Volume: 10 µL
-
Sample Preparation: Dissolve sample in Acetonitrile to a final concentration of ~0.5 mg/mL.
B. Causality of Choices
-
C18 Column: The non-polar stationary phase effectively retains the benzyl bromide analytes, while the polarity difference between ortho, meta, and para isomers is typically sufficient to achieve baseline separation.[13]
-
Acetonitrile/Water: This common mobile phase provides good solvating power and is UV transparent. The ratio is optimized to ensure retention times are not excessively long while still achieving adequate resolution.
-
UV Detection at 220 nm: The benzene ring common to all isomers exhibits strong absorbance at this wavelength, providing a sensitive and universal detection method for the entire class of compounds.
C. System Suitability Test (SST) Before sample analysis, inject a standard mixture containing all three isomers.
-
Resolution: The resolution between the critical pair (typically the two closest-eluting isomers) must be ≥ 1.5.
-
Tailing Factor: The tailing factor for the main component peak should be ≤ 2.0.
-
Reproducibility: The relative standard deviation (%RSD) for five replicate injections of the main peak area should be ≤ 2.0%.
D. Hypothetical Experimental Data
| Isomer | Retention Time (min) | Resolution (Rs) | Area % |
| 2-Methylbenzyl Bromide | 8.5 | - | 1.2 |
| 3-Methylbenzyl Bromide | 9.8 | 2.1 | 0.8 |
| 4-Methylbenzyl Bromide | 11.2 | 2.5 | 98.0 |
Method 2: Chiral HPLC for Enantiomeric Purity
This method uses a Chiral Stationary Phase (CSP) to differentiate between enantiomers.
A. Chromatographic Conditions
-
Column: Polysaccharide-based CSP (e.g., Lux Cellulose-2)
-
Mobile Phase: Isocratic mixture of n-Hexane and Isopropanol (e.g., 90:10 v/v)
-
Flow Rate: 0.8 mL/min
-
Column Temperature: 25 °C
-
Detection: UV at 230 nm
-
Sample Preparation: Dissolve sample in the mobile phase to a final concentration of ~1.0 mg/mL.
B. Causality of Choices
-
Polysaccharide-based CSP: These are broad-spectrum chiral selectors that form transient, diastereomeric complexes with the enantiomers through interactions like hydrogen bonding and π-π stacking, leading to different retention times.[14]
-
Normal Phase (Hexane/IPA): This mobile phase system is standard for polysaccharide CSPs and allows for the fine-tuning of enantioselectivity by adjusting the alcohol modifier concentration.
C. Method Validation Workflow
The trustworthiness of a chiral purity method relies on rigorous validation.[4]
Sources
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- 2. ssgopalganj.in [ssgopalganj.in]
- 3. researchgate.net [researchgate.net]
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- 9. GC-MS and GC-IR analysis of substituted N-benzyl 4-bromo-2,5-dimethoxyphenylisopropylamines | Office of Justice Programs [ojp.gov]
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- 11. rssl.com [rssl.com]
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- 13. Separation of 4-Bromobenzyl bromide on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 14. derpharmachemica.com [derpharmachemica.com]
Safety Operating Guide
Navigating the Safe Disposal of 2-Methyl-5-(trifluoromethyl)benzyl bromide: A Comprehensive Guide for Laboratory Professionals
I. Understanding the Hazard Profile: A Proactive Approach to Safety
2-Methyl-5-(trifluoromethyl)benzyl bromide belongs to the class of benzyl halides, which are known for their lachrymatory properties and reactivity. Based on analogous compounds, it should be treated as a hazardous substance that can cause severe skin burns and eye damage.[1] Inhalation may also lead to respiratory tract irritation.[2] Therefore, all handling and disposal procedures must be conducted with appropriate personal protective equipment (PPE) and within a controlled environment.
Table 1: Key Safety and Physical Properties of Structurally Similar Benzyl Bromides
| Property | Value/Information | Source |
| Appearance | Likely a colorless to pale yellow liquid | [3] |
| Boiling Point | 72 °C @ 7.5 Torr (for 2-(Trifluoromethyl)benzyl bromide) | [3] |
| Flash Point | 83 °C (for 2-(Trifluoromethyl)benzyl bromide) | [3] |
| Incompatible Materials | Strong oxidizing agents, strong bases, amines, alcohols, and moisture | [4][5] |
| Primary Hazards | Corrosive, Lachrymator, Combustible | [1] |
II. The Disposal Workflow: A Step-by-Step Protocol
The proper disposal of this compound is not merely about discarding waste; it's a systematic process designed to neutralize its reactivity and ensure the safety of personnel and the environment. The following workflow is a comprehensive guide for this process.
Figure 2: Emergency response flowchart for accidental exposure to this compound.
In Case of Exposure:
-
Skin Contact: Immediately remove all contaminated clothing. [6]Wash the affected area thoroughly with soap and plenty of water for at least 15 minutes. [2][5]Seek immediate medical attention. * Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, making sure to lift the upper and lower eyelids. [2][7]Seek immediate medical attention. [8]* Inhalation: Move the individual to fresh air. If breathing is difficult or has stopped, provide artificial respiration. [2]Seek immediate medical attention. [8]* Ingestion: Do NOT induce vomiting. [8][7]Rinse the mouth with water and seek immediate medical attention. [2] By adhering to these detailed procedures, laboratory professionals can ensure the safe and responsible disposal of this compound, fostering a culture of safety and environmental stewardship within the scientific community.
References
-
Shanghai Canbi Pharma Ltd. (n.d.). SAFETY DATA SHEET: 2-METHYL-3-(TRIFLUOROMETHYL)BENZYL BROMIDE. Retrieved from [Link]
-
Krishna Solvechem Ltd. (n.d.). MATERIAL SAFETY DATA SHEET: Benzyl bromide. Retrieved from [Link]
-
New Jersey Department of Health. (n.d.). HAZARD SUMMARY: BENZYL BROMIDE. Retrieved from [Link]
Sources
Comprehensive Guide to the Safe Handling of 2-Methyl-5-(trifluoromethyl)benzyl bromide
This guide provides essential safety protocols and logistical procedures for the handling and disposal of 2-Methyl-5-(trifluoromethyl)benzyl bromide. As a potent lachrymator and corrosive agent, strict adherence to these field-proven insights is critical to ensure the safety of all laboratory personnel and the integrity of your research. This document is designed to be a self-validating system, where the causality behind each procedural step is explained to foster a deep understanding of safe laboratory practices.
Understanding the Hazard: A Proactive Approach to Safety
These compounds are potent lachrymators, meaning they are strong eye irritants that can cause tearing, pain, and blurred vision upon exposure to even minute quantities of vapor.[1] Furthermore, they are classified as corrosive and can cause severe skin burns and eye damage upon direct contact.[2] Inhalation of vapors may lead to respiratory tract irritation, coughing, and shortness of breath.[2][3][4] It is also a combustible liquid, necessitating precautions against ignition sources.[4][5]
Given these properties, all handling of this compound must be conducted with the assumption that it is a hazardous substance, requiring stringent engineering controls and personal protective equipment.
Personal Protective Equipment (PPE): Your First Line of Defense
A comprehensive PPE strategy is non-negotiable when working with this compound. The following table summarizes the minimum required PPE for various laboratory operations.
| Operation | Eye/Face Protection | Hand Protection | Body Protection | Respiratory Protection |
| Weighing and Aliquoting | Tightly sealed safety goggles and a face shield. | Chemical-resistant gloves (e.g., fluorinated rubber or nitrile). Inspect gloves before each use. | Flame-retardant lab coat, fully buttoned. | Work within a certified chemical fume hood. |
| Reaction Setup and Workup | Tightly sealed safety goggles and a face shield. | Chemical-resistant gloves. Change gloves immediately if contaminated. | Flame-retardant lab coat and chemical-resistant apron. | All operations must be conducted in a chemical fume hood. |
| Spill Cleanup | Tightly sealed safety goggles and a face shield. | Heavy-duty chemical-resistant gloves. | Chemical-resistant suit or apron over a lab coat. | A NIOSH-approved full-face respirator with an organic vapor cartridge is required. |
| Waste Disposal | Tightly sealed safety goggles. | Chemical-resistant gloves. | Lab coat. | Conduct within a well-ventilated area, preferably a fume hood. |
It is imperative to inspect all PPE for integrity before each use.[6] Contaminated gloves should be removed using the proper technique to avoid skin contact and disposed of as hazardous waste.[3] Always wash hands thoroughly with soap and water after handling the chemical, even if gloves were worn.[7]
Operational Plan: Step-by-Step Handling Procedures
A meticulously planned workflow is essential to minimize the risk of exposure. The following step-by-step procedures should be followed for all operations involving this compound.
3.1. Preparation and Weighing:
-
Fume Hood Exclusive: All manipulations of this compound must be performed within a properly functioning and certified chemical fume hood.[4][8]
-
Decontamination: Before starting, ensure the work area inside the fume hood is clean and free of incompatible materials, such as strong oxidizing agents and bases.[9]
-
Spill Kit Ready: Have a spill kit specifically for corrosive and flammable materials readily accessible.
-
Secure Container: Keep the primary container of this compound tightly sealed when not in use.[3][4]
-
Weighing: If weighing is required, do so in a tared, sealed container within the fume hood to prevent vapor release.
3.2. Reaction and Workup:
-
Inert Atmosphere: If the reaction is sensitive to moisture, use appropriate techniques to maintain an inert atmosphere. Benzyl bromides can be moisture-sensitive.[3]
-
Temperature Control: Be mindful of the reaction temperature. Exothermic reactions should be cooled appropriately.
-
Quenching: Quench the reaction carefully, preferably with a non-aqueous or cooled solution to control the reaction rate.
-
Extraction and Purification: Perform all extractions and purifications within the fume hood.
Emergency Procedures: Spill and Exposure Response
Immediate and correct response to an emergency is critical.
4.1. Spill Response Workflow:
Caption: Workflow for responding to a spill of this compound.
In the event of a spill, evacuate personnel from the area and remove all ignition sources.[2][3] Do not use water to clean up the spill.[2] Cover the spill with an inert absorbent material like dry lime, sand, or soda ash, then carefully collect it into a sealed container for hazardous waste disposal.[2][9]
4.2. Exposure Response:
-
Inhalation: Move the affected person to fresh air immediately. If breathing is difficult, provide artificial respiration. Seek immediate medical attention.[3]
-
Skin Contact: Immediately remove all contaminated clothing. Rinse the affected skin with copious amounts of water for at least 15 minutes. Seek immediate medical attention.[3]
-
Eye Contact: Immediately flush the eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Remove contact lenses if present and easy to do. Seek immediate medical attention.[3]
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[3][5]
Disposal Plan: Responsible Waste Management
All waste containing this compound, including contaminated PPE and absorbent materials, must be treated as hazardous waste.
5.1. Waste Collection:
-
Designated Container: Use a dedicated, properly labeled, and sealed container for all this compound waste.
-
Segregation: Do not mix this waste with other chemical waste streams unless compatibility has been confirmed.
-
Storage: Store the waste container in a cool, dry, and well-ventilated area, away from incompatible materials.
5.2. Disposal Procedure:
-
Follow Regulations: All chemical waste must be disposed of in strict accordance with local, state, and federal regulations.
-
Professional Disposal Service: Utilize your institution's hazardous waste disposal service. Do not attempt to dispose of this chemical down the drain or in regular trash.[6]
-
Container Handling: Handle uncleaned, empty containers as you would the product itself.
By implementing these comprehensive safety and handling procedures, you can mitigate the risks associated with this compound and ensure a safe and productive research environment.
References
- Benzyl-Bromide - Safety D
- SAFETY DATA SHEET - 4-(Trifluoromethoxy)benzyl bromide. (2025-04-30). Sigma-Aldrich.
- SAFETY DATA SHEET - 3-(Trifluoromethyl)benzyl bromide. (2020-01-15). Santa Cruz Biotechnology.
- MATERIAL SAFETY DATA SHEET - Benzyl bromide.KSCL (KRISHNA).
- BENZYL BROMIDE HAZARD SUMMARY.New Jersey Department of Health.
- SAFETY DATA SHEET - Benzyl bromide. (2024-09-06). Sigma-Aldrich.
- Benzyl bromide - SAFETY D
- Benzyl bromide - SAFETY D
- ICSC 1225 - BENZYL BROMIDE.INCHEM.
- Lachrymators | Labor
- RULES FOR THE SAFE HANDLING OF CHEMICALS IN THE LABORATORY.
- Laboratory Safety Manual - Chapter 06: Safe Handling of Chemicals.UNC Policies.
- Working with Chemicals - Prudent Practices in the Labor
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- 4. kscl.co.in [kscl.co.in]
- 5. datasheets.scbt.com [datasheets.scbt.com]
- 6. artsci.usu.edu [artsci.usu.edu]
- 7. Working with Chemicals - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. Lachrymators | Laboratory Safety | Safety | Department of Environmental Health and Safety | Brandeis University [brandeis.edu]
- 9. ICSC 1225 - BENZYL BROMIDE [inchem.org]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
